BUDIODARONE
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
butan-2-yl 2-[3-[4-[2-(diethylamino)ethoxy]-3,5-diiodobenzoyl]-1-benzofuran-2-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31I2NO5/c1-5-17(4)34-24(31)16-23-25(19-10-8-9-11-22(19)35-23)26(32)18-14-20(28)27(21(29)15-18)33-13-12-30(6-2)7-3/h8-11,14-15,17H,5-7,12-13,16H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXOSVKYCXLTVGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC(=O)CC1=C(C2=CC=CC=C2O1)C(=O)C3=CC(=C(C(=C3)I)OCCN(CC)CC)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31I2NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70949816 | |
| Record name | Butan-2-yl (3-{4-[2-(diethylamino)ethoxy]-3,5-diiodobenzoyl}-1-benzofuran-2-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70949816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
703.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
270587-33-2 | |
| Record name | ATI 2042 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0270587332 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butan-2-yl (3-{4-[2-(diethylamino)ethoxy]-3,5-diiodobenzoyl}-1-benzofuran-2-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70949816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Budiodarone (ATI-2042): A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Budiodarone (ATI-2042) is a novel antiarrhythmic agent developed as a rationally designed analog of amiodarone, a potent and widely used antiarrhythmic drug.[1] While amiodarone is highly effective, its clinical utility is often limited by a challenging pharmacokinetic profile and a significant burden of adverse effects, including thyroid, pulmonary, and hepatic toxicities.[2][3] this compound was engineered to retain the multi-ion channel blocking properties of amiodarone while incorporating a key structural modification to facilitate rapid metabolism, thereby reducing its half-life and the potential for tissue accumulation and associated toxicities.[1][4] This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and clinical evaluation of this compound, with a focus on quantitative data and experimental methodologies.
Discovery and Rationale for Development
The development of this compound was driven by the need for a safer alternative to amiodarone that preserves its broad-spectrum antiarrhythmic efficacy. The core discovery strategy focused on modifying the amiodarone scaffold to introduce a metabolically labile ester linkage. This modification was intended to create a "soft drug" that would be rapidly inactivated by plasma and tissue esterases, leading to a significantly shorter half-life and reduced systemic exposure.
The key structural difference between this compound and amiodarone is the presence of a sec-butyl acetate side chain at the 2-position of the benzofuran moiety.[2] This ester group is the primary site of metabolic cleavage, resulting in a rapid conversion to an inactive metabolite.[3] This design allows this compound to exert its therapeutic effect before being quickly cleared from the body, minimizing the risk of the cumulative, off-target toxicities associated with the long-term use of amiodarone.[2]
Chemical Synthesis
While the specific, detailed industrial synthesis protocol for this compound (ATI-2042) is proprietary, a clinical trial publication indicates that the tartrate salt of this compound was chemically synthesized by Ricerca Biosciences (Concord, OH, USA) in compliance with cGMP guidelines.[5] The synthesis of amiodarone analogs typically involves multi-step processes. Based on general synthetic strategies for amiodarone and its derivatives, a plausible, though not explicitly confirmed, synthetic workflow for this compound can be conceptualized.
Caption: Conceptual workflow for the synthesis of this compound.
Mechanism of Action
This compound is a multi-ion channel blocker, exhibiting a pharmacological profile similar to that of amiodarone.[6] Its antiarrhythmic effect is achieved through the inhibition of several key cardiac ion channels, which collectively modulate the cardiac action potential.
Ion Channel Inhibition
-
Potassium Channel Inhibition: By blocking potassium channels, this compound delays the repolarization phase of the cardiac action potential, leading to an increased action potential duration (APD) and a longer effective refractory period (ERP).[6] This makes the cardiac tissue less susceptible to re-entrant arrhythmias.
-
Sodium Channel Inhibition: this compound also inhibits fast sodium channels, which slows the rapid depolarization phase of the action potential.[6] This results in decreased conduction velocity in the atria, ventricles, and His-Purkinje system.
-
Calcium Channel Inhibition: The blockade of L-type calcium channels by this compound reduces the influx of calcium during the plateau phase of the action potential.[6] This contributes to a negative inotropic effect and slows conduction through the atrioventricular (AV) node.
Caption: Signaling pathway of this compound's multi-ion channel inhibition.
Experimental Protocols
In Vitro Electrophysiology: Whole-Cell Patch-Clamp
While specific proprietary protocols for this compound are not publicly available, the evaluation of its ion channel activity is conventionally performed using the whole-cell patch-clamp technique.[2]
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on specific cardiac ion channels (e.g., hERG, Nav1.5, Cav1.2) expressed in a stable cell line (e.g., HEK293, CHO).
Methodology:
-
Cell Preparation: A cell line stably expressing the target ion channel is cultured to 70-80% confluency and then dissociated into a single-cell suspension.
-
Electrophysiological Recording: The whole-cell configuration is established using a glass micropipette. The cell is voltage-clamped at a holding potential appropriate for the target channel, and specific voltage protocols are applied to elicit the ionic current of interest.
-
Drug Application: A baseline recording of the ion current is obtained. Increasing concentrations of this compound are then perfused onto the cell until a steady-state inhibition is achieved.
-
Data Analysis: The percentage of current inhibition is calculated for each concentration. A concentration-response curve is generated by plotting the percentage of inhibition against the logarithm of the drug concentration to determine the IC50 value.
Caption: Experimental workflow for whole-cell patch-clamp analysis.
Quantitative Data
Publicly available in vitro quantitative data, such as specific IC50 values for ion channel inhibition by this compound, are limited. Preclinical studies in animal models have indicated that this compound has an electrophysiological activity "comparable with amiodarone".[5] The majority of the available quantitative data comes from clinical trials.
Table 1: Clinical Efficacy of this compound in Patients with Paroxysmal Atrial Fibrillation
| Dosage (oral, bid) | Mean Atrial Fibrillation Burden (AFB) | Relative Reduction in AFB from Baseline | Reference |
| 200 mg | 5.2 ± 4.2% | 71.2 ± 31.3% | [5] |
| 400 mg | 5.2 ± 5.2% | 71.7 ± 20.6% | [5] |
| 600 mg | 2.8 ± 3.4% | 79.9 ± 26.4% | [5] |
| 800 mg | 1.5 ± 0.5% | 86.8 ± 9.8% | [5] |
| Baseline AFB | 20.3 ± 14.6% | - | [5] |
Table 2: Mean Trough Plasma Levels of this compound (ATI-2042)
| Dosage (oral, bid) | Mean Trough Plasma Level (ng/mL) | Reference |
| 200 mg | 2.4 ± 0.9 | [5] |
| 400 mg | 5.2 ± 1.7 | [5] |
| 600 mg | 13.1 ± 5.6 | [5] |
| 800 mg | 19.8 ± 17.9 | [5] |
Conclusion
This compound (ATI-2042) represents a significant advancement in the development of safer antiarrhythmic drugs. Its rational design as a "soft drug" analog of amiodarone successfully addresses the pharmacokinetic limitations of the parent compound by incorporating a metabolically labile ester linkage that facilitates rapid elimination.[2][3] While retaining the desirable multi-ion channel blocking properties of amiodarone, this compound's significantly shorter half-life of approximately 7 hours is anticipated to reduce the risk of tissue accumulation and associated toxicities.[4] Clinical data has demonstrated a dose-dependent reduction in atrial fibrillation burden.[5] Further research and more detailed public disclosure of its in vitro potency and selectivity would be beneficial for a complete assessment of its therapeutic potential.
References
- 1. Synthesis and cytotoxicity properties of amiodarone analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. US20140309296A1 - this compound formulations - Google Patents [patents.google.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. A preliminary assessment of the effects of ATI-2042 in subjects with paroxysmal atrial fibrillation using implanted pacemaker methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Electrophysiological Properties of Budiodarone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Budiodarone (ATI-2042) is an investigational antiarrhythmic agent designed as an analog of amiodarone. It is engineered to retain the multi-ion channel blocking properties of its parent compound while possessing a more favorable pharmacokinetic profile, notably a significantly shorter half-life of approximately 7 hours.[1][2] This is intended to reduce the tissue accumulation and toxicity issues associated with long-term amiodarone therapy.[1] this compound's primary mechanism of action involves the inhibition of multiple cardiac ion channels, including potassium, sodium, and calcium channels.[1][2][3] This multi-channel blockade leads to a prolongation of the cardiac action potential duration (APD) and an increase in the effective refractory period (ERP), which are key factors in its antiarrhythmic effects.[1][2] This guide provides a detailed overview of the electrophysiological properties of this compound, based on available preclinical and early-stage clinical data. It includes a summary of its effects on various ion channels and action potential parameters, hypothetical experimental protocols for its characterization, and visualizations of its mechanism of action and experimental workflows.
Core Electrophysiological Effects on Cardiac Ion Channels
This compound's antiarrhythmic action stems from its ability to modulate a range of cardiac ion channels. While specific IC50 values from preclinical studies are not widely available in the public domain, its electrophysiological profile is understood to be qualitatively similar to amiodarone.[1][2] The following tables summarize its known and expected inhibitory effects.
Potassium Channel Inhibition
A primary action of this compound is the blockade of potassium channels, which are crucial for the repolarization phase of the cardiac action potential. By inhibiting the delayed rectifier potassium currents (both the rapid, IKr, and slow, IKs, components), this compound prolongs the action potential duration.[2] This extension of the repolarization phase increases the effective refractory period of cardiomyocytes, making them less susceptible to re-entrant arrhythmias.[1][2]
Table 1: Effects of this compound on Key Myocardial Potassium Channels
| Target Channel | Current | Electrophysiological Consequence of Inhibition |
| hERG (KCNH2) | IKr (rapid delayed rectifier) | Prolongation of Phase 3 repolarization, leading to increased APD and ERP. |
| KCNQ1/KCNE1 | IKs (slow delayed rectifier) | Further prolongation of APD, particularly at slower heart rates. |
| Kir2.x | IK1 (inward rectifier) | Minimal effect expected, preserving resting membrane potential. |
Sodium Channel Inhibition
This compound also demonstrates inhibitory effects on fast sodium channels, a characteristic of Class I antiarrhythmic agents.[2] This action reduces the rate of depolarization (Phase 0) of the action potential, thereby slowing conduction velocity in the atria, ventricles, and His-Purkinje system.[2] There is also a suggestion that this compound may have enhanced blocking properties on the late sodium current.[1]
Table 2: Effects of this compound on Myocardial Sodium Channels
| Target Channel | Current | Electrophysiological Consequence of Inhibition |
| Nav1.5 | INa (fast inward current) | Decreased Vmax of the action potential, leading to slowed conduction velocity. |
| Nav1.5 (late) | INa,L (late inward current) | Shortening of APD in certain conditions, potentially reducing proarrhythmic risk. |
Calcium Channel Inhibition
Inhibition of L-type calcium channels is another component of this compound's multi-channel blocking profile.[1][2][3] This effect reduces the influx of calcium during the plateau phase (Phase 2) of the action potential, which can contribute to a negative inotropic effect and a slowing of conduction through the atrioventricular (AV) node.[2]
Table 3: Effects of this compound on Myocardial Calcium Channels
| Target Channel | Current | Electrophysiological Consequence of Inhibition |
| Cav1.2 | ICa,L (L-type calcium current) | Weakening of the action potential plateau and reduced intracellular calcium influx. |
Impact on Cardiac Action Potential and Refractory Period
The combined effects of this compound on multiple ion channels result in significant changes to the cardiac action potential. Preclinical studies in animal models have demonstrated electrophysiological activity comparable to amiodarone, including increased atrial refractoriness and prolonged stimulus-to-atrium (St-A) and atrium-to-His (A-H) intervals.[1]
Table 4: Summary of this compound's Effects on Action Potential Parameters
| Parameter | Primary Effect | Underlying Mechanism |
| Action Potential Duration (APD) | Prolongation | Inhibition of IKr and IKs. |
| Effective Refractory Period (ERP) | Prolongation | Direct consequence of APD prolongation. |
| Vmax (Phase 0 upstroke) | Decrease | Inhibition of fast sodium channels (INa). |
| Conduction Velocity | Decrease | Result of decreased Vmax. |
| Heart Rate | Dose-dependent decrease | Complex interplay of channel blocking effects.[3] |
| QT Interval | Increased | Manifestation of prolonged ventricular APD.[3] |
Experimental Protocols
The characterization of a compound's electrophysiological profile, such as that of this compound, typically involves a combination of in vitro and in vivo experimental techniques. The following are detailed hypothetical protocols for key experiments.
Whole-Cell Patch-Clamp Analysis of Ion Channel Inhibition
Objective: To determine the inhibitory concentration (IC50) of this compound on specific cardiac ion channels expressed in a stable cell line (e.g., HEK293 cells).
Methodology:
-
Cell Culture: HEK293 cells stably transfected with the gene for the ion channel of interest (e.g., hERG for IKr) are cultured to 70-80% confluency.
-
Cell Preparation: Cells are dissociated into a single-cell suspension using a non-enzymatic solution.
-
Electrophysiological Recording:
-
A glass micropipette with a resistance of 2-5 MΩ is filled with an internal solution specific to the ion current being measured and mounted on a micromanipulator.
-
A giga-ohm seal is formed between the micropipette tip and the cell membrane.
-
The membrane patch is ruptured by gentle suction to achieve the whole-cell configuration.
-
The cell is voltage-clamped at a holding potential appropriate for the target channel.
-
Specific voltage protocols are applied to elicit the ionic current of interest.
-
-
Drug Application:
-
A baseline recording of the ion current is obtained.
-
Increasing concentrations of this compound are perfused onto the cell.
-
The effect of each concentration on the peak current amplitude is recorded until a steady-state inhibition is achieved.
-
-
Data Analysis:
-
The percentage of current inhibition is calculated for each concentration of this compound.
-
A concentration-response curve is generated by plotting the percentage of inhibition against the logarithm of the drug concentration.
-
The IC50 value is determined by fitting the data to the Hill equation.
-
Caption: Workflow for whole-cell patch-clamp analysis.
Action Potential Duration Measurement in Isolated Cardiomyocytes
Objective: To quantify the effect of this compound on the action potential duration of isolated ventricular myocytes.
Methodology:
-
Myocyte Isolation: Ventricular myocytes are enzymatically isolated from an animal heart (e.g., guinea pig).
-
Current-Clamp Recording:
-
A whole-cell configuration is established as described above.
-
The amplifier is switched to current-clamp mode.
-
Action potentials are elicited by injecting brief suprathreshold depolarizing current pulses.
-
-
Drug Application:
-
Action potentials are recorded under baseline conditions.
-
The myocytes are superfused with a solution containing a known concentration of this compound.
-
Action potentials are recorded again after a steady-state effect is reached.
-
-
Data Analysis:
-
The action potential duration at 50% and 90% repolarization (APD50 and APD90) is measured before and after drug application.
-
The percentage prolongation of APD is calculated.
-
Signaling Pathways and Logical Relationships
The antiarrhythmic effect of this compound is a direct result of its binding to and inhibition of multiple ion channels. This is a direct electrophysiological effect on the cardiomyocyte cell membrane, and there is no substantial evidence to suggest that it significantly interacts with other downstream signaling pathways.
Caption: Logical flow of this compound's mechanism of action.
Conclusion
This compound is a multi-ion channel blocker that exhibits a broad spectrum of electrophysiological effects, qualitatively similar to its parent compound, amiodarone. Its primary mechanism of action involves the inhibition of key potassium, sodium, and calcium channels, leading to a prolongation of the cardiac action potential and an increase in the effective refractory period. These properties contribute to its potential as an effective antiarrhythmic agent. Its significantly shorter half-life suggests a potentially improved safety profile, although further clinical data are needed to fully establish its long-term safety and efficacy. The information presented in this guide, including the hypothetical protocols and data tables, provides a foundational understanding for researchers and professionals in the field of cardiac electrophysiology and drug development.
References
Budiodarone: A Technical Guide to its Chemical Structure, Analogs, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Budiodarone (formerly ATI-2042) is a next-generation antiarrhythmic agent developed as a rationally designed analog of amiodarone. It aims to replicate the broad-spectrum antiarrhythmic efficacy of amiodarone while possessing a significantly improved pharmacokinetic and safety profile. This technical guide provides a comprehensive overview of the chemical structure of this compound, its known analogs, and the underlying structure-activity relationships. Detailed experimental methodologies for its synthesis and biological evaluation are presented, alongside a summary of available quantitative data. Furthermore, this guide visualizes key concepts, including its mechanism of action and experimental workflows, to facilitate a deeper understanding for researchers in the field of cardiovascular drug discovery.
Chemical Structure of this compound
This compound, chemically known as [(2S)-butan-2-yl] 2-[3-[4-[2-(diethylamino)ethoxy]-3,5-diiodobenzoyl]-1-benzofuran-2-yl]acetate, is a structural analog of amiodarone.[1] The core structure features a 2-butyl-3-(4-hydroxy-3,5-diiodobenzoyl)benzofuran moiety, which is crucial for its antiarrhythmic activity. The key structural modification in this compound compared to amiodarone is the presence of a sec-butyl acetate side chain at the 2-position of the benzofuran ring.[2][3] This ester linkage is susceptible to rapid hydrolysis by plasma and tissue esterases, leading to a significantly shorter half-life of approximately 7 hours, in stark contrast to amiodarone's half-life of 35-68 days.[2][4]
| Property | Value | Reference |
| IUPAC Name | [(2S)-butan-2-yl] 2-[3-[4-[2-(diethylamino)ethoxy]-3,5-diiodobenzoyl]-1-benzofuran-2-yl]acetate | [1] |
| Synonyms | ATI-2042 | [5] |
| Molecular Formula | C27H31I2NO5 | [1] |
| Molecular Weight | 703.35 g/mol | [1] |
| Canonical SMILES | CCC(C)OC(=O)CC1=C(C2=CC=CC=C2O1)C(=O)C3=CC(=C(C(=C3)I)OCCN(CC)CC)I | [1] |
| InChI Key | ZXOSVKYCXLTVGS-KRWDZBQOSA-N | [2] |
This compound Analogs and Structure-Activity Relationship (SAR)
While specific research on a wide range of this compound analogs is limited in the public domain, the extensive studies on amiodarone analogs provide valuable insights into the structure-activity relationships that likely govern the therapeutic and pharmacokinetic properties of this compound and its potential derivatives.
The amiodarone scaffold can be divided into three key regions for SAR analysis: the benzofuran core, the di-iodinated benzoyl group, and the diethylaminoethoxy side chain.[5]
-
Benzofuran Core: The 2-butylbenzofuran moiety is considered essential for antiarrhythmic activity. Modifications to this core generally lead to a loss of potency.[5] The introduction of an ester-containing side chain at the 2-position, as seen in this compound, is a key strategy to introduce metabolic instability and shorten the half-life.[2]
-
Di-iodinated Benzoyl Group: The two iodine atoms on the benzoyl ring are critical for the Class III antiarrhythmic activity (potassium channel blockade) but are also implicated in the thyroid-related side effects of amiodarone.[5] Analogs lacking these iodine atoms, such as dronedarone, exhibit a different safety profile.[1][6]
-
Diethylaminoethoxy Side Chain: This side chain influences the pharmacokinetic properties and interaction with ion channels. Modifications to the amine substitution can affect the compound's basicity and overall lipophilicity.[7]
A review of amiodarone homologs with ester side chains at the 2-position of the benzofuran ring demonstrated a correlation between the steric hindrance of the ester group and the compound's half-life.[2]
| Ester Side Chain | Half-life (minutes) |
| Methyl acetate | 12 |
| Ethyl acetate | 60 |
| Isopropyl acetate | 30 |
| Sec-butyl acetate (as in this compound) | 90 |
| Neopentyl acetate | 240 |
Data adapted from a review on amiodarone homologs and should be considered illustrative for the SAR of this compound analogs.[2]
This suggests that while increasing the bulk of the ester group can prolong the half-life by sterically hindering esterase activity, there is a trade-off with pharmacological activity, as the neopentyl acetate homolog was found to be inactive.[2]
Mechanism of Action and Signaling Pathways
This compound is a multi-ion channel blocker, exhibiting a pharmacological profile qualitatively similar to amiodarone.[8] Its primary mechanism of action involves the direct inhibition of several key cardiac ion channels, leading to a prolongation of the cardiac action potential and an increase in the refractory period.[2] There is currently no substantial evidence to suggest that this compound significantly interacts with downstream signaling pathways; its effects are considered to be a direct electrophysiological modulation at the cardiomyocyte cell membrane.[1]
The key ion channels modulated by this compound include:
-
Potassium Channels (IKr and IKs): Inhibition of the rapid and slow components of the delayed rectifier potassium current prolongs the repolarization phase of the action potential.[2]
-
Sodium Channels (INa): Blockade of fast sodium channels slows the rate of depolarization.[2]
-
Calcium Channels (ICa,L): Inhibition of L-type calcium channels reduces calcium influx during the plateau phase.[2]
References
- 1. scirp.org [scirp.org]
- 2. A Review of Structure Activity Relationship of Amiodarone and Its Derivatives [scirp.org]
- 3. Structure-Activity Relationship and Voltage Dependence for the Drug-Drug Interaction between Amiodarone Analogs and MNI-1 at the L-type Cav Channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A preliminary assessment of the effects of ATI-2042 in subjects with paroxysmal atrial fibrillation using implanted pacemaker methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Amiodarone as paradigm for developing new drugs for atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and cytotoxicity properties of amiodarone analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Preclinical Studies of Budiodarone in Animal Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Budiodarone (also known as ATI-2042) is an investigational antiarrhythmic drug developed as a chemical analog of amiodarone for the management of atrial fibrillation (AF).[1] Amiodarone is highly effective but is associated with a significant side-effect profile, including toxicity to the thyroid, lungs, and liver, largely due to its long half-life and tissue accumulation.[1] this compound was designed to retain the electrophysiological properties of amiodarone while possessing a more favorable pharmacokinetic profile, aiming for a safer therapeutic option.[1][2] This document provides a detailed overview of the core preclinical research on this compound in animal models.
Mechanism of Action
This compound is a multi-channel blocker, sharing the mixed ion channel electrophysiological properties of amiodarone.[1] Its primary mechanism involves the inhibition of multiple ion channels crucial to the cardiac action potential.[1]
-
Potassium Channel Inhibition: By blocking potassium channels, this compound reduces the efflux of K+ ions during the repolarization phase, prolonging the action potential duration (APD) and increasing the effective refractory period (ERP).[1][2]
-
Sodium Channel Inhibition: The drug blocks sodium channels, decreasing the influx of Na+ and slowing the rate of depolarization.[1][2]
-
Calcium Channel Inhibition: this compound also inhibits L-type calcium channels, leading to a reduced influx of Ca2+.[1][2][3] This can decrease the force of cardiac contraction and slow conduction through the atrioventricular (AV) node.[1]
The major metabolite of this compound, ATI-2000, is considered electrophysiologically inactive.[1][4]
References
Budiodarone's Multi-Ion Channel Blocking Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Budiodarone (formerly ATI-2042) is an investigational antiarrhythmic agent developed as a chemical analog of amiodarone.[1][2] It is engineered to retain the potent multi-ion channel blocking properties of its predecessor while possessing a significantly improved pharmacokinetic profile, which may lead to a faster onset of action and reduced systemic toxicity.[2][3] This guide provides a detailed examination of this compound's core mechanism of action—its activity as an inhibitor of key cardiac ion channels—synthesizing available data to offer a comprehensive technical overview.
This compound's primary therapeutic target is atrial fibrillation (AF), the most common cardiac arrhythmia.[2][4] By modulating the flow of ions across the cardiomyocyte membrane, this compound aims to restore normal sinus rhythm and reduce the burden of AF episodes.[2][5] Its chemical structure is identical to amiodarone, with the exception of a sec-butyl acetate side chain at the 2-position of the benzofuran moiety.[3] This modification renders the molecule susceptible to rapid metabolism by plasma and tissue esterases, resulting in a much shorter half-life of approximately 7 hours, compared to the 35-68 days reported for amiodarone.[2][6]
Core Mechanism of Action: Multi-Ion Channel Blockade
This compound exerts its antiarrhythmic effects by inhibiting several key ion channels involved in the cardiac action potential. This broad-spectrum activity is characteristic of Class III antiarrhythmic agents, with additional features of other classes.[1] The primary signaling pathway influenced by this compound is the direct modulation of ion channel conductance at the cardiomyocyte cell membrane.[3] There is currently no substantial evidence to suggest significant interaction with other downstream signaling pathways.[3]
dot
Caption: this compound's multi-ion channel inhibition in cardiac myocytes.
Potassium Channel Inhibition
A primary action of this compound is the blockade of potassium channels responsible for the repolarization phase of the cardiac action potential.[1][3] By inhibiting the delayed rectifier potassium currents, including the rapid (IKr) and slow (IKs) components, this compound prolongs the action potential duration (APD).[1] This extended repolarization increases the effective refractory period (ERP) of the myocytes, making them less susceptible to premature excitation and thereby suppressing re-entrant arrhythmias that perpetuate AF.[1][2]
Sodium Channel Inhibition
This compound also exhibits inhibitory effects on fast sodium channels, which reduces the rate of depolarization (Phase 0) of the action potential.[3] This action slows the conduction velocity in the atria, ventricles, and His-Purkinje system.[3] Furthermore, this compound is suggested to have enhanced late sodium channel blocking properties, which can contribute to its antiarrhythmic efficacy.[2][7]
Calcium Channel Inhibition
Similar to Class IV antiarrhythmic drugs, this compound blocks L-type calcium channels.[1][3] This reduces the influx of calcium during the plateau phase (Phase 2) of the action potential, contributing to a slowing of the heart rate and conduction through the atrioventricular (AV) node.[1][3] The inhibition of calcium influx can also lead to a modest reduction in cardiac contractility.[1]
Quantitative Data on Ion Channel Inhibition
Publicly available in-vitro quantitative data, such as IC50 values for this compound's ion channel inhibition, are limited.[3] The majority of the available quantitative data comes from clinical trials assessing its efficacy and pharmacokinetics.[3] However, its electrophysiological profile is understood to be qualitatively similar to that of amiodarone.[1][5] The following table summarizes the known ion channel blocking activities of this compound and provides reference IC50 values for amiodarone for context.
| Ion Channel Target | This compound Effect | Amiodarone IC50 Values (Reference) | Primary Electrophysiological Consequence |
| Potassium Channels | |||
| hERG (IKr) | Inhibition[1][8] | ~26-300 nM (in mammalian cells)[9]; 0.8 ± 0.1 µM[10]; 9.8 µM (in Xenopus oocytes)[11] | Prolongation of action potential duration (APD) and effective refractory period (ERP)[1][3] |
| IKs | Inhibition[1] | Preferential inhibition of IKr over IKs[1] | Contributes to APD prolongation[1] |
| Sodium Channels | |||
| Peak INa | Inhibition[1][8] | Tonic block IC50: 178.1 ± 17.2 µM[10] | Slowing of conduction velocity[3] |
| Late INa | Enhanced Inhibition[2][7] | IC50: 3.0 ± 0.9 µM[10] | Reduction of myocyte excitability and proarrhythmic early afterdepolarizations[2][10] |
| Calcium Channels | |||
| L-type (ICaL) | Inhibition[1][8] | Data not widely available | Slowing of heart rate and AV nodal conduction[1][3] |
Disclaimer: The IC50 values for amiodarone are compiled from various sources and should not be considered as direct representations of this compound's potency. These values are provided for comparative purposes, given the structural and functional similarities between the two compounds.
Experimental Protocols for Assessing Ion Channel Activity
While specific, detailed experimental protocols for this compound are largely proprietary, the evaluation of its ion channel activity would conventionally be performed using the whole-cell patch-clamp technique on various cell lines expressing the channel of interest or on isolated primary cardiomyocytes.[3][12]
dot
Caption: Hypothetical workflow for assessing ion channel block by this compound.
Hypothetical Whole-Cell Patch-Clamp Protocol
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on a specific cardiac ion channel (e.g., hERG for IKr, NaV1.5 for INa, CaV1.2 for ICaL).
1. Cell Preparation:
-
Utilize a validated mammalian cell line (e.g., HEK293 or CHO) stably expressing the human ion channel of interest.[10][12]
-
Culture cells under standard conditions until they reach 70-90% confluency.[12]
-
Harvest the cells using a gentle, non-enzymatic dissociation solution to ensure cell viability and membrane integrity.[12]
-
Resuspend the cells in the appropriate external recording solution.[12]
2. Solutions and Reagents:
-
External Solution (in mM): Composition will vary depending on the ion channel being studied, but a typical example for hERG would be: 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, pH adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): For hERG, a typical composition would be: 130 KCl, 1 MgCl2, 5 EGTA, 10 HEPES, 5 MgATP, pH adjusted to 7.2 with KOH.
-
This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in a suitable solvent like DMSO. Perform serial dilutions to achieve the final desired concentrations. Ensure the final solvent concentration remains constant and non-disruptive (typically ≤0.1%).[12]
3. Electrophysiological Recording:
-
Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 2-4 MΩ when filled with the internal solution.[1]
-
Form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane.[1]
-
Rupture the cell membrane under the pipette tip to establish the whole-cell configuration, allowing electrical and diffusional access to the cell interior.[1]
-
Record membrane currents using a patch-clamp amplifier and digitizer.[1]
4. Voltage-Clamp Protocols for Specific Ion Currents:
-
IKr (hERG): Use a specific voltage protocol to elicit and isolate IKr, typically involving a depolarizing step to activate the channels followed by a repolarizing step to measure the characteristic tail current. A known IKr blocker (e.g., E-4031) can be used to confirm the identity of the current.[1]
-
INa (Peak): Use a rapid depolarizing pulse from a hyperpolarized holding potential to measure the peak inward sodium current.[1]
-
ICaL: Use a depolarizing pulse from a holding potential that inactivates sodium channels, and include potassium channel blockers in the external solution to isolate the L-type calcium current.[1]
5. Data Analysis:
-
Record a stable baseline current before drug application.[12]
-
Apply increasing concentrations of this compound, allowing sufficient time at each concentration for the effect to reach a steady state.[12]
-
Measure the peak current amplitude at each concentration.[12]
-
Normalize the data to the baseline current.[12]
-
Fit the concentration-response data to a Hill equation to determine the IC50 value.
Impact on Cardiac Action Potential
The integrated effect of this compound's multi-channel blockade results in characteristic changes to the cardiac action potential, which underlie its antiarrhythmic properties.
dot
Caption: Logical relationship of this compound's effects on the action potential.
-
Phase 0 (Depolarization): Inhibition of fast sodium channels reduces the upstroke velocity.[3]
-
Phase 2 (Plateau): Blockade of L-type calcium channels shortens the plateau phase.[3]
-
Phase 3 (Repolarization): Dominant inhibition of potassium channels significantly slows repolarization, leading to a marked increase in the action potential duration.[1][3]
The net result of these actions is a prolongation of the effective refractory period, making the cardiac tissue less excitable and less likely to sustain the rapid, chaotic electrical activity characteristic of atrial fibrillation.[1][2]
Conclusion
This compound is a rationally designed amiodarone analog that retains the multi-ion channel blocking properties of its parent compound while offering a potentially improved safety profile due to its significantly shorter half-life.[1][3] Its mechanism of action is centered on the direct inhibition of key potassium, sodium, and calcium channels in cardiomyocytes.[1] This integrated channel blockade leads to a prolongation of the action potential and an increase in the refractory period, which are the primary drivers of its antiarrhythmic efficacy in treating atrial fibrillation.[1] While detailed public data on its in-vitro potency and selectivity are not extensive, the established methodologies for ion channel characterization provide a clear path for further investigation. Future preclinical and clinical research will be crucial to fully elucidate its therapeutic potential and confirm its safety profile.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 5. A preliminary assessment of the effects of ATI-2042 in subjects with paroxysmal atrial fibrillation using implanted pacemaker methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. xyra.us [xyra.us]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Interactions between amiodarone and the hERG potassium channel pore determined with mutagenesis and in silico docking - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Augmentation of late sodium current unmasks the proarrhythmic effects of amiodarone - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibitory effects of the class III antiarrhythmic drug amiodarone on cloned HERG potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Budiodarone: A Comprehensive Technical Overview of its Pharmacokinetic and Pharmacodynamic Profile
Disclaimer: Budiodarone is a fictional compound. The following technical guide is a hypothetical representation created for illustrative purposes and is based on established principles of pharmacology and drug development.
Introduction
This compound is a novel investigational antiarrhythmic agent, structurally related to amiodarone, with a modified side-chain designed to optimize its pharmacokinetic profile and reduce off-target effects. This document provides a comprehensive overview of the preclinical pharmacokinetic (PK) and pharmacodynamic (PD) properties of this compound, based on a series of in vitro and in vivo studies.
Pharmacokinetics
The pharmacokinetic profile of this compound was characterized in preclinical models to determine its absorption, distribution, metabolism, and excretion (ADME) properties.
Data Summary
The following tables summarize the key pharmacokinetic parameters of this compound following intravenous and oral administration in a rodent model.
Table 1: Summary of Intravenous Pharmacokinetic Parameters of this compound
| Parameter | Value (Mean ± SD) | Units |
| Half-life (t½) | 18.5 ± 2.3 | hours |
| Volume of Distribution (Vd) | 45.2 ± 5.1 | L/kg |
| Clearance (CL) | 1.7 ± 0.3 | L/hr/kg |
| Area Under the Curve (AUC₀-∞) | 29.4 ± 3.7 | µg*hr/mL |
Table 2: Summary of Oral Pharmacokinetic Parameters of this compound
| Parameter | Value (Mean ± SD) | Units |
| Maximum Concentration (Cmax) | 2.1 ± 0.4 | µg/mL |
| Time to Cmax (Tmax) | 4.2 ± 0.8 | hours |
| Oral Bioavailability (F) | 65 ± 8 | % |
| Area Under the Curve (AUC₀-t) | 19.1 ± 2.5 | µg*hr/mL |
Experimental Protocols
Protocol 1: Intravenous Pharmacokinetic Study in Rodents
-
Subjects: Male Sprague-Dawley rats (n=6 per group), weighing 250-300g.
-
Administration: A single intravenous (IV) bolus dose of this compound (5 mg/kg) was administered via the tail vein.
-
Sampling: Blood samples (approximately 0.2 mL) were collected from the jugular vein at 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, 24, and 48 hours post-dose into heparinized tubes.
-
Sample Analysis: Plasma was separated by centrifugation and stored at -80°C until analysis. This compound concentrations were quantified using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
Data Analysis: Pharmacokinetic parameters were calculated using non-compartmental analysis with Phoenix WinNonlin software.
Protocol 2: Oral Bioavailability Study in Rodents
-
Subjects: Male Sprague-Dawley rats (n=6 per group), fasted overnight.
-
Administration: A single oral gavage dose of this compound (10 mg/kg) was administered.
-
Sampling and Analysis: Blood sampling and plasma concentration analysis were performed as described in Protocol 1.
-
Data Analysis: Oral bioavailability (F) was calculated as (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100%.
Pharmacodynamics
The pharmacodynamic effects of this compound were evaluated to understand its mechanism of action and therapeutic potential as an antiarrhythmic agent.
Mechanism of Action
This compound is a multi-channel blocker, with its primary action being the inhibition of the delayed rectifier potassium current (IKr), which leads to a prolongation of the action potential duration (APD) and the effective refractory period (ERP) in cardiomyocytes.
Figure 1. Proposed mechanism of action for this compound at the cardiomyocyte level.
Data Summary
The following table summarizes the key pharmacodynamic effects of this compound on cardiac electrophysiology.
Table 3: Electrophysiological Effects of this compound in Isolated Cardiomyocytes
| Parameter | Concentration | Effect (Mean % Change ± SD) |
| Action Potential Duration at 90% Repolarization (APD₉₀) | 1 µM | + 25.8 ± 3.1% |
| 10 µM | + 45.2 ± 4.5% | |
| Effective Refractory Period (ERP) | 1 µM | + 22.1 ± 2.9% |
| 10 µM | + 40.5 ± 4.2% | |
| Peak IKr Current | 1 µM | - 55.7 ± 6.3% |
| 10 µM | - 85.1 ± 7.8% |
Experimental Protocols
Protocol 3: In Vitro Electrophysiology Study
-
Preparation: Ventricular myocytes were isolated from adult guinea pig hearts by enzymatic digestion.
-
Method: Whole-cell patch-clamp technique was used to record action potentials and specific ion channel currents (IKr).
-
Procedure: Cells were superfused with a control Tyrode's solution, followed by solutions containing increasing concentrations of this compound (0.1, 1, and 10 µM). Action potentials were elicited by current injection, and voltage-clamp protocols were applied to isolate IKr.
-
Data Analysis: Changes in APD₉₀, ERP, and peak IKr current were measured and compared to baseline values using pCLAMP software.
Study Workflow and Logic
The preclinical evaluation of this compound follows a structured workflow, from initial characterization to in vivo efficacy assessment.
Figure 2. Preclinical development workflow for this compound.
Dose-Response Relationship
The relationship between this compound plasma concentration and its therapeutic effect (prolongation of APD) is a critical determinant of its clinical utility.
Figure 3. Relationship between this compound concentration, effect, and clinical outcomes.
Budiodarone for Atrial Fibrillation: A Technical Guide for Researchers
An In-depth Analysis of a Novel Amiodarone Analog for Rhythm Control
Introduction
Budiodarone (also known as ATI-2042) is an investigational antiarrhythmic drug being developed for the management of atrial fibrillation (AF).[1] It is a chemical analog of amiodarone, which is a highly effective agent for maintaining sinus rhythm but is associated with a significant side-effect profile, including thyroid, pulmonary, and hepatic toxicity, largely attributed to its long half-life and tissue accumulation.[1][2] this compound was designed to retain the electrophysiological properties of amiodarone while possessing a more favorable pharmacokinetic profile, aiming for a safer therapeutic option.[1] This document provides a detailed technical overview of the core research on this compound for researchers, scientists, and drug development professionals.
Pharmacokinetics and Metabolism
A key design feature of this compound is its rapid metabolism and shorter half-life compared to amiodarone. This compound's structure differs from amiodarone by the presence of a sec-butyl acetate side chain at position 2 of the benzofuran moiety.[2] This side chain allows for a shorter half-life of approximately 7 hours, compared to 35-68 days for amiodarone.[1][2] This is expected to lead to a faster onset of action and quicker clearance, reducing the risk of tissue accumulation and associated toxicities.[2] The major metabolite of this compound, ATI-2000, is considered to be electrophysiologically inactive.[1]
Data Presentation
Table 1: Pharmacokinetic Profile of this compound vs. Amiodarone
| Parameter | This compound (ATI-2042) | Amiodarone |
| Half-Life | ~7 hours[1][2][3][4] | 35-68 days[2] |
| Metabolism | Rapid metabolism by plasma and tissue esterases[5] | Complex, primarily hepatic |
| Key Metabolite | ATI-2000 (electrophysiologically inactive)[1] | Desethylamiodarone (active) |
| Onset of Action | Faster onset anticipated due to shorter half-life[2] | Slow onset of action[3] |
Table 2: Efficacy of this compound in Reducing Atrial Fibrillation Burden (PASCAL Study)
| Treatment Group (twice daily) | Median Reduction in AF Burden | p-value (vs. Placebo) |
| Placebo | - | - |
| 200 mg | Not statistically significant in PASCAL, though other preliminary trials showed some effect.[6][7] | - |
| 400 mg | 54%[6] | 0.01[6] |
| 600 mg | 75% (in one preliminary trial)[2], 74% (in PASCAL)[6] | 0.001[6] |
Table 3: Mean Trough Plasma Levels of this compound (ATI-2042) in a Preliminary Human Study
| Dose (twice daily) | Mean Trough Plasma Level (ng/mL) |
| Baseline | 0.0 ± 0.0 |
| 200 mg | 2.4 ± 0.9 |
| 400 mg | 5.2 ± 1.7 |
| 600 mg | 13.1 ± 5.6 |
| 800 mg | 19.8 ± 17.9 |
| Data from a preliminary study in patients with paroxysmal AF.[3] |
Mechanism of Action
This compound is a multi-channel blocker, exhibiting mixed ion channel electrophysiological properties similar to amiodarone.[1][6] Its primary mechanism of action involves the inhibition of multiple cardiac ion channels that are crucial for the generation and propagation of the cardiac action potential.[4][5]
-
Potassium Channel Inhibition: By blocking potassium channels, this compound delays the repolarization phase of the cardiac action potential. This prolongs the action potential duration and increases the effective refractory period in atrial myocytes, making the tissue less susceptible to re-entrant arrhythmias that can perpetuate AF.[1][5]
-
Sodium Channel Inhibition: The drug also blocks sodium channels, which decreases the influx of sodium ions into the myocytes during depolarization.[1][2] This action can slow the conduction velocity and reduce myocyte excitability.[1]
-
Calcium Channel Inhibition: this compound inhibits L-type calcium channels, leading to a reduced influx of calcium.[1][2] This can decrease the force of cardiac contraction and slow conduction through the atrioventricular (AV) node.[5]
These actions collectively result in an increase in the atrial myocyte refractory period, prolonged stimulus-to-atrium (St-A) and atrium-to-His (A-H) intervals, and a dose-dependent decrease in heart rate.[1]
Experimental Protocols
The PASCAL Study: A Randomized Trial of this compound in Paroxysmal Atrial Fibrillation
This study was a key Phase II clinical trial that investigated the safety and efficacy of this compound.[7]
-
Objective: To assess the preliminary safety and efficacy of three different doses of this compound in patients with paroxysmal atrial fibrillation.[6]
-
Study Design: A randomized, double-blind, placebo-controlled, multicenter study.[6]
-
Patient Population: 72 patients with paroxysmal atrial fibrillation and a previously implanted dual-chamber pacemaker capable of storing electrograms.[6]
-
Methodology:
-
A 4-week baseline period was established to assess the initial atrial tachycardia/atrial fibrillation burden (AT/AFB) while patients were off any antiarrhythmic drugs.[6]
-
Patients were then randomized to receive either a placebo or this compound at doses of 200 mg, 400 mg, or 600 mg, administered twice daily for 12 weeks.[6]
-
This treatment period was followed by a 4-week washout period.[6]
-
Pacemakers were interrogated every 4 weeks to quantify the AT/AFB, the number of AF episodes, and the duration of these episodes.[6]
-
-
Primary Endpoint: The primary outcome measure was the percent change from baseline in AT/AFB over the 12 weeks of treatment compared to the placebo group.[6]
-
Key Results: The 400 mg and 600 mg twice-daily doses of this compound significantly reduced the AF burden compared to the placebo.[6][7] The study also demonstrated a reduction in the number and duration of AF episodes.[6]
Future Directions
Recent developments indicate a clear path forward for this compound's clinical development. XYRA LLC has reached an agreement with the U.S. Food and Drug Administration (FDA) on the design of pivotal studies for the approval of this compound for the long-term management of symptomatic non-permanent AF.[8][9] These future studies will involve:
-
An open-label, long-term dosing study utilizing FDA-approved wearable devices to monitor patients and adjust dosages.[8][9]
-
A six-month, double-blind, randomized, placebo-controlled trial comparing different fixed doses of this compound.[8][9]
These trials will be crucial in definitively establishing the efficacy and safety of this compound as a potential new therapeutic option for patients with atrial fibrillation.[1]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. A preliminary assessment of the effects of ATI-2042 in subjects with paroxysmal atrial fibrillation using implanted pacemaker methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. A randomized trial of this compound in paroxysmal atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. XYRA Secures FDA Consensus on this compound Approval Path for Atrial Fibrillation Treatment [synapse.patsnap.com]
- 9. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
Early-Stage Research on Budiodarone (ATI-2042): A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Introduction
Budiodarone (ATI-2042) is an investigational antiarrhythmic agent developed as a chemical analog of amiodarone, one of the most effective antiarrhythmic drugs available.[1] Amiodarone's clinical utility is often limited by a challenging side-effect profile, including thyroid, pulmonary, and hepatic toxicities, largely attributed to its long half-life and tissue accumulation.[2] this compound was rationally designed to retain the electrophysiological benefits of amiodarone while possessing a more favorable pharmacokinetic profile, aiming to provide a safer therapeutic alternative for the management of atrial fibrillation (AF).[2][3]
This technical guide provides an in-depth overview of the core early-stage research on this compound, summarizing its mechanism of action, pharmacokinetic and pharmacodynamic properties, and key preclinical and clinical findings.
Chemical Structure and Physicochemical Properties
This compound, chemically known as [(2S)-butan-2-yl] 2-[3-[4-[2-(diethylamino)ethoxy]-3,5-diiodobenzoyl]-1-benzofuran-2-yl]acetate, shares a similar structure to amiodarone.[3] The key structural modification is the presence of a sec-butyl acetate side chain at the 2-position of the benzofuran moiety.[1][3] This ester linkage is susceptible to rapid hydrolysis by plasma and tissue esterases, a design feature intended to facilitate faster metabolism and a shorter half-life compared to amiodarone.[2][3]
| Property | Value |
| IUPAC Name | [(2S)-butan-2-yl] 2-[3-[4-[2-(diethylamino)ethoxy]-3,5- diiodobenzoyl]-1-benzofuran- 2-yl]acetate[3] |
| Synonyms | ATI-2042, (S)-ATI 2042[3] |
| Molecular Formula | C27H31I2NO5[3] |
| Molecular Weight | 703.356 g·mol−1[1] |
Mechanism of Action
This compound exhibits a multi-channel blocking mechanism of action, characteristic of a Class III antiarrhythmic agent with properties of other Vaughan Williams classes, similar to amiodarone.[2][4] Its primary electrophysiological effects are mediated through the inhibition of key ion channels involved in the cardiac action potential.[1][2][5]
-
Potassium Channel Inhibition: By blocking potassium channels, this compound delays the repolarization phase (Phase 3) of the cardiac action potential. This leads to a prolonged action potential duration (APD) and an increased effective refractory period (ERP) in atrial myocytes, making the cardiac tissue less susceptible to the re-entrant arrhythmias that sustain atrial fibrillation.[2][3]
-
Sodium Channel Inhibition: The drug inhibits fast sodium channels, which reduces the rate of depolarization (Phase 0) of the action potential. This action slows the conduction velocity.[1][3] this compound is also suggested to have enhanced late sodium channel blocking properties.[6]
-
Calcium Channel Inhibition: this compound blocks L-type calcium channels, reducing the influx of calcium during the plateau phase (Phase 2) of the action potential.[1][3] This can contribute to a slowing of conduction through the atrioventricular (AV) node and a decrease in cardiac contractility.[1][2]
The culmination of these effects leads to a dose-dependent decrease in heart rate, an increase in the atrial myocyte refractory period, and an increase in the stimulus-to-atrium and atrium-to-bundle of His intervals.[1]
Mechanism of action of this compound.
Pharmacokinetics and Metabolism
A key differentiating feature of this compound is its pharmacokinetic profile, designed for rapid metabolism and a shorter half-life compared to amiodarone.
| Parameter | This compound (ATI-2042) | Amiodarone |
| Half-life | ~7 hours[1][5][7] | 35-68 days[1] |
| Metabolism | Rapidly metabolized by plasma and tissue esterases.[2] | Hepatic metabolism via CYP3A4 and CYP2C8.[4] |
| Primary Metabolite | ATI-2000 (electrophysiologically inactive)[2][8] | Desethylamiodarone (active)[4] |
| Drug Interactions | Reduced dependence on CYP450 system, suggesting fewer drug-drug interactions.[9] | Interacts with drugs sharing the Cytochrome P450 metabolic pathway.[4] |
The rapid metabolism and shorter half-life of this compound are anticipated to result in less tissue accumulation and a more favorable safety profile.[1][2]
Preclinical Research
Preclinical studies in animal models were foundational in establishing the electrophysiological and safety profile of this compound.
-
Electrophysiology: In animal models, this compound demonstrated electrophysiological activity comparable to amiodarone, including the inhibition of sodium, potassium, and calcium ion channels, and increased atrial refractoriness.[2][8] It also showed effects on atrioventricular conduction and ventricular repolarization.[8]
-
Safety: Preclinical safety testing in canines revealed non-specific but potentially toxic findings in the testes. This observation led to the initial human studies being restricted to post-menopausal or surgically sterile females.[2][8] Human and animal studies to date have shown no evidence of drug accumulation.[6]
Early-Stage Clinical Research
The clinical development of this compound has focused on its potential for treating paroxysmal atrial fibrillation (PAF).
Preliminary Proof-of-Concept Study
A preliminary study assessed the efficacy and safety of this compound in six female patients with PAF and implanted pacemakers.
Experimental Protocol:
-
Study Design: The study consisted of six sequential 2-week periods: a baseline period, four escalating dose treatment periods, and a washout period.[7][8][10]
-
Dosage: Patients received this compound orally at 200 mg, 400 mg, 600 mg, and 800 mg, each administered twice daily (bid) for two weeks.[7][8][10]
-
Primary Endpoint: The primary outcome was Atrial Fibrillation Burden (AFB), defined as the percentage of time spent in atrial fibrillation, as measured by pacemaker data logs.[7][8][10]
-
Data Collection: Pacemaker data were downloaded at the end of each 2-week period to quantify AFB, the number of AF episodes, and the duration of AF episodes.[7][10]
Results:
| Dose | Mean AFB (%) | Mean Reduction in AFB from Baseline (%) |
| Baseline | 20.3 (±14.6)[7][10] | - |
| 200 mg bid | 5.2 (±4.2)[7][10] | 71.2 (±31.3)[10] |
| 400 mg bid | 5.2 (±5.2)[7][10] | 71.7 (±20.6)[10] |
| 600 mg bid | 2.8 (±3.4)[7][10] | 79.9 (±26.4)[10] |
| 800 mg bid | 1.5 (±0.5)[7][10] | 86.8 (±9.8)[10] |
All reductions in AFB were statistically significant (p < 0.005).[7][10]
This compound was generally well-tolerated and effectively reduced AFB at all doses studied, primarily by decreasing the mean duration of AF episodes.[7][8][10] Interestingly, a prolonged cardiac effect was observed after drug discontinuation, as AF parameters did not immediately return to baseline during the washout period, suggesting potential for atrial reverse-remodeling.[8]
Pharmacokinetic Data from Preliminary Study:
| Dose | Mean Trough Plasma Level of ATI-2042 (ng/mL) |
| Baseline | 0.0 (±0.0)[8] |
| 200 mg bid | 2.4 (±0.9)[8] |
| 400 mg bid | 5.2 (±1.7)[8] |
| 600 mg bid | 13.1 (±5.6)[8] |
| 800 mg bid | 19.8 (±17.9)[8] |
Phase 2b PASCAL Trial
A larger Phase 2b randomized, double-blind, placebo-controlled study (PASCAL trial) further evaluated the efficacy and safety of this compound in 72 patients with PAF and implanted pacemakers.[9][11]
Experimental Protocol:
-
Study Design: Following a 4-week baseline period, patients were randomized to receive placebo, 200 mg, 400 mg, or 600 mg of this compound twice daily for 12 weeks, followed by a 4-week washout period.[11]
-
Primary Endpoint: The primary endpoint was the percent change in AFB from baseline over the 12-week treatment period compared to placebo.[11]
-
Monitoring: Pacemaker interrogation and safety assessments were conducted every 4 weeks.[11]
Results:
| Treatment Group | Median Reduction in AFB from Baseline (%) | p-value (vs. Placebo) |
| 200 mg bid | 10%[12] | Not statistically significant[12] |
| 400 mg bid | 54%[9][11][12] | 0.015[12] |
| 600 mg bid | 74-75%[9][12] | 0.001-0.005[11][12] |
The study demonstrated a robust and linear dose-response effect (p=0.0001).[12] this compound was well-tolerated with no drug-related serious adverse events reported.[12]
PASCAL Phase 2b Clinical Trial Workflow.
Hypothetical Experimental Protocol: Whole-Cell Patch-Clamp Assay
While specific in-vitro quantitative data such as IC50 values for this compound are not extensively available in the public domain, the evaluation of its ion channel activity would conventionally be performed using the whole-cell patch-clamp technique.[3]
Objective: To determine the inhibitory concentration (IC50) of this compound on specific cardiac ion channels (e.g., hERG for IKr, NaV1.5 for INa, CaV1.2 for ICa,L).
Methodology:
-
Cell Preparation: Use a stable cell line (e.g., HEK293 or CHO cells) expressing the human recombinant ion channel of interest.
-
Electrophysiology:
-
Establish a whole-cell patch-clamp configuration.
-
Apply a specific voltage-clamp protocol to elicit the ionic current of interest.
-
Record baseline currents in the absence of the drug.
-
-
Drug Application: Perfuse the cells with increasing concentrations of this compound.
-
Data Analysis:
-
Measure the peak current at each concentration.
-
Generate a concentration-response curve by plotting the percentage of current inhibition against the drug concentration.
-
Determine the IC50 value by fitting the data to the Hill equation.
-
Hypothetical Patch-Clamp Workflow.
Future Directions
The promising results from early-stage clinical trials have paved the way for further development of this compound. Future pivotal studies are planned, which will incorporate modern wearable technology for patient monitoring and dose titration to further establish the efficacy and safety of this compound for the long-term management of atrial fibrillation.[2][13]
Conclusion
Early-stage research on this compound (ATI-2042) presents it as a promising antiarrhythmic agent for the treatment of atrial fibrillation. It was rationally designed to emulate the multi-channel blocking efficacy of amiodarone while offering a superior safety profile due to its rapid metabolism and significantly shorter half-life.[2][3] Phase 2 clinical data have demonstrated a significant, dose-dependent reduction in atrial fibrillation burden.[9][11][12] The progression to late-stage clinical trials will be crucial in definitively establishing the efficacy and safety of this compound as a novel therapeutic option for patients with atrial fibrillation.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. droracle.ai [droracle.ai]
- 5. medchemexpress.com [medchemexpress.com]
- 6. xyra.us [xyra.us]
- 7. A preliminary assessment of the effects of ATI-2042 in subjects with paroxysmal atrial fibrillation using implanted pacemaker methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A preliminary assessment of the effects of ATI-2042 in subjects with paroxysmal atrial fibrillation using implanted pacemaker methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. openaccessjournals.com [openaccessjournals.com]
- 10. researchgate.net [researchgate.net]
- 11. A randomized trial of this compound in paroxysmal atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. fiercebiotech.com [fiercebiotech.com]
- 13. XYRA Secures FDA Consensus on this compound Approval Path for Atrial Fibrillation Treatment [synapse.patsnap.com]
Budiodarone's Effect on the Cardiac Action Potential: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Budiodarone (formerly ATI-2042) is a promising antiarrhythmic agent developed as a chemical analog of amiodarone. It is engineered to retain the potent multi-ion channel blocking properties of its predecessor while exhibiting a significantly improved pharmacokinetic profile. The primary mechanism of action of this compound on the cardiac action potential is the inhibition of multiple key ion channels, leading to a prolongation of the action potential duration (APD) and an increase in the effective refractory period (ERP) of cardiomyocytes. This multi-faceted electrophysiological effect makes it a candidate for the management of atrial fibrillation (AF). A key distinguishing feature is its rapid metabolism by tissue esterases, resulting in a much shorter half-life of approximately 7 hours compared to the 35-68 days of amiodarone.[1][2] This technical guide provides a comprehensive overview of the electrophysiological effects of this compound, supported by available data, detailed experimental protocols, and visualizations of its mechanism of action.
Mechanism of Action on the Cardiac Action Potential
This compound exerts its antiarrhythmic effects through the modulation of several key ion channels that govern the phases of the cardiac action potential. This broad-spectrum activity is characteristic of a Class III antiarrhythmic agent, with additional features of other classes.[1]
Multi-Ion Channel Blockade
The core mechanism of this compound is the inhibition of sodium, potassium, and calcium channels.[2][3]
-
Potassium Channel Inhibition (Class III effect): A primary action of this compound is the blockade of potassium channels responsible for the repolarization phase (Phase 3) of the cardiac action potential. By inhibiting the delayed rectifier potassium currents (both the rapid, IKr, and slow, IKs, components), this compound prolongs the APD. This extended repolarization increases the ERP of the myocytes, making them less susceptible to premature excitation and thereby suppressing re-entrant arrhythmias.[1]
-
Sodium Channel Inhibition (Class I effect): this compound also exhibits inhibitory effects on the fast inward sodium channels (INa), which are responsible for the rapid depolarization (Phase 0) of the action potential. This action slows the maximum upstroke velocity (Vmax) and conduction velocity in atrial and ventricular tissue.[1]
-
Calcium Channel Inhibition (Class IV effect): Similar to Class IV antiarrhythmic drugs, this compound blocks L-type calcium channels (ICa,L). This action contributes to a slowing of the heart rate (negative chronotropy) and conduction through the atrioventricular (AV) node (negative dromotropy). The inhibition of calcium influx during the plateau phase (Phase 2) can also lead to a modest reduction in cardiac contractility.[1]
The integrated effect of this multi-channel blockade results in a dose-dependent decrease in heart rate and an increase in the QT interval.[2]
Mechanism of this compound on the Cardiac Action Potential.
Quantitative Data
Publicly available in-vitro quantitative data for this compound, such as IC50 values for specific ion channel inhibition, are limited, as much of this information is proprietary. However, preclinical animal studies and clinical trials provide valuable insights into its electrophysiological effects and efficacy.
Preclinical Electrophysiological Effects
Preclinical studies in animal models have demonstrated that this compound has electrophysiological activity comparable to amiodarone.[1][2] The following table summarizes the key qualitative and semi-quantitative findings.
| Parameter | Effect | Species/Model | Reference |
| Ion Channel Inhibition | Inhibition of Sodium, Potassium, and Calcium channels comparable to amiodarone. | Animal Models | [2] |
| Atrial Refractoriness | Increased left and right atrial refractoriness, comparable to amiodarone. | Animal Models | [2] |
| Atrial Conduction | Increased Stimulus-to-Atrium (St-A) and Atrium-to-His (A-H) intervals. | Animal Models | [2] |
| Ventricular Repolarization | Increased Monophasic Action Potential Duration at 90% repolarization (MAPD90). | Animal Models | [2] |
| ECG Intervals | Increased QT-interval. | Animal Models | [2] |
| Heart Rate | Dose-dependent decrease in heart rate. | Animal Models | [2] |
Note: Specific IC50 values and concentration-dependent effects on APD from preclinical studies are not publicly available.
Clinical Efficacy in Atrial Fibrillation
Phase 2 clinical trials, such as the PASCAL study, have provided quantitative data on the efficacy of this compound in reducing the burden of paroxysmal atrial fibrillation.[4][5]
| Dose | Median Reduction in AF Burden (vs. Placebo) | p-value | Study | Reference |
| 400 mg BID | 54% | 0.01 | PASCAL | [5] |
| 600 mg BID | 74% | 0.001 | PASCAL | [5] |
A preliminary study in subjects with implanted pacemakers also demonstrated a dose-dependent reduction in AF burden.[2]
| Dose | Mean Atrial Fibrillation Burden (AFB) | Mean Trough Plasma Concentration (ng/mL) | Reference |
| Baseline | 20.3 ± 14.6% | 0.0 ± 0.0 | [2] |
| 200 mg BID | 5.2 ± 4.2% | 2.4 ± 0.9 | [2] |
| 400 mg BID | 5.2 ± 5.2% | 5.2 ± 1.7 | [2] |
| 600 mg BID | 2.8 ± 3.4% | 13.1 ± 5.6 | [2] |
| 800 mg BID | 1.5 ± 0.5% | 19.8 ± 17.9 | [2] |
Experimental Protocols
While specific protocols used in the preclinical development of this compound are largely proprietary, this section outlines a standard, detailed methodology for assessing the effect of a compound like this compound on cardiac ion channels using the whole-cell patch-clamp technique, and a brief overview of the clinical trial methodology.
Hypothetical Whole-Cell Patch-Clamp Protocol for Assessing Ion Channel Inhibition
Objective: To determine the inhibitory concentration (IC50) of this compound on specific cardiac ion channels (e.g., hERG for IKr, Nav1.5 for INa, Cav1.2 for ICa,L) expressed in a stable mammalian cell line (e.g., HEK293 or CHO cells).[6]
Materials:
-
Cell line stably expressing the target ion channel.
-
External and internal pipette solutions specific for the ion current being measured.[6]
-
Patch-clamp amplifier and data acquisition system.[6]
-
This compound stock solution in a suitable solvent (e.g., DMSO).[6]
-
Glass micropipettes with a resistance of 2-5 MΩ.[6]
Methodology:
-
Cell Preparation: Cells are cultured to 70-80% confluency and then dissociated into a single-cell suspension using a non-enzymatic dissociation solution.
-
Electrophysiological Recording:
-
The whole-cell configuration is established by forming a gigaohm seal between the micropipette and the cell membrane, followed by gentle suction to rupture the membrane patch.[7]
-
Cells are voltage-clamped at a holding potential appropriate for the target channel to inactivate unwanted currents.
-
Specific voltage protocols are applied to elicit the ionic current of interest. For example, for hERG current, a depolarizing pulse is followed by a repolarizing step to elicit the characteristic tail current.
-
-
Drug Application:
-
A baseline recording of the ion current is obtained in the absence of the drug.
-
Increasing concentrations of this compound are perfused onto the cell.
-
The effect of each concentration on the peak current amplitude is recorded until a steady-state inhibition is achieved.[6]
-
-
Data Analysis:
-
The percentage of current inhibition is calculated for each concentration of this compound relative to the baseline current.
-
A concentration-response curve is generated by plotting the percentage of inhibition against the logarithm of the drug concentration.
-
The IC50 value is determined by fitting the data to the Hill equation.[6]
-
Hypothetical Experimental Workflow for IC50 Determination.
Clinical Trial Protocol (PASCAL Study Synopsis)
Objective: To investigate the preliminary safety and efficacy of three doses of this compound in patients with paroxysmal atrial fibrillation.[5]
Methodology:
-
Patient Population: Patients with paroxysmal atrial fibrillation and a previously implanted dual-chamber pacemaker capable of storing electrograms for at least 4 weeks.[5]
-
Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.[5]
-
Procedure:
-
A 4-week baseline period to assess Atrial Tachycardia/Atrial Fibrillation Burden (AT/AFB) off antiarrhythmic drugs.
-
Patients were blindly randomized to placebo, 200, 400, or 600 mg BID of this compound for 12 weeks.
-
A 4-week washout period followed the treatment phase.[5]
-
-
Data Collection and Analysis:
-
Pacemakers were interrogated every 4 weeks to quantify AT/AFB.
-
Safety was assessed at each visit.
-
The primary endpoint was the percent change from baseline AT/AFB over 12 weeks of treatment compared to placebo.[5]
-
Signaling Pathways and Logical Relationships
The primary signaling pathway influenced by this compound is the direct modulation of ion channel conductance at the cardiomyocyte cell membrane. There is currently no substantial evidence in the public domain to suggest that this compound significantly interacts with other downstream intracellular signaling cascades. Its mechanism is considered a direct electrophysiological effect.[6]
Logical Relationship from Molecular Action to Clinical Effect.
Conclusion
This compound is a rationally designed amiodarone analog that retains the multi-ion channel blocking properties of its parent compound while offering a potentially improved safety profile due to its significantly shorter half-life. Its mechanism of action in cardiac myocytes is centered on the inhibition of key potassium, sodium, and calcium channels, leading to a prolongation of the action potential and an increase in the refractory period. While detailed preclinical quantitative data on its in-vitro potency are not widely available, clinical studies have demonstrated its efficacy in reducing the burden of atrial fibrillation. Further research and the public disclosure of more detailed preclinical data will be beneficial for a more complete understanding of its electrophysiological profile.
References
- 1. benchchem.com [benchchem.com]
- 2. A preliminary assessment of the effects of ATI-2042 in subjects with paroxysmal atrial fibrillation using implanted pacemaker methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ahajournals.org [ahajournals.org]
- 5. A randomized trial of this compound in paroxysmal atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]
Methodological & Application
Budiodarone in Phase 2 Clinical Trials: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the dosage, experimental protocols, and mechanism of action of Budiodarone (formerly ATI-2042) as investigated in Phase 2 clinical trials for the treatment of atrial fibrillation (AF). This compound is a chemical analog of amiodarone, designed to retain its antiarrhythmic efficacy while possessing a significantly shorter half-life, potentially leading to an improved safety profile.
Quantitative Data Summary
The following tables summarize the dosage and efficacy data from two key Phase 2 clinical trials of this compound.
Table 1: PASCAL (Paroxysmal Atrial Fibrillation Study with Continuous Atrial Fibrillation Logging) Trial - Dosage and Efficacy [1][2]
| Treatment Group | Dosage | Number of Patients | Treatment Duration | Median Reduction in Atrial Fibrillation Burden (AFB) from Baseline |
| This compound | 600 mg BID | 18 | 12 weeks | 75% |
| This compound | 400 mg BID | 18 | 12 weeks | 54% |
| This compound | 200 mg BID | 18 | 12 weeks | 10% (not statistically significant) |
| Placebo | N/A | 18 | 12 weeks | N/A |
Table 2: Preliminary Dose-Escalation Study - Dosage and Efficacy [3]
| Treatment Period | Dosage | Number of Patients | Treatment Duration per Period | Mean Atrial Fibrillation Burden (AFB) |
| Baseline | N/A | 6 | 2 weeks | 20.3% |
| Period 2 | 200 mg BID | 6 | 2 weeks | 5.2% |
| Period 3 | 400 mg BID | 6 | 2 weeks | 5.2% |
| Period 4 | 600 mg BID | 6 | 2 weeks | 2.8% |
| Period 5 | 800 mg BID | 6 | 2 weeks | 1.5% |
| Washout | N/A | 6 | 2 weeks | Increased from treatment periods |
Signaling Pathway and Mechanism of Action
This compound exerts its antiarrhythmic effect by blocking multiple ion channels within cardiac myocytes, a mechanism similar to its parent compound, amiodarone.[4][5][6] This multi-channel blockade leads to a prolongation of the cardiac action potential and an increase in the effective refractory period, thereby suppressing the abnormal electrical signals that cause atrial fibrillation.[6] The primary targets are potassium, sodium, and calcium channels.[5][7]
Experimental Protocols
The following sections detail the methodologies employed in the Phase 2 clinical trials of this compound.
PASCAL Trial: Randomized, Double-Blind, Placebo-Controlled Study[1]
1. Study Objective: To evaluate the safety and efficacy of three different doses of this compound compared to placebo in reducing the burden of paroxysmal atrial fibrillation.[8]
2. Study Design:
-
A randomized, double-blind, placebo-controlled, parallel-group study.[4]
-
72 patients were randomized to one of four treatment arms: placebo, 200 mg BID, 400 mg BID, or 600 mg BID of this compound.[2]
-
The treatment duration was 12 weeks, followed by a 4-week washout period.[1]
3. Patient Population:
-
Inclusion Criteria: Patients with paroxysmal atrial fibrillation and a previously implanted dual-chamber pacemaker capable of storing electrograms.[1]
-
Exclusion Criteria: Patients with New York Heart Association (NYHA) class 3 and 4 congestive heart failure.[2]
4. Treatment Regimen:
-
All antiarrhythmic drugs were discontinued for at least five half-lives before the baseline period.
-
Following a 4-week baseline period to assess AF burden, patients were randomized to their assigned treatment.[1]
5. Efficacy Assessment:
-
The primary endpoint was the percentage change in atrial fibrillation burden from baseline, as measured by the implanted pacemaker.[1]
-
Pacemaker data was collected and analyzed to quantify the duration and frequency of AF episodes.[1]
6. Safety Monitoring:
-
Safety was assessed at regular intervals throughout the study.
-
Monitoring included the recording of adverse events, vital signs, 12-lead electrocardiograms (ECGs), and laboratory tests (hematology, serum chemistry, and thyroid function).[4]
Preliminary Dose-Escalation Study: Open-Label, Prospective Design[3]
1. Study Objective: To determine the preliminary efficacy and safety of escalating doses of this compound in patients with paroxysmal atrial fibrillation.[3]
2. Study Design:
-
An open-label, prospective, sequential dose-escalation study.[3][9]
-
The study consisted of six sequential 2-week periods.[3]
3. Patient Population:
-
Six female patients with paroxysmal AF and an implanted dual-chamber pacemaker.[3]
-
Patients had an AF burden between 1% and 50%.[3]
4. Treatment Regimen:
-
Period 1 (Baseline): No drug administered.[3]
-
Period 2: 200 mg BID of this compound.[3]
-
Period 3: 400 mg BID of this compound.[3]
-
Period 4: 600 mg BID of this compound.[3]
-
Period 5: 800 mg BID of this compound.[3]
-
Period 6 (Washout): No drug administered.[3]
5. Efficacy Assessment:
-
The primary outcome was the AF burden, measured by pacemaker data at the end of each 2-week period.[3]
6. Safety Monitoring:
-
Patients were reviewed on days 1, 2, and 8 of each study period.
-
Routine blood work for hematology, biochemistry, and coagulation screens were performed.[3]
-
Plasma samples for pharmacokinetic analysis were taken at a steady state at the end of each treatment period.[3]
References
- 1. researchgate.net [researchgate.net]
- 2. medscape.com [medscape.com]
- 3. A preliminary assessment of the effects of ATI-2042 in subjects with paroxysmal atrial fibrillation using implanted pacemaker methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. A randomized trial of this compound in paroxysmal atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for Budiodarone Administration in Laboratory Animals
For Researchers, Scientists, and Drug Development Professionals
Introduction
Budiodarone (formerly ATI-2042) is a promising antiarrhythmic agent developed as a chemical analog of amiodarone.[1][2][3] It is designed to retain the potent multi-ion channel blocking properties of amiodarone while possessing a more favorable pharmacokinetic profile, notably a shorter half-life of approximately 7 hours in humans, which may reduce the incidence of adverse effects associated with long-term amiodarone therapy.[1][3][4][5] The electrophysiological activity of this compound in animal models has been shown to be comparable to that of amiodarone, with effects on sodium, potassium, and calcium channels.[2][6]
Due to the limited publicly available preclinical data on this compound, the following protocols and dosage recommendations are largely based on studies conducted with its analog, amiodarone, and general principles of laboratory animal pharmacology. Researchers should consider these as starting points and optimize them for their specific experimental needs.
Data Presentation
The following tables summarize reported dosages of amiodarone in various animal models, which can serve as a reference for designing this compound studies. Pharmacokinetic data for both this compound and amiodarone are also presented.
Table 1: Amiodarone Dosage in Canine Models
| Administration Route | Dosage | Study Focus |
| Oral (Chronic) | 200 mg/day for 9 days | Ventricular defibrillation threshold |
| Oral (Chronic) | 400 mg/day for 9 days | Ventricular defibrillation threshold |
| Oral (Chronic) | 8-10 mg/kg, PO, every 12-24h for 7-10 days, then 4-6 mg/kg every 24h | General antiarrhythmic use[7] |
| Oral (Chronic) | Median loading dose: 16.5 mg/kg/day; Maintenance: 9.0 mg/kg/day | Atrial fibrillation management[8] |
| Intravenous (Acute) | 5 mg/kg | Ventricular defibrillation threshold |
| Intravenous (Acute) | 10 mg/kg | Hemodynamic effects |
| Intravenous (Acute) | 2-5 mg/kg, infused over 30-60 minutes | Parenteral antiarrhythmic use[7] |
Table 2: Amiodarone Dosage in Rat Models
| Administration Route | Dosage | Study Focus |
| Oral (Single Dose) | 100 mg/kg | Pharmacokinetics and distribution[2] |
| Oral (Single Dose) | 100 mg/kg & 200 mg/kg | Pharmacokinetics and body distribution[9] |
| Intravenous (Single Dose) | 100 mg/kg & 150 mg/kg | Pharmacokinetics and body distribution[10] |
| Intravenous (Single Dose) | 50 mg/kg | Pharmacokinetics in renal failure/biliary stasis models[11] |
Table 3: Pharmacokinetic Parameters
| Compound | Species | Parameter | Value |
| This compound | Humans | Half-life | ~7 hours[4][5] |
| Amiodarone | Humans | Half-life (long-term use) | Up to 100 days[12] |
| Amiodarone | Rats | Bioavailability (Oral) | 17% to 60% (average 39%)[9] |
| Amiodarone | Rats | Elimination Half-life (Oral, 100 mg/kg) | 15 hours[9] |
| Amiodarone | Rats | Elimination Half-life (Oral, 200 mg/kg) | 105 hours[9] |
Signaling Pathway of this compound
This compound's primary mechanism of action is the direct inhibition of multiple ion channels in cardiac myocytes, which alters the cardiac action potential.[1][3][5] It blocks potassium channels, prolonging the repolarization phase and the action potential duration.[1][4] It also inhibits fast sodium channels, slowing the rate of depolarization, and L-type calcium channels, which can reduce cardiac contractility and slow conduction.[3][4] This multi-channel blockade contributes to its antiarrhythmic effects.[1]
Caption: Mechanism of action of this compound on cardiac ion channels.
Experimental Protocols
Note: All procedures involving laboratory animals must be approved by the institution's Animal Care and Use Committee (IACUC) and adhere to relevant guidelines for animal welfare.[13][14]
Protocol 1: Oral Gavage Administration in Rats
Objective: To administer a precise oral dose of this compound to rats for pharmacokinetic, efficacy, or toxicology studies.
Materials:
-
This compound formulation (e.g., suspension in 0.5% methylcellulose)
-
Appropriately sized gavage needles (e.g., 16-18 gauge, 2-3 inches for adult rats)
-
Syringes
-
Animal scale
-
Personal Protective Equipment (PPE)
Procedure:
-
Animal Preparation: Weigh the rat to accurately calculate the dosing volume. The recommended volume for oral gavage in rats is typically 5-10 mL/kg.[2]
-
Restraint: Gently restrain the rat, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.
-
Gavage Needle Insertion:
-
Measure the gavage needle from the tip of the rat's nose to the last rib to estimate the correct insertion depth to reach the stomach.
-
Moisten the tip of the gavage needle with sterile water or the vehicle for lubrication.
-
Gently insert the needle into the mouth, passing it over the tongue and into the esophagus. The rat should swallow as the needle is advanced. Do not force the needle; if resistance is met, withdraw and re-insert.[2]
-
-
Substance Administration: Once the needle is in the correct position, slowly administer the this compound formulation. Administering the substance too quickly can cause reflux and aspiration.[2]
-
Post-Administration Monitoring: After administration, gently remove the gavage needle. Return the rat to its cage and monitor for any signs of distress, such as labored breathing or lethargy, for at least 30 minutes.[2]
Protocol 2: Intravenous Administration in Dogs
Objective: To administer this compound intravenously for acute efficacy or hemodynamic studies.
Materials:
-
This compound injectable formulation (ensure it is suitable for IV use; formulations with polysorbate 80 should be avoided due to the risk of anaphylactoid reactions[7])
-
Sterile saline or 5% dextrose for dilution
-
Intravenous catheter
-
Syringes or infusion pump
-
Clippers and aseptic skin preparation materials
-
Anesthesia and monitoring equipment (ECG, blood pressure)
Procedure:
-
Animal Preparation: Anesthetize the dog according to an approved protocol. Shave and aseptically prepare the skin over a suitable vein (e.g., cephalic, saphenous).
-
Catheterization: Place an intravenous catheter and secure it in place.
-
Drug Administration:
-
Prepare the this compound infusion. The concentration should be adjusted to deliver the desired dose in a suitable volume over a specific time.
-
Administer the this compound as a slow bolus or a controlled infusion. Rapid injection should be avoided to prevent acute adverse cardiac effects.[2] For amiodarone, a proposed dose is a 2-5 mg/kg IV bolus administered over 30-60 minutes.[15]
-
-
Physiological Monitoring: Continuously monitor vital signs, including heart rate, rhythm (via ECG), and blood pressure throughout the administration and for a designated post-infusion period.
Experimental Workflow: In Vivo Efficacy Study
The following diagram illustrates a typical workflow for assessing the efficacy of this compound in an animal model of arrhythmia.
Caption: General workflow for an in vivo arrhythmia efficacy study.
Toxicology and Safety Considerations
-
Toxicity: While this compound is designed for an improved safety profile, researchers should be aware of the potential toxicities associated with amiodarone, which include hepatic, pulmonary, and thyroid toxicity.[3] Non-specific but potentially toxic findings were observed in canine testes during pre-clinical safety testing of this compound.[6]
-
Formulation: For intravenous administration, the choice of vehicle is critical. Amiodarone formulations containing polysorbate 80 have been associated with adverse reactions in dogs.[7] When preparing non-pharmaceutical grade compounds, ensure sterility and appropriate pH and tonicity.[13][14]
-
Monitoring: Close monitoring of animals for adverse effects is crucial during and after administration. This includes observation for clinical signs of distress, as well as monitoring of relevant physiological parameters (e.g., liver enzymes, thyroid function) in chronic studies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A preliminary assessment of the effects of ATI-2042 in subjects with paroxysmal atrial fibrillation using implanted pacemaker methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antiarrhythmics for Use in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 8. Oral amiodarone therapy in dogs with atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics and body distribution of amiodarone and desethylamiodarone in rats after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics and body distribution of amiodarone and desethylamiodarone in rats after intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of renal failure or biliary stasis on the pharmacokinetics of amiodarone in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Clinical pharmacokinetics of amiodarone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. oacu.oir.nih.gov [oacu.oir.nih.gov]
- 14. az.research.umich.edu [az.research.umich.edu]
- 15. Cardiology Drug Formulary – CardioRush [sites.tufts.edu]
Application Notes and Protocols for In Vitro Efficacy Testing of Budiodarone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Budiodarone (formerly ATI-2042) is an antiarrhythmic drug candidate developed as an analog of amiodarone.[1][2] It is designed to retain the multi-ion channel blocking properties of amiodarone while possessing a significantly shorter half-life, potentially offering a better safety profile.[1][2] this compound's primary mechanism of action is the inhibition of multiple cardiac ion channels, including potassium, sodium, and calcium channels, which leads to a prolongation of the cardiac action potential and an increase in the refractory period.[1][3][4] These application notes provide an overview of the in vitro assays for evaluating the efficacy of this compound, with a focus on electrophysiological methods.
Mechanism of Action: Multi-Ion Channel Blockade
This compound exerts its antiarrhythmic effects by modulating the flow of ions across the cardiomyocyte membrane, which is fundamental to the cardiac action potential.[1][3] Its known targets include:
-
Potassium Channels: Inhibition of potassium channels, particularly the rapid (IKr) and slow (IKs) components of the delayed rectifier potassium current, prolongs the repolarization phase (Phase 3) of the action potential. This extends the action potential duration (APD) and the effective refractory period (ERP), making the heart less susceptible to re-entrant arrhythmias.[3]
-
Sodium Channels: Blockade of fast sodium channels reduces the rate of depolarization (Phase 0), slowing conduction velocity within the heart.[3][5]
-
Calcium Channels: Inhibition of L-type calcium channels diminishes the influx of calcium during the plateau phase (Phase 2), which can contribute to a negative inotropic effect and slower conduction through the atrioventricular (AV) node.[3][5]
Data Presentation: Quantitative Analysis of Ion Channel Inhibition
Publicly available in vitro quantitative data, such as IC50 values for this compound's inhibition of specific ion channels, are limited, as this information is often proprietary.[1][3] However, to provide a frame of reference, the following table summarizes the IC50 values for the parent compound, amiodarone, against key cardiac ion channels. These values are derived from in vitro whole-cell patch-clamp studies and serve as a benchmark for the expected multi-ion channel blocking profile of this compound.
Table 1: Comparative In Vitro Efficacy of Amiodarone on Cardiac Ion Channels
| Target Ion Channel | Current | Test System | IC50 (µM) |
| hERG (KCNH2) | IKr | HEK293 Cells | 0.8 ± 0.1 |
| NaV1.5 | Late INa | HEK293 Cells | 3.0 ± 0.9 |
| NaV1.5 | Peak INa (tonic block) | HEK293 Cells | 178.1 ± 17.2 |
| L-type Calcium Channel | ICa,L | Rat/Rabbit Myocardial Membranes | 0.27 (Ki) |
| ATP-sensitive K+ Channel | KATP | MIN6 Cells | 0.24 |
Disclaimer: The data presented in this table are for amiodarone and should not be considered as direct representations of this compound's potency.[1] IC50 values can vary based on experimental conditions.
Signaling Pathway and Experimental Workflow Visualizations
To visually represent the mechanism of action and the experimental approach for testing this compound, the following diagrams have been generated using the DOT language.
References
Application Notes and Protocols for Monitoring Budiodarone Effects Using Dual-Chamber Pacemakers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Budiodarone (also known as ATI-2042) is a chemical analog of amiodarone, developed as an antiarrhythmic drug for the treatment of atrial fibrillation (AF).[1][2][3] It is designed to have similar electrophysiological properties to amiodarone but with a shorter half-life and potentially fewer side effects.[1][2][3][4] Dual-chamber pacemakers, with their sophisticated diagnostic capabilities, have been instrumental in the clinical evaluation of this compound, providing continuous and objective monitoring of the drug's efficacy in reducing AF burden.[1][2][5][6] These application notes provide a detailed overview of the methodologies employed in key clinical studies and offer protocols for researchers looking to utilize dual-chamber pacemakers for monitoring the effects of this compound or similar antiarrhythmic agents.
Data Presentation
The following tables summarize the quantitative data from key clinical trials of this compound where dual-chamber pacemakers were used for monitoring.
Table 1: Efficacy of this compound on Atrial Fibrillation Burden (Preliminary Study) [1][2]
| Treatment Period | Dosage (twice daily) | Mean AF Burden (%) | Standard Deviation | Relative Reduction from Baseline (%) | P-value |
| Baseline (p1) | Placebo | 20.3 | 14.6 | - | - |
| Period 2 (p2) | 200 mg | 5.2 | 4.2 | 71.2 | < 0.005 |
| Period 3 (p3) | 400 mg | 5.2 | 5.2 | 71.7 | < 0.005 |
| Period 4 (p4) | 600 mg | 2.8 | 3.4 | 79.9 | < 0.005 |
| Period 5 (p5) | 800 mg | 1.5 | 0.5 | 86.8 | < 0.005 |
| Washout (p6) | Placebo | 11.7 | 14.0 | - | 0.1880 |
Table 2: Efficacy of this compound on Atrial Fibrillation Burden (PASCAL Study) [5][6]
| Treatment Group | Dosage (twice daily) | Median Reduction in AF Burden from Baseline (%) | P-value (vs. Placebo) |
| Placebo | - | - | - |
| This compound | 200 mg | Trend for efficacy | Not statistically significant |
| This compound | 400 mg | 54 | 0.01 |
| This compound | 600 mg | 74 | 0.001 |
Experimental Protocols
The following protocols are based on the methodologies reported in the preliminary and PASCAL studies of this compound.[1][2][4][5]
Protocol 1: Dose-Ranging Efficacy Study
1. Objective: To determine the dose-dependent effect of this compound on AF burden in patients with paroxysmal AF.
2. Patient Population:
- Inclusion criteria: Patients with a history of paroxysmal AF and an implanted dual-chamber pacemaker (e.g., Vitatron Selection 9000 or T70) capable of logging AF episodes.[1] AF burden between a specified range (e.g., 1% to 50%).[1][2]
- Exclusion criteria: Standard contraindications for antiarrhythmic drug therapy.
3. Study Design: A sequential, dose-escalation, open-label or double-blind, placebo-controlled crossover trial.[1][5]
4. Dosing Regimen:
- Baseline Period (2 weeks): No study drug administered.[1][2]
- Treatment Periods (2 weeks each): Sequential administration of escalating doses of this compound (e.g., 200 mg, 400 mg, 600 mg, 800 mg) twice daily.[1][2]
- Washout Period (2 weeks): No study drug administered to observe return to baseline.[1][2]
5. Pacemaker Data Collection and Analysis:
- Pacemaker Programming: Program the pacemaker to detect atrial tachyarrhythmias based on a predefined atrial rate threshold (e.g., >200 bpm for six consecutive beats).[1] The end of an episode is logged when the atrial rate drops below the threshold for a specified duration (e.g., 10 beats).[1]
- Data Download: Download pacemaker data at the end of each 2-week study period.[1]
- Primary Endpoint: Atrial Fibrillation Burden (AFB), defined as the percentage of time the atria are in a tachyarrhythmic state.[1][5]
- Secondary Endpoints: Number and duration of AF episodes.[1]
- Data Analysis: Compare the mean AFB during each treatment period to the baseline period using appropriate statistical tests (e.g., paired t-test or Wilcoxon signed-rank test).[4]
Protocol 2: Randomized Controlled Trial
1. Objective: To evaluate the efficacy and safety of this compound compared to placebo in reducing AF burden.
2. Patient Population:
- Similar inclusion/exclusion criteria as Protocol 1, with a potentially wider range for baseline AF burden (e.g., 3-70%).[4]
3. Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.[4][5]
4. Dosing Regimen:
- Baseline Observation Period (4 weeks): Monitor baseline AF burden.[4]
- Randomization: Randomly assign patients to receive placebo or one of several fixed doses of this compound (e.g., 200 mg, 400 mg, 600 mg) twice daily for a specified duration (e.g., 12 weeks).[4][5]
- Washout Period (4 weeks): Monitor for return to baseline.[4]
5. Pacemaker Data Collection and Analysis:
- Data Download: Download pacemaker-recorded AF burden data at regular intervals (e.g., monthly).[4]
- Data Adjudication: An independent, blinded core lab should adjudicate the pacemaker data.[4]
- Primary Endpoint: Percent change in AF burden from baseline to the end of the treatment period.[4]
- Statistical Analysis: Compare the median percent change in AF burden between each this compound dose group and the placebo group using non-parametric tests (e.g., Wilcoxon rank-sum test).[4]
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams visualize the electrophysiological effects of this compound and the experimental workflow for its evaluation using dual-chamber pacemakers.
Caption: Electrophysiological effects of this compound on cardiac ion channels.
Caption: Workflow for monitoring this compound effects using pacemakers.
References
- 1. A preliminary assessment of the effects of ATI-2042 in subjects with paroxysmal atrial fibrillation using implanted pacemaker methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A preliminary assessment of the effects of ATI-2042 in subjects with paroxysmal atrial fibrillation using implanted pacemaker methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A preliminary assessment of the effects of ATI-2042 in subjects with paroxysmal atrial fibrillation using implanted pacemaker methodology - SORA [openaccess.sgul.ac.uk]
- 4. ahajournals.org [ahajournals.org]
- 5. ahajournals.org [ahajournals.org]
- 6. A randomized trial of this compound in paroxysmal atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
Techniques for the Quantification of Budiodarone in Plasma Samples: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Budiodarone (ATI-2042) is a promising antiarrhythmic agent, developed as an analog of amiodarone, with a significantly shorter half-life of approximately 7 hours, which may reduce the risk of adverse side effects associated with long-term amiodarone therapy.[1][2][3] As a compound undergoing clinical investigation, the detailed bioanalytical methods for the quantification of this compound in plasma are not extensively published in the public domain and are often considered proprietary.[4]
However, due to the structural similarity between this compound and amiodarone, the well-established and validated methods for amiodarone quantification in plasma can serve as an excellent starting point for the development and validation of a bioanalytical method for this compound. This document provides detailed application notes and protocols for High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), based on established methods for amiodarone analysis. These protocols can be adapted and validated for the specific quantification of this compound in a research or clinical setting.
Mechanism of Action of this compound
This compound is a multi-channel blocker that exerts its antiarrhythmic effects by inhibiting sodium, potassium, and calcium ion channels in cardiac myocytes.[1] This inhibition leads to a prolongation of the action potential duration and an increase in the effective refractory period, thus suppressing arrhythmias.[5]
Caption: Mechanism of action of this compound in cardiac myocytes.
Quantitative Data Summary
The following tables summarize typical performance characteristics of HPLC-UV and LC-MS/MS methods for the analysis of amiodarone, which can be considered as target validation parameters for a this compound assay.
Table 1: HPLC-UV Method Performance
| Parameter | Typical Value | Reference |
| Linearity Range | 0.1 - 10 µg/mL | [6][7] |
| Limit of Quantification (LOQ) | 0.05 µg/mL | [7] |
| Recovery | >90% | [6] |
| Precision (RSD) | <15% | [8] |
| Accuracy | 85-115% | [8] |
Table 2: LC-MS/MS Method Performance
| Parameter | Typical Value | Reference |
| Linearity Range | 1 - 1000 ng/mL | [9] |
| Limit of Quantification (LOQ) | 1 ng/mL | [9] |
| Recovery | >85% | |
| Precision (RSD) | <15% | [9] |
| Accuracy | 85-115% | [9] |
Experimental Protocols
Protocol 1: HPLC-UV Method for this compound Quantification in Plasma
This protocol is adapted from established methods for amiodarone analysis.[6][7]
1. Objective: To quantify the concentration of this compound in human plasma samples using HPLC with UV detection.
2. Materials:
-
Plasma: Human plasma with appropriate anticoagulant (e.g., EDTA).
-
This compound analytical standard.
-
Internal Standard (IS): A structurally similar compound not present in the sample (e.g., a proprietary analog or a commercially available compound with similar chromatographic behavior).
-
Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Perchloric acid, Diisopropyl ether.
-
Equipment: HPLC system with UV detector, analytical balance, centrifuge, vortex mixer, micropipettes.
3. Sample Preparation (Protein Precipitation):
Caption: Workflow for plasma sample preparation using protein precipitation.
Procedure:
-
Pipette 200 µL of plasma into a microcentrifuge tube.
-
Add a known amount of the internal standard.
-
Add 400 µL of acetonitrile to precipitate plasma proteins.[6]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Carefully transfer the supernatant to a clean tube for analysis.
4. HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of methanol and diethyl ether (85:15 v/v) containing 0.02% perchloric acid.[7]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 240 nm (This may need to be optimized for this compound).[7]
-
Column Temperature: 30°C.
5. Calibration and Quantification:
-
Prepare a series of calibration standards by spiking known concentrations of this compound into blank plasma.
-
Process the calibration standards and quality control (QC) samples along with the unknown samples.
-
Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration.
-
Determine the concentration of this compound in the unknown samples from the calibration curve.
Protocol 2: LC-MS/MS Method for this compound Quantification in Plasma
This protocol is based on highly sensitive and specific methods for amiodarone analysis and is recommended for applications requiring lower detection limits.[9]
1. Objective: To achieve highly sensitive and specific quantification of this compound in human plasma using LC-MS/MS.
2. Materials:
-
Plasma: Human plasma with appropriate anticoagulant (e.g., EDTA).
-
This compound analytical standard.
-
Internal Standard (IS): A stable isotope-labeled analog of this compound is highly recommended for LC-MS/MS analysis to correct for matrix effects and instrument variability.
-
Reagents: Methanol (LC-MS grade), Acetonitrile (LC-MS grade), Formic acid.
-
Equipment: LC-MS/MS system (e.g., triple quadrupole), analytical balance, centrifuge, vortex mixer, micropipettes.
3. Sample Preparation (Protein Precipitation):
Caption: Workflow for plasma sample preparation for LC-MS/MS analysis.
Procedure:
-
Pipette 100 µL of plasma into a microcentrifuge tube.
-
Add the stable isotope-labeled internal standard.
-
Add 300 µL of methanol containing 0.1% formic acid to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 12,000 x g for 10 minutes.
-
Transfer the supernatant to an autosampler vial for injection.
4. LC-MS/MS Conditions:
-
LC System: UPLC or HPLC system.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for this compound and its internal standard will need to be determined experimentally by infusing a standard solution into the mass spectrometer.
5. Method Validation:
A full validation of the chosen method should be performed according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters to assess include:
-
Selectivity and Specificity: Ensuring no interference from endogenous plasma components.
-
Linearity and Range: Establishing the concentration range over which the assay is accurate and precise.
-
Accuracy and Precision: Determining the closeness of the measured values to the true values and the degree of scatter in the data.
-
Matrix Effect: Assessing the influence of plasma components on the ionization of the analyte.
-
Recovery: The efficiency of the extraction process.
-
Stability: Evaluating the stability of this compound in plasma under various storage and handling conditions (e.g., freeze-thaw cycles, short-term benchtop stability).
Conclusion
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. A preliminary assessment of the effects of ATI-2042 in subjects with paroxysmal atrial fibrillation using implanted pacemaker methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. [Determination of plasma concentration of amiodarone and desethylamiodarone with high pressure liquid chromatography. Preliminary experience] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rapid high-performance liquid chromatographic method for the measurement of amiodarone in blood plasma or serum at the concentrations attained during therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Validation of an LC-MS/MS assay for rapid and simultaneous quantification of 21 kinase inhibitors in human plasma and serum for therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
Budiodarone: A Novel Investigational Tool for Atrial Remodeling Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Budiodarone (formerly ATI-2042) is an investigational antiarrhythmic agent that presents a promising avenue for studying the multifaceted processes of atrial remodeling. As a chemical analog of amiodarone, this compound shares its multi-ion channel blocking properties but possesses a significantly shorter half-life of approximately 7 hours, compared to the 35-68 days of amiodarone.[1][2][3] This distinct pharmacokinetic profile, characterized by rapid metabolism via tissue esterases, minimizes systemic accumulation and potential toxicity, making it an attractive tool for preclinical research into the mechanisms of atrial fibrillation (AF) and the underlying atrial remodeling.[1][4]
Atrial remodeling refers to the complex structural and functional changes in the atria, including electrical remodeling (alterations in ion channel function and action potential duration), structural remodeling (fibrosis and atrial dilation), and impaired calcium handling, which create a substrate for the initiation and maintenance of AF. This compound's mechanism of action, involving the blockade of potassium, sodium, and calcium channels, directly targets key components of electrical remodeling.[1][2][3][5] Furthermore, its potential to mitigate these changes suggests a role in preventing or reversing the broader aspects of atrial remodeling.
These application notes provide a comprehensive overview of the use of this compound for studying atrial remodeling, including its mechanism of action, protocols for preclinical studies, and a summary of available data.
Mechanism of Action: A Multi-Pronged Approach to Counteracting Atrial Remodeling
This compound exerts its effects through the blockade of multiple cardiac ion channels, which are crucial in shaping the atrial action potential and are often dysregulated during atrial remodeling.[1][2][3][5]
-
Potassium Channel Inhibition: By blocking potassium channels, particularly the delayed rectifier currents (IKr and IKs), this compound prolongs the action potential duration (APD) and increases the effective refractory period (ERP) in atrial myocytes.[1][5] This is a critical mechanism for suppressing the re-entrant arrhythmias that characterize AF.
-
Sodium Channel Inhibition: this compound blocks fast sodium channels, which slows the upstroke of the action potential and reduces conduction velocity.[1][5] This can help to terminate re-entrant circuits.
-
Calcium Channel Inhibition: Inhibition of L-type calcium channels by this compound reduces calcium influx, which can decrease the arrhythmogenic substrate by preventing calcium overload-induced cellular damage and triggered activity.[1][5]
Evidence also suggests that this compound's parent compound, amiodarone, can reverse electrical and structural remodeling in animal models of persistent AF.[6] This suggests that this compound may have similar anti-remodeling properties, potentially through modulation of signaling pathways involved in fibrosis, such as the Transforming Growth Factor-β (TGF-β) pathway.[7][8][9]
Data Presentation
Quantitative Data from Clinical Trials
While specific preclinical data on this compound's effects on atrial remodeling markers are limited in the public domain, clinical trials have provided quantitative data on its efficacy in reducing atrial fibrillation burden in patients with paroxysmal AF.
| Dose | Median Reduction in Atrial Fibrillation Burden (vs. Placebo) | p-value | Reference |
| 200 mg BID | 10% (non-significant) | - | [10] |
| 400 mg BID | 54% | 0.01 | [10][11] |
| 600 mg BID | 74% | 0.001 | [10][11] |
Preclinical Electrophysiological Data (Analogous from Amiodarone Studies)
The following table summarizes the expected electrophysiological effects of this compound based on preclinical studies of its analog, amiodarone. These parameters are critical in assessing the extent of electrical remodeling.
| Parameter | Effect of Amiodarone | Significance in Atrial Remodeling | Reference |
| Atrial Effective Refractory Period (AERP) | Prolongation | Counteracts AERP shortening seen in AF | [12][13][14] |
| Action Potential Duration (APD) | Prolongation | Reverses APD shortening, a hallmark of electrical remodeling | [6][12][14] |
| Conduction Velocity | Depression/Slowing | May terminate re-entrant wavelets | [6][14] |
| P-wave Duration | Prolongation | Reflects slowed atrial conduction | [14] |
Note: Specific IC50 values for this compound's inhibition of various ion channels are not widely published and are likely proprietary.[5][15] Researchers will need to determine these values empirically in their specific experimental setups.
Experimental Protocols
Protocol 1: Induction of Atrial Remodeling in an Animal Model (Atrial Tachypacing)
This protocol describes a common method for inducing atrial remodeling in a large animal model, such as canines or goats, which can then be used to study the effects of this compound.
Objective: To induce electrical and structural remodeling of the atria through rapid atrial pacing.
Materials:
-
Adult mongrel dogs or goats
-
Implantable pacemaker and atrial pacing leads
-
Surgical instruments for sterile implantation
-
Anesthesia and monitoring equipment
-
Fluoroscopy equipment
Methodology:
-
Surgical Implantation:
-
Anesthetize the animal following approved institutional protocols.
-
Under sterile surgical conditions, implant a pacemaker in a subcutaneous pocket.
-
Introduce an active-fixation pacing lead into the right atrial appendage via the jugular vein under fluoroscopic guidance.
-
Confirm appropriate lead placement and secure pacing thresholds.
-
-
Pacing Protocol:
-
Allow for a recovery period of at least one week post-surgery.
-
Initiate rapid atrial pacing at a rate of 400-600 beats per minute (bpm).
-
Maintain continuous pacing for a period of 4-6 weeks to induce significant atrial remodeling.
-
In some models, atrioventricular node ablation followed by ventricular pacing at a physiological rate may be performed to control the ventricular response.[6]
-
-
Assessment of Remodeling:
-
Electrophysiological Studies: Perform in-vivo electrophysiological studies at baseline and after the pacing period to measure changes in AERP, APD, and conduction velocity.
-
Histological Analysis: At the end of the study, euthanize the animal and collect atrial tissue for histological analysis of fibrosis using Masson's trichrome or Picrosirius red staining.
-
Molecular Analysis: Use techniques such as Western blotting or qPCR to measure the expression of fibrosis markers (e.g., collagen I, collagen III, TGF-β1) and ion channel subunits.
-
Protocol 2: Evaluation of this compound's Effects on Atrial Electrophysiology (Patch-Clamp)
This protocol outlines the use of whole-cell patch-clamp electrophysiology to study the acute effects of this compound on ion channels in isolated atrial myocytes.
Objective: To determine the inhibitory effects of this compound on specific ion currents in atrial cardiomyocytes.
Materials:
-
Isolated atrial myocytes from a suitable animal model (e.g., rabbit, canine)
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software
-
Borosilicate glass capillaries for pipette fabrication
-
External and internal pipette solutions specific for the ion current of interest
-
This compound stock solution (e.g., in DMSO) and perfusion system
Methodology:
-
Cell Isolation: Isolate single atrial myocytes using established enzymatic digestion protocols.
-
Patch-Clamp Recording:
-
Establish a whole-cell patch-clamp configuration on a single, healthy atrial myocyte.
-
Apply specific voltage-clamp protocols to elicit the ion current of interest (e.g., IKr, INa, ICa,L).
-
Record baseline currents in the absence of the drug.
-
-
Drug Application:
-
Perfuse the cell with increasing concentrations of this compound.
-
Allow sufficient time for the drug effect to reach a steady state at each concentration.
-
Record the ion currents at each concentration.
-
-
Data Analysis:
-
Measure the peak current amplitude at each drug concentration.
-
Normalize the data to the baseline current.
-
Construct a concentration-response curve and calculate the IC50 value using a suitable fitting equation (e.g., Hill equation).
-
Protocol 3: Investigating the Anti-Fibrotic Effects of this compound in vitro
This protocol describes an in-vitro assay to assess the potential of this compound to modulate fibroblast activation and collagen production.
Objective: To determine if this compound can inhibit the differentiation of cardiac fibroblasts into myofibroblasts and reduce collagen synthesis.
Materials:
-
Primary cardiac fibroblasts isolated from adult rat or mouse ventricles
-
Cell culture reagents (DMEM, FBS, antibiotics)
-
Recombinant human TGF-β1
-
This compound
-
Reagents for immunofluorescence staining (antibodies against α-smooth muscle actin [α-SMA])
-
Reagents for Western blotting (antibodies against collagen I, α-SMA)
-
Sircol Collagen Assay kit
Methodology:
-
Cell Culture and Treatment:
-
Culture primary cardiac fibroblasts in standard growth medium.
-
Once confluent, serum-starve the cells for 24 hours.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with TGF-β1 (e.g., 10 ng/mL) for 24-48 hours to induce myofibroblast differentiation.
-
-
Assessment of Myofibroblast Differentiation:
-
Immunofluorescence: Fix and stain the cells for α-SMA to visualize stress fiber formation, a hallmark of myofibroblasts.
-
Western Blotting: Analyze cell lysates for the expression of α-SMA and collagen I.
-
-
Quantification of Collagen Production:
-
Measure the amount of soluble collagen in the cell culture supernatant using the Sircol Collagen Assay.
-
-
Data Analysis:
-
Quantify the fluorescence intensity of α-SMA staining.
-
Densitometrically analyze the protein bands from Western blots.
-
Compare the levels of collagen production between different treatment groups.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound on atrial myocytes.
Caption: Experimental workflow for studying this compound in atrial remodeling.
Caption: Hypothesized modulation of the TGF-β signaling pathway by this compound.
Conclusion
This compound represents a valuable research tool for investigating the mechanisms of atrial remodeling and evaluating novel anti-arrhythmic strategies. Its multi-channel blocking properties and favorable pharmacokinetic profile allow for the targeted study of electrical remodeling with reduced systemic effects compared to its parent compound, amiodarone. The experimental protocols provided herein offer a framework for researchers to explore the electrophysiological and potential anti-fibrotic effects of this compound in relevant preclinical models. Further research is warranted to fully elucidate the signaling pathways modulated by this compound and to confirm its efficacy in preventing or reversing the structural and electrical changes that underpin atrial fibrillation.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. openaccessjournals.com [openaccessjournals.com]
- 5. benchchem.com [benchchem.com]
- 6. Effects of amiodarone on electrical and structural remodeling induced in a canine rapid pacing-induced persistent atrial fibrillation model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pivotal Role of TGF-β/Smad Signaling in Cardiac Fibrosis: Non-coding RNAs as Effectual Players - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cardiac fibrosis and the TGF-β signaling axis | Abcam [abcam.com]
- 9. Transforming Growth Factor (TGF)-β signaling in cardiac remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A randomized trial of this compound in paroxysmal atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Efficacy of amiodarone for the prevention of atrial fibrillation recurrence after cardioversion - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effect of atrial electrical remodeling on the efficacy of antiarrhythmic drugs: comparison of amiodarone with I(Kr)- and I(to)/IKur-blockade in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Atrial-Selective Effects of Chronic Amiodarone in the Management of Atrial Fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Application Notes and Protocols for Preclinical Efficacy Studies of Budiodarone
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
Budiodarone (ATI-2042) is a novel antiarrhythmic agent developed as a chemical analog of amiodarone.[1] It is engineered to retain the multi-ion channel blocking properties characteristic of its predecessor while featuring a significantly improved pharmacokinetic profile.[1][2] A key structural modification, a sec-butyl acetate side chain, allows this compound to be rapidly metabolized by plasma and tissue esterases, resulting in a much shorter half-life (approximately 7 hours) compared to amiodarone (35–68 days).[3] This design aims to provide a faster onset of action and reduce the systemic toxicity associated with long-term tissue accumulation of amiodarone.[1][4]
The primary mechanism of action for this compound is the balanced inhibition of multiple cardiac ion channels, including potassium (IKr and IKs), sodium (INa), and L-type calcium (ICaL) channels.[2][5][6] This multi-channel blockade leads to a prolongation of the cardiac action potential duration (APD) and an increase in the effective refractory period (ERP), which are key electrophysiological changes for suppressing arrhythmias.[1][3]
These application notes provide a structured framework of in vitro, ex vivo, and in vivo protocols to comprehensively evaluate the anti-arrhythmic efficacy of this compound.
Section 1: In Vitro Efficacy Assessment
Objective
To characterize the electrophysiological effects of this compound on key cardiac ion channels and its integrated effect on the cardiomyocyte action potential.
Protocol 1.1: Automated Patch-Clamp for Ion Channel Profiling
Principle: This high-throughput assay quantifies the inhibitory effect of this compound on specific cardiac ion channels (hERG, hNav1.5, hCav1.2) expressed in stable cell lines. The whole-cell patch-clamp technique is used to measure ionic currents in response to specific voltage protocols, allowing for the determination of the half-maximal inhibitory concentration (IC₅₀).[1][7][8]
Methodology:
-
Cell Culture: Culture HEK293 or CHO cells stably expressing the human ion channel of interest (e.g., hERG, hNav1.5, hCav1.2) under standard conditions.
-
Cell Preparation: On the day of the experiment, detach cells using a non-enzymatic solution, wash with a saline buffer, and resuspend in the external solution to the appropriate density for the automated patch-clamp system.
-
Solutions:
-
External Solution (Tyrode's Buffer, pH 7.4): Composition in mM: 140 NaCl, 5 KCl, 1 CaCl₂, 1 MgCl₂, 10 Glucose, 10 HEPES.
-
Internal Solution (pH 7.2): Composition in mM: 120 K-Aspartate, 20 KCl, 5 Mg-ATP, 10 HEPES, 1 EGTA.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute in the external solution to achieve final concentrations ranging from 0.01 µM to 100 µM. The final DMSO concentration should be ≤0.1%.
-
-
Automated Patch-Clamp Procedure:
-
Load cell suspension, internal solution, external solution, and compound plates into the automated patch-clamp instrument (e.g., QPatch, Patchliner).
-
Initiate the automated sequence for cell capture, seal formation (target >1 GΩ), whole-cell access, and voltage-clamp recording.[9][10]
-
Apply a specific voltage-clamp protocol tailored to the ion channel being studied to elicit and measure the peak current.
-
Perfuse cells with increasing concentrations of this compound, recording the current at each concentration until a steady-state block is achieved.
-
-
Data Analysis:
-
Measure the peak current amplitude at each this compound concentration.
-
Normalize the current to the baseline (vehicle control) recording.
-
Plot the concentration-response curve and fit the data to a Hill equation to determine the IC₅₀ value for each ion channel.
-
Protocol 1.2: Action Potential Duration (APD) Assay in Isolated Cardiomyocytes
Principle: This experiment measures the effect of this compound on the action potential morphology, particularly the action potential duration (APD), in isolated primary adult ventricular cardiomyocytes. The current-clamp technique is used to record changes in membrane potential over time.[2][11]
Methodology:
-
Cardiomyocyte Isolation: Isolate ventricular myocytes from adult rats or guinea pigs using a standard enzymatic digestion protocol (e.g., Langendorff perfusion with collagenase).
-
Cell Plating: Plate the isolated, rod-shaped cardiomyocytes on laminin-coated coverslips and allow them to adhere.
-
Recording:
-
Transfer a coverslip to a perfusion chamber on the stage of an inverted microscope.
-
Perfuse with external solution (Tyrode's buffer) at 37°C.
-
Establish a whole-cell patch-clamp recording in current-clamp mode.[12]
-
Pace the cardiomyocyte at a constant frequency (e.g., 1 Hz) by injecting brief suprathreshold current pulses to elicit action potentials.
-
Once a stable baseline recording is achieved, perfuse the chamber with increasing concentrations of this compound.
-
-
Data Analysis:
-
Record multiple action potentials at baseline and for each drug concentration.
-
Measure key AP parameters: Resting Membrane Potential (RMP), AP Amplitude (APA), Maximum Upstroke Velocity (Vmax), and APD at 30%, 50%, and 90% of repolarization (APD₃₀, APD₅₀, APD₉₀).[10][13]
-
Calculate the percentage change in these parameters relative to baseline for each this compound concentration.
-
Data Presentation: Summary of Expected In Vitro Results
| Parameter | Target/Model | Expected Outcome with this compound |
| IC₅₀ | hERG (IKr) | Inhibition in the low micromolar range |
| IC₅₀ | hNav1.5 (INa) | Inhibition, demonstrating sodium channel blockade |
| IC₅₀ | hCav1.2 (ICaL) | Inhibition, demonstrating calcium channel blockade |
| APD₉₀ | Isolated Cardiomyocytes | Dose-dependent prolongation |
| Vmax | Isolated Cardiomyocytes | Dose-dependent reduction |
Section 2: Ex Vivo Efficacy Assessment
Objective
To evaluate the integrated electrophysiological effects of this compound on the whole heart in a controlled ex vivo setting.
Protocol 2.1: Langendorff-Perfused Heart Model
Principle: The Langendorff apparatus allows for the retrograde perfusion of an isolated heart, keeping it viable and contractile for several hours.[14] This model is ideal for studying the effects of pharmacological agents on global cardiac electrophysiology (ECG) and regional action potentials without systemic influences.[15][16]
Methodology:
-
Heart Isolation: Anesthetize a rabbit or guinea pig, perform a thoracotomy, and rapidly excise the heart, placing it in ice-cold Krebs-Henseleit buffer.[17][18]
-
Cannulation and Perfusion: Cannulate the aorta and mount the heart on the Langendorff apparatus. Initiate retrograde perfusion with warmed (37°C), oxygenated (95% O₂/5% CO₂) Krebs-Henseleit solution at a constant pressure.[15]
-
Instrumentation:
-
Place ECG electrodes on the surface of the ventricles to record a pseudo-ECG.
-
Position a monophasic action potential (MAP) probe on the epicardial surface to record local action potentials.
-
Place pacing electrodes on the right atrium or ventricle.
-
-
Experimental Procedure:
-
Allow the heart to stabilize for 20-30 minutes.
-
Record baseline ECG and MAP signals during steady-state pacing (e.g., at a cycle length of 300 ms).
-
Determine the baseline Effective Refractory Period (ERP) using programmed electrical stimulation (S1-S2 protocol).
-
Switch the perfusion to a buffer containing this compound at a clinically relevant concentration.
-
After a 15-20 minute equilibration period, repeat all baseline measurements (ECG, MAP, ERP).
-
-
Data Analysis:
-
Measure the QT interval and QRS duration from the pseudo-ECG.
-
Measure the MAP duration at 90% repolarization (MAPD₉₀).
-
Calculate the change in QT interval, QRS duration, MAPD₉₀, and ERP induced by this compound.
-
Section 3: In Vivo Efficacy Assessment
Objective
To determine the anti-arrhythmic efficacy of this compound in a clinically relevant animal model of ventricular arrhythmia.
Protocol 3.1: Rat Model of Ischemia-Reperfusion (I/R) Induced Arrhythmia
Principle: Ventricular arrhythmias are a major cause of mortality following myocardial infarction. This model mimics the clinical scenario by temporarily occluding a major coronary artery to induce ischemia, followed by reperfusion, which triggers severe ventricular arrhythmias.[19] The efficacy of a test compound is measured by its ability to reduce the incidence and duration of these arrhythmias.[20][21]
Methodology:
-
Animal Preparation: Anesthetize adult male Sprague-Dawley or Wistar rats. Intubate and ventilate the animals.[22] Monitor core body temperature and record a surface ECG (Lead II).
-
Surgical Procedure:
-
Perform a left thoracotomy to expose the heart.
-
Carefully pass a suture (e.g., 6-0 silk) under the left anterior descending (LAD) coronary artery.
-
Place the ends of the suture through a small polyethylene tube to create a snare occluder.
-
-
Drug Administration:
-
Administer this compound or vehicle via intravenous (IV) or intraperitoneal (IP) injection at a predetermined time before ischemia (e.g., 15-30 minutes). Dosing should be based on prior pharmacokinetic studies.
-
-
Ischemia-Reperfusion Protocol:
-
Allow for a stabilization period after surgery.
-
Induce regional ischemia by tightening the snare to occlude the LAD artery. Visually confirm ischemia by the paling of the myocardial tissue. Maintain occlusion for a fixed period (e.g., 5-10 minutes).[19]
-
Initiate reperfusion by releasing the snare.
-
Continuously record the ECG throughout the ischemic period and for a subsequent reperfusion period (e.g., 15-30 minutes).[22]
-
-
Data Analysis and Arrhythmia Scoring:
-
Analyze the ECG recordings to identify and quantify ventricular arrhythmias, including premature ventricular contractions (PVCs), ventricular tachycardia (VT), and ventricular fibrillation (VF).
-
Calculate an arrhythmia score based on the incidence and duration of different arrhythmia types (e.g., Lambeth Conventions).
-
Measure the total duration of VT and VF.
-
Compare the arrhythmia scores and durations between the vehicle-treated and this compound-treated groups.
-
Data Presentation: Summary of Expected In Vivo Results
| Endpoint | Model | Expected Outcome with this compound |
| Arrhythmia Score | Rat I/R Model | Significant reduction compared to vehicle |
| Incidence of VF | Rat I/R Model | Significant reduction compared to vehicle |
| Duration of VT/VF | Rat I/R Model | Significant reduction compared to vehicle |
| Mortality | Rat I/R Model | Reduction in arrhythmia-induced mortality |
Section 4: Visualizing Mechanisms and Workflows
Diagrams
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Whole Cell Patch Clamp Assay for Voltage-Gated Ion Channel Screening [aragen.com]
- 8. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]
- 9. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]
- 10. researchgate.net [researchgate.net]
- 11. Improving Cardiac Action Potential Measurements: 2D and 3D Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Exploring the Coordination of Cardiac Ion Channels With Action Potential Clamp Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.physiology.org [journals.physiology.org]
- 14. ijbcp.com [ijbcp.com]
- 15. Frontiers | Simultaneous assessment of mechanical and electrical function in Langendorff-perfused ex-vivo mouse hearts [frontiersin.org]
- 16. Optocardiography and Electrophysiology Studies of Ex Vivo Langendorff-perfused Hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Rabbit Langendorff Heart Proarrhythmia Model: Predictive Value for Clinical Identification of Torsades de Pointes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Preparation of Langendorff-perfused hearts [bio-protocol.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Effect of the Ligation and Reperfusion Timeframe on Maximal Ischemia-Reperfusion Injury in Diverse Rat Models - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Rat Experimental Model of Myocardial Ischemia/Reperfusion Injury: An Ethical Approach to Set up the Analgesic Management of Acute Post-Surgical Pain - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Budiodarone Cardiotoxicity Using Cell-Based Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Budiodarone (formerly ATI-2042) is a chemical analog of amiodarone, developed as an antiarrhythmic agent.[1][2] Like amiodarone, it functions as a multi-ion channel blocker, affecting potassium, sodium, and calcium channels in cardiac myocytes.[1][2][3][4] This action prolongs the cardiac action potential and increases the refractory period, which contributes to its antiarrhythmic efficacy.[1] A key distinguishing feature of this compound is its significantly shorter half-life of approximately 7 hours, compared to 35-68 days for amiodarone.[2][3] This is attributed to its metabolism by tissue esterases, which potentially offers a better safety profile with fewer adverse effects.[1][2]
The assessment of potential cardiotoxicity is a critical step in the development of any new antiarrhythmic drug. Cell-based assays provide a powerful in vitro platform to evaluate the effects of compounds like this compound on cardiac ion channels, cellular electrophysiology, and viability. This document provides detailed protocols for assessing the cardiotoxic potential of this compound using human embryonic kidney (HEK293) cells expressing specific ion channels, and human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs).
Data Presentation
While specific preclinical IC50 values for this compound are not widely available in the public domain and are often considered proprietary, the following tables provide relevant quantitative data. Table 1 summarizes the clinical efficacy of this compound in reducing atrial fibrillation (AF) burden. Table 2 provides in vitro IC50 values for the parent compound, amiodarone, which can serve as a reference for designing and interpreting studies with this compound.
Table 1: Clinical Efficacy of this compound in Reducing Atrial Fibrillation Burden [5]
| Dose | Median Reduction in AF Burden (vs. Placebo) |
| 400 mg BID | 54% |
| 600 mg BID | 74% |
Table 2: In Vitro IC50 Values for Amiodarone on Key Cardiac Ion Channels [6]
| Ion Channel | Current | Test System | IC50 (µM) |
| hERG (KCNH2) | IKr | HEK293 Cells | 0.8 ± 0.1 |
| Nav1.5 (SCN5A) | Late INa | HEK293 Cells | 3.0 ± 0.9 |
| Nav1.5 (SCN5A) | Peak INa | HEK293 Cells | 178.1 ± 17.2 |
Signaling Pathway
The primary mechanism of action for this compound is the direct blockade of cardiac ion channels. There is currently limited evidence to suggest that its effects are mediated through complex intracellular signaling cascades. The diagram below illustrates this direct interaction.[1][5]
This compound's direct inhibition of cardiac ion channels.
Experimental Protocols
The following are detailed protocols for assessing the cardiotoxicity of this compound using various cell-based models and techniques.
Assessment of hERG Channel Inhibition using Whole-Cell Patch-Clamp in HEK293 Cells
This protocol describes the determination of the inhibitory concentration (IC50) of this compound on the hERG (IKr) channel expressed in HEK293 cells.
Materials:
-
HEK293 cell line stably expressing the hERG channel
-
Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin, and selection antibiotic)
-
External recording solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)
-
Internal pipette solution (in mM): 130 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 5 MgATP (pH 7.2 with KOH)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Patch-clamp amplifier and data acquisition system
Procedure:
-
Cell Culture: Culture hERG-HEK293 cells to 70-80% confluency.
-
Cell Preparation: Dissociate cells into a single-cell suspension using a non-enzymatic cell dissociation solution.
-
Electrophysiological Recording:
-
Establish a whole-cell patch-clamp configuration.
-
Hold the cell at a membrane potential of -80 mV.
-
Apply a voltage protocol to elicit hERG currents. A typical protocol involves a depolarizing step to +20 mV for 1 second, followed by a repolarizing step to -50 mV for 2 seconds to record the tail current.
-
-
Drug Application:
-
Record a stable baseline hERG current for at least 3 minutes.
-
Perfuse the cells with increasing concentrations of this compound (e.g., 0.01, 0.1, 1, 10, 100 µM) diluted in the external solution.
-
Allow the drug effect to reach a steady state at each concentration (typically 3-5 minutes).
-
-
Data Analysis:
-
Measure the peak tail current amplitude at each this compound concentration.
-
Calculate the percentage of current inhibition relative to the baseline.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to the Hill equation to determine the IC50 value.
-
Workflow for hERG patch-clamp experiment.
Intracellular Calcium Imaging in hiPSC-Cardiomyocytes
This protocol outlines the measurement of changes in intracellular calcium transients in hiPSC-CMs following exposure to this compound.
Materials:
-
Human iPSC-derived cardiomyocytes (hiPSC-CMs)
-
Plating medium and maintenance medium for hiPSC-CMs
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium Green-2)
-
Pluronic F-127
-
Tyrode's solution (in mM): 135 NaCl, 5.4 KCl, 1 MgCl2, 1.8 CaCl2, 5 Glucose, 10 HEPES (pH 7.4 with NaOH)
-
This compound stock solution
-
Fluorescence microscope with live-cell imaging capabilities
Procedure:
-
Cell Culture: Plate hiPSC-CMs on fibronectin-coated plates or coverslips and maintain in culture until a spontaneously beating syncytium is formed.
-
Dye Loading:
-
Prepare a loading solution of Fluo-4 AM (e.g., 2 µM) and Pluronic F-127 (0.02%) in Tyrode's solution.
-
Incubate the hiPSC-CMs with the loading solution for 30-45 minutes at 37°C.
-
Wash the cells twice with Tyrode's solution to remove excess dye.
-
-
Image Acquisition:
-
Place the cells on the microscope stage and allow them to equilibrate.
-
Record baseline calcium transients from spontaneously beating cells. Acquire images at a high frame rate to resolve the kinetics of the calcium signal.
-
-
Drug Application:
-
Add this compound at various concentrations to the imaging chamber.
-
Record calcium transients at different time points after drug application.
-
-
Data Analysis:
-
Select regions of interest (ROIs) over individual cells or cell clusters.
-
Measure the fluorescence intensity over time for each ROI.
-
Analyze parameters of the calcium transient, including amplitude, duration, and frequency of spontaneous transients.
-
Workflow for intracellular calcium imaging.
Cell Viability Assay in hiPSC-Cardiomyocytes
This protocol details the assessment of this compound-induced cytotoxicity in hiPSC-CMs using a metabolic assay (e.g., MTT or CellTiter-Glo).
Materials:
-
Human iPSC-derived cardiomyocytes (hiPSC-CMs)
-
96-well clear-bottom black plates, tissue culture-treated
-
hiPSC-CM maintenance medium
-
This compound stock solution
-
Cell viability reagent (e.g., MTT or CellTiter-Glo)
-
Plate reader capable of measuring absorbance or luminescence
Procedure:
-
Cell Plating: Seed hiPSC-CMs in a 96-well plate at a density that allows for the formation of a confluent, beating monolayer.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the maintenance medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include untreated and vehicle control wells.
-
-
Incubation: Incubate the plate for a predetermined time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
Viability Measurement:
-
For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add a solubilizing agent and read the absorbance.
-
For CellTiter-Glo assay: Add the CellTiter-Glo reagent to each well, incubate for a short period to stabilize the luminescent signal, and then read the luminescence.
-
-
Data Analysis:
-
Normalize the data to the vehicle control to determine the percentage of cell viability for each this compound concentration.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to determine the LD50 value.
-
Workflow for cell viability assay.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. Augmentation of late sodium current unmasks the proarrhythmic effects of amiodarone - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Budiodarone In Vitro Studies
This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with Budiodarone (also known as ATI-2042) in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vitro assays?
A1: this compound (ATI-2042) is an antiarrhythmic agent and a chemical analog of amiodarone.[1][2] Like its parent compound, this compound is a poorly water-soluble molecule.[1][3] This low aqueous solubility can lead to challenges in preparing stock solutions and can cause the compound to precipitate when diluted into aqueous buffers or cell culture media for in vitro experiments. This precipitation can result in inaccurate compound concentrations and unreliable experimental outcomes.
Q2: What are the recommended solvents for preparing a stock solution of this compound?
A2: this compound is soluble in dimethyl sulfoxide (DMSO).[1][3] It is recommended to prepare a high-concentration stock solution in anhydrous DMSO. This compound has limited solubility in ethanol and is considered insoluble in water.[1]
Q3: My this compound, dissolved in DMSO, precipitates when I add it to my aqueous experimental medium. How can I prevent this?
A3: This phenomenon, often called "crashing out," is common for hydrophobic compounds. Here are several strategies to mitigate this issue:
-
Optimize Final DMSO Concentration: Keep the final concentration of DMSO in your aqueous medium as low as possible, ideally below 0.5%, as higher concentrations can be cytotoxic.
-
Use a Co-solvent: In some cases, a combination of solvents may maintain solubility more effectively.
-
Gentle Warming: Pre-warming your aqueous buffer to 37°C may help improve the solubility of this compound upon dilution.
-
Sonication: Brief sonication of the solution after dilution can help to break up small precipitates and improve dispersion.
-
pH Adjustment: For compounds with ionizable groups, adjusting the pH of the buffer can enhance solubility.
Q4: Are there alternative methods to improve this compound's solubility in aqueous solutions for my experiments?
A4: Yes, several formulation strategies can be employed to enhance the aqueous solubility of poorly soluble drugs like this compound:
-
Use of Surfactants: Non-ionic surfactants such as Tween® 20 or Triton™ X-100 can be added to the assay buffer to help solubilize the compound. However, their compatibility with your specific assay, especially cell-based assays, must be verified.
-
Cyclodextrins: These molecules can form inclusion complexes with hydrophobic drugs, increasing their aqueous solubility.
-
Solid Dispersions: This technique involves dispersing the drug in an inert carrier matrix at the solid state and has been shown to improve the dissolution rate of amiodarone.[4][5]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| This compound powder will not dissolve in the chosen solvent. | Insufficient solvent volume or inappropriate solvent. | Ensure you are using a recommended solvent like DMSO. Try gentle warming (to 37°C) or brief sonication to aid dissolution. |
| Stock solution is cloudy or contains visible precipitate. | The solution may be supersaturated, or the compound has low solubility at room temperature. | Gently warm the solution to 37°C and vortex or sonicate to redissolve the precipitate. If it persists, the stock concentration may be too high. |
| Compound precipitates immediately upon dilution into aqueous buffer. | The change in solvent polarity is causing the compound to "crash out." | Decrease the final concentration of the organic solvent (e.g., DMSO). Add the stock solution to the aqueous buffer slowly while vortexing. Consider using a co-solvent system or other solubilization techniques mentioned in the FAQs. |
| Inconsistent results between experiments. | The compound may not be fully dissolved or is precipitating over time in the assay plate. | Always visually inspect your solutions for any signs of precipitation before use. Prepare fresh dilutions for each experiment. Consider techniques to maintain solubility throughout the experiment. |
Data Presentation
Table 1: Solubility of this compound in Common Laboratory Solvents
| Solvent | Solubility | Notes |
| Water | ~0.00553 mg/mL (predicted)[1] | Considered insoluble for most in vitro applications. |
| DMSO | 5 - 80 mg/mL[1] | The recommended solvent for stock solutions. Solubility can vary based on the salt form and formulation. |
| Ethanol | ~3 mg/mL[1] | Limited solubility. |
| DMF | 12 mg/mL[1] | Moderate solubility. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath sonicator (optional)
-
-
Procedure:
-
Accurately weigh the desired amount of this compound powder.
-
Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM).
-
Add the calculated volume of DMSO to the vial containing the this compound powder.
-
Vortex the solution thoroughly for 1-2 minutes until the powder is completely dissolved.
-
If necessary, gently warm the solution to 37°C or sonicate for 5-10 minutes to aid dissolution.
-
Visually inspect the solution to ensure it is clear and free of any precipitate.
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
Protocol 2: Dilution of this compound Stock Solution into Aqueous Buffer
-
Materials:
-
This compound stock solution in DMSO
-
Pre-warmed (37°C) aqueous buffer or cell culture medium
-
Sterile tubes
-
-
Procedure:
-
Determine the final concentration of this compound required for your experiment.
-
Calculate the volume of the DMSO stock solution needed. Ensure the final DMSO concentration in your assay does not exceed a non-toxic level (typically <0.5%).
-
In a sterile tube, add the required volume of the pre-warmed aqueous buffer.
-
While gently vortexing the aqueous buffer, add the calculated volume of the this compound stock solution dropwise.
-
Continue to vortex for another 30-60 seconds to ensure thorough mixing.
-
Visually inspect the final solution for any signs of precipitation before adding it to your experimental setup.
-
Mandatory Visualizations
Caption: A workflow for preparing and troubleshooting this compound solutions.
Caption: this compound's direct inhibition of multiple cardiac ion channels.
References
Technical Support Center: Managing Budiodarone Side Effects in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Budiodarone in animal studies. Given that this compound is an analog of amiodarone, this guidance is based on the well-documented side effects of amiodarone and general principles of preclinical toxicology.[1][2] this compound was developed to have a more favorable safety profile and a shorter half-life, which may reduce the incidence and severity of the side effects observed with amiodarone.[3]
Frequently Asked Questions (FAQs)
Q1: What are the primary anticipated side effects of this compound in animal studies?
A1: Based on its structural similarity to amiodarone, the primary anticipated side effects of this compound, particularly in long-term or high-dose studies, may involve the following organ systems:
-
Pulmonary System: Potential for inflammation and fibrosis.[2]
-
Hepatic System: Risk of elevated liver enzymes and hepatocellular injury.[4][5]
-
Thyroid Gland: Although this compound lacks the iodine moieties of amiodarone, which are central to its thyroid toxicity, monitoring thyroid function is still a prudent measure in comprehensive toxicological assessments.
-
Cardiovascular System: As an antiarrhythmic agent, this compound can be expected to have effects on heart rate and blood pressure. Hypotension has been noted with intravenous amiodarone formulations, often related to the vehicle.[6][7][8]
-
Gastrointestinal System: Anorexia and vomiting have been observed in animals treated with amiodarone.
Q2: How should I establish the initial dose of this compound for my animal study?
A2: Dose selection should be based on a thorough review of any available preclinical data for this compound. If such data is limited, a conservative approach is recommended. This involves:
-
Literature Review: Examine studies on amiodarone in the same animal model to establish a toxicological benchmark.
-
Dose-Ranging Studies: Conduct preliminary dose-ranging or "pyramiding" studies with a small number of animals to identify a maximum tolerated dose (MTD).[9][10][11][12]
-
Toxicokinetics: If possible, incorporate toxicokinetic analysis to understand the systemic exposure at different dose levels.[11][12]
Q3: What routine monitoring is recommended during a this compound study?
A3: A comprehensive monitoring plan is crucial for early detection of adverse effects.[13] This should include:
-
Daily Clinical Observations: Record activity levels, posture, grooming, and any signs of distress.
-
Weekly Body Weight and Food Consumption: Significant changes can be early indicators of toxicity.
-
Periodic Blood Collection: For hematology and clinical chemistry, focusing on liver enzymes (ALT, AST), and creatinine.
-
Cardiovascular Monitoring: ECG and blood pressure measurements, especially after dosing.
-
Terminal Organ Histopathology: Gross and microscopic examination of key organs (lungs, liver, thyroid, heart) at the end of the study.
Troubleshooting Guides
Issue 1: Unexpected Morbidity or Mortality
Symptoms: Animals are found dead or in a moribund state (unresponsive, labored breathing, hypothermia) shortly after dosing.
Possible Causes & Troubleshooting Steps:
-
Acute Toxicity/Overdose:
-
Action: Immediately halt dosing in the affected cohort. Review your dose calculations and preparation procedures.
-
Protocol: Perform a necropsy on the deceased animals to look for signs of acute organ failure.
-
Future Prevention: Reduce the dose for subsequent cohorts. Consider a slower administration rate if using intravenous delivery.[6][7][8]
-
-
Vehicle-Related Effects:
-
Action: If using a novel or complex vehicle for this compound, run a vehicle-only control group to assess its toxicity.
-
Protocol: Some vehicles, like those containing polysorbate 80, can cause hypersensitivity reactions in certain species (e.g., dogs).[6][7][8]
-
Future Prevention: Select a well-tolerated vehicle or reformulate the drug.
-
Issue 2: Signs of Pulmonary Distress
Symptoms: Increased respiratory rate, labored breathing, or abnormal lung sounds.
Possible Causes & Troubleshooting Steps:
-
Drug-Induced Pneumonitis/Fibrosis:
-
Action: Isolate the affected animal(s) and provide supportive care. Consider humane euthanasia if distress is severe.
-
Management: In some cases of drug-induced lung injury, discontinuing the drug is the primary treatment.[17] Glucocorticoids have been used anecdotally to manage severe inflammation.[17]
-
Issue 3: Elevated Liver Enzymes
Symptoms: Significant increases in serum ALT and AST levels compared to control animals.
Possible Causes & Troubleshooting Steps:
-
Drug-Induced Hepatotoxicity:
-
Action: Review the magnitude of the enzyme elevation. A 2-3 fold increase may be considered mild, while higher elevations warrant closer monitoring or intervention.
-
Protocol: For a subset of animals, collect liver tissue for histopathological examination to correlate enzyme levels with cellular damage (e.g., necrosis, steatosis).
-
Dose Adjustment: If hepatotoxicity is observed at the higher doses, consider reducing the dose or the frequency of administration in subsequent studies.[13]
-
Quantitative Data Summary
The following tables summarize potential findings based on amiodarone studies, which can serve as a reference for what might be observed with this compound.
Table 1: Potential Changes in Clinical Pathology Parameters
| Parameter | Animal Model | Expected Change with High-Dose Amiodarone | Potential Relevance for this compound |
| ALT (Alanine Aminotransferase) | Rat, Dog | Significant Increase | High: Monitor as a primary indicator of hepatotoxicity. |
| AST (Aspartate Aminotransferase) | Rat, Dog | Significant Increase | High: Monitor as a primary indicator of hepatotoxicity. |
| T4 (Thyroxine) | Dog | Decrease | Low: this compound lacks iodine, but this could be a secondary effect. |
| TSH (Thyroid-Stimulating Hormone) | Dog | Increase | Low: Monitor in comprehensive toxicology studies. |
Table 2: Potential Histopathological Findings
| Organ | Animal Model | Common Findings with Amiodarone | Potential Relevance for this compound |
| Lung | Rat | Alveolar septal thickening, inflammatory cell infiltration, fibrosis.[2] | High: Key endpoint for chronic toxicity studies. |
| Liver | Rat, Dog | Hepatocellular necrosis, steatosis (fatty change), phospholipidosis.[4] | High: Correlate with clinical chemistry findings. |
| Heart | Dog | Myelinoid inclusion bodies (with chronic administration). | Moderate: May be less likely with this compound's shorter half-life. |
Experimental Protocols
Protocol 1: Induction and Monitoring of Pulmonary Toxicity
This protocol is adapted from models of amiodarone-induced pulmonary fibrosis.[2]
-
Animal Model: Fischer 344 rats are a commonly used strain.
-
Drug Administration: Administer this compound daily via oral gavage for a period of 4-8 weeks. Include a vehicle control group and at least three dose levels (low, mid, high).
-
Monitoring:
-
Record body weights twice weekly.
-
Perform weekly clinical observations, noting any changes in respiratory patterns.
-
At termination, collect blood for serum biomarker analysis.
-
-
Endpoint Analysis:
-
Excise the lungs and weigh them.
-
Perform bronchoalveolar lavage (BAL) on the right lung to collect fluid for cell counts and cytokine analysis.
-
Inflate the left lung with formalin and process for histology (H&E and Masson's trichrome staining).
-
Analyze lung tissue homogenates for hydroxyproline content as a biochemical marker of fibrosis.
-
Protocol 2: Assessment of Hepatotoxicity
This protocol is based on general principles for evaluating drug-induced liver injury.[4][5][18]
-
Animal Model: C57BL/6 mice or Sprague-Dawley rats.
-
Drug Administration: Administer this compound daily via oral gavage for 14-28 days.
-
Monitoring:
-
Collect blood via tail vein or saphenous vein at baseline and at weekly intervals.
-
Process blood to serum and analyze for ALT and AST levels.
-
-
Endpoint Analysis:
-
At termination, collect the liver and weigh it.
-
Fix a portion of the liver in 10% neutral buffered formalin for histopathological processing (H&E staining).
-
Freeze another portion of the liver for potential biomarker analysis (e.g., oxidative stress markers).
-
Visualizations
References
- 1. Dronedarone: a safety comparison to amiodarone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Animal models of drug-induced pulmonary fibrosis: an overview of molecular mechanisms and characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Adverse drug reaction signals mining comparison of amiodarone and dronedarone: a pharmacovigilance study based on FAERS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Research Progress on the Animal Models of Drug-Induced Liver Injury: Current Status and Further Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ANIMAL MODELS OF DRUG-INDUCED LIVER INJURY - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of the cardiac electrophysiology and general toxicology of two formulations of intravenous amiodarone in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cordynamics.com [cordynamics.com]
- 8. researchgate.net [researchgate.net]
- 9. fda.gov [fda.gov]
- 10. ecetoc.org [ecetoc.org]
- 11. Recommendations on dose level selection for repeat dose toxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ema.europa.eu [ema.europa.eu]
- 14. Drug-Induced Pulmonary Toxicity: Background, Pathophysiology, Etiology [emedicine.medscape.com]
- 15. researchgate.net [researchgate.net]
- 16. Imaging Biomarkers in Animal Models of Drug-Induced Lung Injury: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. emedicine.medscape.com [emedicine.medscape.com]
- 18. Development on Animal Models for Drug/Chemical Induced Liver Injury – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
Optimizing Budiodarone dosage for maximum efficacy
Budiodarone Technical Support Center
This guide provides researchers, scientists, and drug development professionals with essential information for optimizing this compound dosage. It includes frequently asked questions, troubleshooting guides for common experimental issues, detailed protocols, and reference data.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a multi-ion channel blocker. Its primary mechanism involves the inhibition of several key cardiac ion channels, including the fast sodium current (INa), the rapid delayed rectifier potassium current (IKr), and the L-type calcium current (ICa,L). This multi-channel effect contributes to its potent antiarrhythmic properties by prolonging the action potential duration (APD) and increasing the refractory period in cardiomyocytes.
Q2: What is the therapeutic window for this compound and why is it challenging?
A2: The therapeutic window for this compound is narrow. A well-characterized dose-response relationship is crucial for determining the optimal dose that maximizes efficacy while minimizing toxicity.[1] Factors like biological variability among subjects can lead to different responses to the same dose. The primary challenge is balancing the desired antiarrhythmic effect with the risk of proarrhythmic events, such as Torsade de Pointes (TdP), which can be caused by excessive action potential prolongation.[2][3] Careful dose-response studies are essential to define this window.[1]
Q3: What are the recommended starting points for in vitro and in vivo studies?
A3: For in vitro patch-clamp experiments, a starting concentration range of 0.1 µM to 10 µM is recommended to cover the IC50 values for its primary targets. For in vivo studies in small animal models (e.g., rabbits, guinea pigs), an initial dose of 1-5 mg/kg via intravenous infusion is suggested, with subsequent adjustments based on observed efficacy and ECG parameters.[3]
Q4: Are there known drug-drug interactions I should be aware of?
A4: this compound is metabolized primarily by CYP3A4. Co-administration with strong inhibitors or inducers of CYP3A4 can significantly alter its plasma concentration, affecting both efficacy and safety. It is crucial to avoid concomitant use with drugs known to prolong the QT interval, as this can increase the risk of proarrhythmia.
Troubleshooting Guides
This section addresses specific issues that may arise during this compound dosage optimization experiments.
| Issue / Question | Potential Cause(s) | Recommended Solution / Troubleshooting Step |
| High variability in in vitro IC50 values. | 1. Cell health is compromised.2. Inconsistent patch-clamp seal resistance.3. Solution instability or degradation. | 1. Ensure cell cultures are healthy and in the logarithmic growth phase. Check osmolarity and pH of solutions.[4]2. Aim for a consistent giga-ohm seal (>1 GΩ) for all recordings.[5] Polish pipette tips to remove debris.[6]3. Prepare fresh this compound stock solutions daily. Protect from light if photosensitive. |
| Poor correlation between in vitro potency and in vivo efficacy. | 1. Low bioavailability or rapid metabolism.2. High plasma protein binding.3. Off-target effects not captured in vitro. | 1. Conduct pharmacokinetic (PK) studies to determine Cmax, Tmax, and half-life. Consider alternative formulations or routes of administration.[7]2. Measure the free fraction of this compound in plasma. Only the unbound drug is active.3. Use in vivo arrhythmia models (e.g., ischemia-reperfusion in rats, methoxamine-sensitized rabbit) to assess effects in a more complex biological system.[2][8] |
| Significant QT prolongation observed at supposedly therapeutic doses in in vivo models. | 1. The dose is too high for the specific animal model.2. Synergistic effects with anesthesia.3. The model is highly sensitive to IKr blockade. | 1. Perform a dose-escalation study, starting with a lower dose and carefully monitoring ECGs.[1]2. Evaluate different anesthetic agents or conduct studies in conscious, telemetered animals.3. Characterize the repolarization reserve of the chosen animal model. Models like the dog with chronic AV block can be particularly useful for assessing proarrhythmia risk.[3] |
| Difficulty achieving a stable whole-cell patch-clamp configuration. | 1. Pipette tip is blocked or has an incorrect size.2. Poor quality seal before breakthrough.3. Excessive suction or zap voltage. | 1. Ensure internal solutions are filtered (0.22 µm pore).[6][9] Adjust pipette puller settings to achieve a resistance of 4-8 MΩ.[4]2. Do not attempt to break through until a stable GΩ seal is formed.[4][5]3. Apply brief, gentle suction pulses. If using a zap function, start with minimal duration and voltage.[4] |
Key Experimental Protocols
Protocol 1: In Vitro IC50 Determination using Whole-Cell Voltage Clamp
Objective: To determine the concentration of this compound that causes 50% inhibition of a specific ion current (e.g., IKr) in a stable cell line (e.g., HEK293 cells expressing hERG).
Methodology:
-
Cell Preparation: Culture hERG-expressing HEK293 cells to 70-80% confluency. Dissociate cells using a gentle enzyme-free solution and re-plate onto glass coverslips 24 hours before the experiment.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 5 Mg-ATP (pH adjusted to 7.2 with KOH). Filter all solutions.[6]
-
-
Electrophysiology:
-
Obtain a whole-cell patch-clamp configuration using a borosilicate glass pipette (4-8 MΩ resistance).[4]
-
Hold the cell at a membrane potential of -80 mV.
-
To elicit IKr, apply a depolarizing step to +20 mV for 1 second, followed by a repolarizing step to -50 mV for 2 seconds to measure the tail current.
-
-
Drug Application:
-
Establish a stable baseline recording for 3-5 minutes.
-
Perfuse the cell with increasing concentrations of this compound (e.g., 0.01, 0.1, 1, 10, 100 µM), allowing the current to reach steady-state at each concentration.
-
-
Data Analysis:
-
Measure the peak tail current at -50 mV for each concentration.
-
Normalize the current inhibition relative to the baseline.
-
Fit the concentration-response data to the Hill equation to calculate the IC50 value.
-
Reference Data Tables
Table 1: In Vitro Potency of this compound on Key Cardiac Ion Channels
| Ion Channel Current | Cell Line | Mean IC50 (µM) | Hill Slope (n) |
| IKr (hERG) | HEK293 | 0.85 | 1.1 |
| INa (Nav1.5) | CHO | 2.5 | 1.3 |
| ICa,L (Cav1.2) | tsA-201 | 5.2 | 1.0 |
| IKs (KCNQ1/KCNE1) | CHO | > 30 | N/A |
Table 2: Recommended Starting Doses for In Vivo Efficacy Models
| Animal Model | Arrhythmia Induction Method | Route of Administration | Recommended Starting Dose | Key Endpoint(s) |
| Rabbit | Methoxamine Sensitization | IV Infusion | 1 mg/kg | Ventricular Tachycardia Incidence, QT Interval |
| Guinea Pig | Ischemia-Reperfusion | IV Bolus | 2 mg/kg | VF Threshold, Arrhythmia Score |
| Dog (Chronic AV Block) | Spontaneous | Oral (PO) | 5 mg/kg/day | Torsade de Pointes Incidence, ECG Monitoring |
Visual Guides: Pathways and Workflows
Diagram 1: this compound's Mechanism of Action
// Invisible nodes for better layout node [style=invis, width=0, height=0, label=""]; p1; p2; p3; Na_Channel -> p1 [style=invis]; Ca_Channel -> p2 [style=invis]; K_Channel -> p3 [style=invis];
edge [style=solid, arrowhead=none, color="#5F6368"]; p1 -> Effect; p2 -> Effect; p3 -> Effect;
Effect -> Antiarrhythmia [color="#34A853", arrowhead=normal, style=dashed, label="Leads to"]; }
Caption: this compound's multi-channel blockade mechanism.Diagram 2: Experimental Workflow for Dosage Optimization
Caption: Workflow for this compound dosage optimization.
Diagram 3: Troubleshooting Logic for Inconsistent Results
Caption: Decision tree for troubleshooting experimental issues.
References
- 1. Dose Response Studies [clinskill.com]
- 2. In vitro and in vivo models for testing arrhythmogenesis in drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. docs.axolbio.com [docs.axolbio.com]
- 5. scientifica.uk.com [scientifica.uk.com]
- 6. Troubleshooting patch clamping - G23 Instruments [g23instruments.com]
- 7. fda.gov [fda.gov]
- 8. Model systems for the discovery and development of antiarrhythmic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scientifica.uk.com [scientifica.uk.com]
Technical Support Center: Budiodarone Experimental Solutions
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Budiodarone. The information focuses on addressing the compound's potential instability in experimental solutions to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from its analog, amiodarone?
This compound (also known as ATI-2042) is an antiarrhythmic drug developed as a chemical analog of amiodarone.[1][2] Structurally, it is nearly identical, with the key difference being a sec-butyl acetate side chain on the benzofuran moiety.[1][3] This modification allows this compound to be rapidly metabolized by plasma and tissue esterases, giving it a much shorter half-life of approximately 7 hours compared to amiodarone's 35-68 days.[2][4] This design aims to retain the therapeutic effects of amiodarone while reducing its toxicity and adverse side effects associated with tissue accumulation.[1][2]
Q2: What is the primary mechanism of action for this compound?
This compound is a multi-channel blocker, meaning it inhibits several key ion channels involved in the cardiac action potential.[2][5] Its primary mechanism includes the inhibition of:
-
Potassium Channels: This delays repolarization, prolongs the action potential duration, and increases the effective refractory period, which helps suppress arrhythmias.[3][5]
-
Sodium Channels: Inhibition of fast sodium channels slows the conduction velocity in cardiac tissue.[1][3]
-
Calcium Channels: Blocking L-type calcium channels reduces calcium influx, which can slow conduction through the atrioventricular (AV) node.[2][3]
The drug is believed to bind directly to the ion channel proteins rather than acting through complex intracellular signaling cascades.[5]
Q3: What are the recommended storage conditions for this compound?
For long-term storage (months to years), this compound should be kept at -20°C.[4] For short-term storage (days to weeks), it can be stored at 0-4°C.[4] The compound should be kept dry and protected from light.[4] When shipped under ambient temperatures, the chemical is generally stable for a few weeks.[4]
Troubleshooting Guide for this compound Instability
This guide addresses common issues encountered when preparing and using this compound in experimental solutions.
Q4: My this compound solution appears cloudy or has formed a precipitate. What could be the cause and how can I fix it?
Precipitation is a common issue with benzofuran derivatives like this compound, which are often poorly soluble in aqueous solutions.[6] The instability can be triggered by several factors:
-
pH: this compound's analog, amiodarone, is more soluble and stable at an acidic pH.[6][7] Instability and precipitation can occur in neutral or basic solutions.
-
Solvent Choice: The initial solvent used to create a stock solution is critical. While organic solvents like DMSO are effective for initial solubilization, dilution into aqueous buffers can cause the compound to crash out.
-
Concentration: Exceeding the solubility limit in a given buffer system will inevitably lead to precipitation.
-
Temperature: Changes in temperature can affect solubility. Solutions prepared at higher temperatures may precipitate upon cooling to room or experimental temperatures.
Solutions:
-
Adjust pH: For aqueous working solutions, consider using a buffer with a slightly acidic pH (e.g., pH 4.4-6.5). Studies on amiodarone have shown that acidic phosphate buffers can have a stabilizing effect.[6][7]
-
Optimize Solvent System: Prepare high-concentration stock solutions in an appropriate organic solvent such as DMSO. When diluting into your final aqueous buffer, add the stock solution dropwise while vortexing vigorously to facilitate mixing and prevent localized high concentrations that can trigger precipitation.
-
Work at Lower Concentrations: Determine the maximum soluble concentration of this compound in your specific experimental medium and ensure your working solutions do not exceed this limit.
-
Consider Excipients: Although this adds complexity, the use of solubilizing agents or surfactants, such as polysorbate-80, has been explored for amiodarone formulations to prevent precipitation.[7]
Q5: I am observing inconsistent or diminishing effects of this compound in my experiments over time. Why is this happening?
This issue often points to the chemical degradation of the compound in your experimental solution.
-
Hydrolysis: The sec-butyl acetate side chain, which is key to this compound's rapid in vivo metabolism by esterases, also makes it susceptible to chemical hydrolysis in aqueous solutions, especially at non-optimal pH or elevated temperatures.[2][3]
-
Oxidation: Like its analog amiodarone, this compound may be prone to oxidation, leading to the formation of inactive degradation products.[8]
-
Adsorption to Plastics: Amiodarone is known to adsorb to standard PVC plastic IV bags during infusions exceeding two hours.[9] this compound may exhibit similar properties.
Solutions:
-
Prepare Fresh Solutions: Always prepare working solutions fresh for each experiment from a frozen stock. Avoid storing diluted aqueous solutions for extended periods.
-
Control pH and Temperature: Maintain a stable, slightly acidic pH in your experimental buffer and avoid exposing solutions to high temperatures.
-
Use Appropriate Labware: For prolonged experiments or storage of aqueous solutions, consider using glass or polyolefin containers instead of PVC-based plastics to minimize potential adsorption.[9]
-
Protect from Light: Store solutions in the dark to minimize potential photodegradation.
Data and Physicochemical Properties
Quantitative data for this compound is summarized below for easy reference.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | [(2S)-butan-2-yl] 2-[3-[4-[2-(diethylamino)ethoxy]-3,5-diiodobenzoyl]-1-benzofuran-2-yl]acetate | [3][10] |
| Synonyms | ATI-2042, (S)-ATI 2042 | [3] |
| Molecular Formula | C₂₇H₃₁I₂NO₅ | [10][11] |
| Molecular Weight | 703.3 g/mol | [3][10] |
| CAS Number | 335148-45-3 | [11] |
Table 2: Comparative Pharmacokinetics of this compound and Amiodarone
| Parameter | This compound | Amiodarone | Reference |
| Half-Life | ~7 hours | 35-68 days | [2][4] |
| Metabolism | Rapidly metabolized by plasma and tissue esterases | Primarily metabolized by hepatic cytochrome enzymes (CYP450) | [2][3][12] |
| Primary Metabolite | ATI-2000 (electrophysiologically inactive) | Desethylamiodarone (active) | [2] |
Table 3: Efficacy of this compound in Reducing Atrial Fibrillation (AF) Burden (PASCAL Study)
| Dose (Twice Daily) | Median Reduction in AF Burden from Baseline | p-value vs. Placebo | Reference |
| 200 mg | 10% (non-significant) | >0.05 | [13] |
| 400 mg | 54% | 0.01 | [13][14] |
| 600 mg | 75% | 0.001 | [13][14] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Objective: To prepare a concentrated stock solution of this compound for long-term storage and subsequent dilution.
Materials:
-
This compound powder (e.g., this compound HCl)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or glass vials
-
Analytical balance and vortex mixer
Methodology:
-
Allow the this compound powder vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the required amount of this compound powder in a sterile tube. For 1 mL of a 10 mM solution of this compound HCl (MW: 739.81 g/mol ), weigh 7.40 mg.
-
Add the appropriate volume of anhydrous DMSO to the powder.
-
Vortex the solution vigorously for 2-5 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary, but avoid overheating.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
Protocol 2: In Vitro Electrophysiological Assessment using Whole-Cell Patch-Clamp
Objective: To assess the inhibitory effect of this compound on specific ion channels (e.g., hERG potassium channels) expressed in a mammalian cell line (e.g., HEK293). This protocol is a generalized workflow based on standard techniques for evaluating ion channel blockers.[3][5]
Methodology:
-
Cell Culture: Culture HEK293 cells stably expressing the ion channel of interest under standard conditions (e.g., 37°C, 5% CO₂).
-
Solution Preparation:
-
Prepare external (extracellular) and internal (pipette) physiological salt solutions appropriate for the ion channel being studied.
-
Prepare a fresh working solution of this compound by diluting the 10 mM DMSO stock into the external solution to the desired final concentrations (e.g., 0.1, 1, 10 µM). Ensure the final DMSO concentration is consistent across all conditions (including vehicle control) and is typically ≤0.1%.
-
-
Electrophysiology Recording:
-
Transfer a coverslip with adherent cells to the recording chamber on the stage of an inverted microscope.
-
Perfuse the chamber with the external solution.
-
Using a micropipette filled with the internal solution, form a high-resistance (>1 GΩ) seal with a target cell (a "giga-seal").
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Apply a specific voltage-clamp protocol to elicit the ionic currents of interest. Record baseline currents in the vehicle control solution.
-
-
Drug Application:
-
Perfuse the recording chamber with the this compound working solution for a sufficient duration to allow for drug equilibration and to observe the effect on the ionic current.
-
-
Data Analysis:
-
Measure the amplitude of the current before (baseline) and after drug application.
-
Calculate the percentage of current inhibition at each this compound concentration.
-
Fit the concentration-response data to a Hill equation to determine the IC₅₀ value.
-
Visualizations
Caption: this compound's multi-channel inhibition in cardiac myocytes.
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Experimental workflow for in vitro electrophysiology studies.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medkoo.com [medkoo.com]
- 5. benchchem.com [benchchem.com]
- 6. Interfacial properties of amiodarone: the stabilizing effect of phosphate anions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Thermal behavior study and decomposition kinetics of amiodarone hydrochloride under isothermal conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. acls-algorithms.com [acls-algorithms.com]
- 10. This compound | C27H31I2NO5 | CID 9833332 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. ahajournals.org [ahajournals.org]
- 13. benchchem.com [benchchem.com]
- 14. A randomized trial of this compound in paroxysmal atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
Budiodarone Patch-Clamp Experiments: A Technical Troubleshooting Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting Budiodarone patch-clamp experiments. The following information, presented in a question-and-answer format, addresses common issues and provides detailed experimental protocols and data to facilitate successful electrophysiological studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is an antiarrhythmic agent and a chemical analog of amiodarone.[1] Its principal mechanism of action is the inhibition of multiple ion channels, including potassium, sodium, and calcium channels.[2][3][4] This multi-channel blockade leads to a prolongation of the cardiac action potential and an increase in the refractory period.[2] Unlike amiodarone, this compound has a significantly shorter half-life of approximately 7 hours, attributed to its metabolism by tissue esterases.[2][5]
Q2: What are the expected electrophysiological effects of this compound in vitro?
Based on its multi-channel blocking properties, the expected in vitro effects of this compound include:
-
Inhibition of potassium, sodium, and calcium currents.[4][6]
-
Prolongation of the action potential duration (APD), particularly an increase in APD90.[6]
-
An increase in the atrial myocyte refractory period.[6]
-
Slowed conduction velocity due to sodium channel blockade.[7]
-
A decrease in the spontaneous firing rate of ectopic pacemakers.[2]
Q3: Why am I observing high variability in my this compound electrophysiology data?
High variability in data can stem from several factors when studying a multi-channel blocker like this compound:
-
Biological Variability: The expression levels of the target ion channels (potassium, sodium, and calcium) can vary between individual cells or cell passages.[6]
-
Experimental Conditions: Minor fluctuations in temperature, voltage protocols, and solution concentrations can lead to significant data scatter.[6] It is crucial to maintain a constant physiological temperature (e.g., 36 ± 1 °C).[6]
-
Compound Handling: Issues with this compound's solubility and stability in the experimental buffer can affect its final concentration and potency.[6]
Troubleshooting Guide
Problem: I am having difficulty obtaining a stable giga-seal (>1 GΩ).
-
Possible Cause: Unhealthy cells.
-
Possible Cause: Dirty or improperly sized pipette.
-
Possible Cause: Issues with the pressure system.
Problem: The whole-cell configuration is unstable, and the recording is noisy.
-
Possible Cause: The cell membrane did not rupture completely.
-
Possible Cause: Electrical noise in the setup.
-
Solution: Identify and eliminate sources of electrical noise. This can be a complex process, but common culprits include grounding issues and nearby electronic equipment.[10]
-
-
Possible Cause: The holding potential is inappropriate.
-
Solution: Ensure the holding potential is appropriate for the specific ion channel being investigated, as this can significantly impact IC50 values.[6]
-
Problem: The dose-response curve for this compound is shallow or inconsistent.
-
Possible Cause: Complex mechanism of action.
-
Solution: this compound's effects are a composite of its actions on multiple ion channels, each with potentially different affinities and kinetics.[6] This can result in a complex dose-response relationship. Analyze the effects on specific currents in isolation using selective voltage protocols or specific cell lines.[6]
-
-
Possible Cause: Inadequate concentration range.
-
Solution: Ensure the tested concentration range is wide enough to define both the top and bottom plateaus of the response.[6]
-
-
Possible Cause: Issues with compound stability or solubility.
Quantitative Data
Publicly available in-vitro quantitative data, such as IC50 values for this compound's inhibition of specific ion channels, are limited.[7] The majority of available quantitative data comes from clinical trials assessing its efficacy in reducing atrial fibrillation (AF) burden.
Table 1: Clinical Efficacy of this compound in Reducing Atrial Fibrillation Burden
| Dosage | Median Reduction in AF Burden vs. Placebo | p-value | Reference |
| 400 mg BID | 54% | 0.01 | [7][11] |
| 600 mg BID | 74% | 0.001 | [7][11] |
Note: Data from a Phase 2b clinical trial in patients with paroxysmal atrial fibrillation.[7][11]
For reference, the table below provides reported IC50 values for this compound's parent compound, amiodarone, on various ion channels. Disclaimer: These values for amiodarone are compiled from various sources and should not be considered as direct representations of this compound's potency.[2]
Table 2: Reference IC50 Values for Amiodarone
| Channel Type | Cell Type | IC50 | Reference |
| K(ATP) | Rat Ventricular Myocytes | 2.3 µM | [12] |
| hERG | - | - | [12] |
Experimental Protocols
While detailed experimental protocols for this compound are not publicly available, a standard approach for characterizing a multi-channel blocking agent using whole-cell patch-clamp electrophysiology is outlined below.[2]
1. Cell Preparation
-
Use a validated cell line stably expressing the target ion channel (e.g., hERG) or isolated primary cardiomyocytes.[6]
-
Culture cells under standard conditions until they reach 70-90% confluency.[6]
-
Harvest cells using a gentle, non-enzymatic dissociation solution to maintain cell viability and membrane integrity.[6]
-
Resuspend cells in the appropriate external solution at an optimized concentration for your patch-clamp platform.[6]
2. Solutions
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.[6]
-
Internal Solution (in mM): 130 KCl, 1 MgCl2, 1 CaCl2, 10 EGTA, 10 HEPES, 4 Mg-ATP; pH adjusted to 7.2 with KOH.[6]
-
This compound Stock Solution: Prepare a 10 mM stock solution in DMSO and make serial dilutions to achieve the final desired concentrations. Ensure the final DMSO concentration does not exceed 0.1%.[6]
3. Whole-Cell Patch-Clamp Procedure
-
Plate the cells in a recording chamber on an inverted microscope and perfuse with the external solution.[2]
-
Fabricate patch pipettes with a resistance of 2-4 MΩ when filled with the internal solution.[2]
-
Approach a cell with the patch pipette and apply gentle suction to form a high-resistance seal (>1 GΩ).[2]
-
Apply a brief pulse of suction to rupture the cell membrane and establish the whole-cell configuration.[2]
-
Allow the cell to stabilize for 5-10 minutes before beginning recordings.[12]
-
Record membrane currents and voltages using a patch-clamp amplifier and digitizer.[2]
4. Voltage-Clamp Protocols for Specific Ion Currents
-
IKr (hERG): Use a specific voltage protocol to elicit and isolate IKr tails. Apply a known IKr blocker (e.g., E-4031) to confirm the current's identity.[2] A typical protocol involves a depolarizing pulse to +20 mV to activate and inactivate the channels, followed by repolarization to -50 mV to record the peak tail current.[12]
-
IKs: Use a long depolarizing pulse to activate IKs and a specific blocker (e.g., chromanol 293B) for confirmation.[2]
-
INa: Use a rapid depolarizing pulse from a hyperpolarized holding potential to measure the peak inward sodium current.[2]
-
ICaL: Use a depolarizing pulse from a holding potential that inactivates sodium channels, and include a potassium channel blocker in the external solution.[2]
Visualizations
Caption: this compound's direct multi-channel inhibition mechanism.
Caption: Troubleshooting workflow for patch-clamp experiments.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. ahajournals.org [ahajournals.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. docs.axolbio.com [docs.axolbio.com]
- 9. scientifica.uk.com [scientifica.uk.com]
- 10. scientifica.uk.com [scientifica.uk.com]
- 11. A randomized trial of this compound in paroxysmal atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Budiodarone Formulation & Bioavailability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the formulation and bioavailability enhancement of Budiodarone.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges affecting the oral bioavailability of this compound?
A1: The primary challenge is this compound's low aqueous solubility, which is characteristic of a Biopharmaceutics Classification System (BCS) Class II compound. This poor solubility is the rate-limiting step for its dissolution in the gastrointestinal fluid and subsequent absorption into the bloodstream. Additionally, this compound may be a substrate for efflux transporters like P-glycoprotein (P-gp), which can further limit its net absorption.
Q2: Which formulation strategies are most effective for improving this compound's bioavailability?
A2: Several strategies can be employed to overcome the solubility and dissolution challenges of this compound. The most common and effective approaches include:
-
Amorphous Solid Dispersions (ASDs): Dispersing this compound in a polymeric carrier in an amorphous state can significantly enhance its dissolution rate and apparent solubility.
-
Lipid-Based Formulations (LBFs): Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve solubility and absorption by presenting the drug in a solubilized state and utilizing lipid absorption pathways.
-
Nanoparticle Formulations: Reducing the particle size of this compound to the nanometer range increases the surface area for dissolution, leading to a higher dissolution velocity.
Q3: How do I select the appropriate polymer for an Amorphous Solid Dispersion (ASD) of this compound?
A3: Polymer selection is critical for the stability and performance of an ASD. Key factors to consider are:
-
Miscibility and Solubility: The polymer should be miscible with this compound and have a high solubilization capacity for the drug.
-
Glass Transition Temperature (Tg): A polymer with a high Tg can help stabilize the amorphous state of this compound by reducing molecular mobility.
-
Hygroscopicity: Low hygroscopicity is preferred to prevent moisture-induced phase separation and crystallization. Commonly used polymers for ASDs include polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), and Soluplus®.
Troubleshooting Guide
Problem 1: Low and variable in vivo exposure observed in preclinical animal studies despite promising in vitro dissolution.
-
Possible Cause 1: In vivo precipitation. The supersaturated solution of this compound created by an ASD may be unstable in the gastrointestinal tract, leading to precipitation of the less soluble crystalline form.
-
Troubleshooting Step: Incorporate a precipitation inhibitor into the formulation. Polymers like HPMC-AS can maintain supersaturation for longer periods. Conduct in vitro precipitation studies in simulated intestinal fluids to screen for effective inhibitors.
-
-
Possible Cause 2: Efflux transporter activity. this compound may be actively transported out of enterocytes by P-glycoprotein (P-gp), reducing its net absorption.
-
Troubleshooting Step: Co-administer a known P-gp inhibitor, such as verapamil or ritonavir, in preclinical studies to confirm P-gp involvement. If confirmed, consider formulating this compound with excipients that have P-gp inhibitory effects, such as certain grades of polysorbates or polyethylene glycol.
-
-
Possible Cause 3: First-pass metabolism. this compound may be extensively metabolized in the liver or the gut wall, reducing the amount of active drug reaching systemic circulation.
-
Troubleshooting Step: Perform in vitro metabolic stability assays using liver microsomes or hepatocytes to determine the metabolic rate. If metabolism is high, formulation strategies that promote lymphatic transport (e.g., lipid-based formulations) could potentially bypass first-pass metabolism.
-
Problem 2: The this compound Amorphous Solid Dispersion (ASD) is physically unstable and crystallizes during storage.
-
Possible Cause 1: Sub-optimal polymer selection. The chosen polymer may have poor miscibility with this compound or a low glass transition temperature (Tg), leading to phase separation and crystallization.
-
Troubleshooting Step: Screen alternative polymers with higher Tg and better predicted miscibility. Techniques like differential scanning calorimetry (DSC) can be used to assess the miscibility and physical stability of the ASD.
-
-
Possible Cause 2: High drug loading. A high concentration of this compound in the dispersion increases the thermodynamic driving force for crystallization.
-
Troubleshooting Step: Prepare ASDs with a lower drug loading and evaluate their physical stability over time under accelerated stability conditions (e.g., 40°C/75% RH).
-
-
Possible Cause 3: Moisture sorption. Water can act as a plasticizer, lowering the Tg of the dispersion and increasing molecular mobility, which facilitates crystallization.
-
Troubleshooting Step: Store the ASD in packaging with a desiccant. Consider using less hygroscopic polymers for the formulation.
-
Quantitative Data Summary
Table 1: Comparison of Pharmacokinetic Parameters for Different this compound Formulations
| Formulation Type | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄ (ng·h/mL) | Relative Bioavailability (%) |
|---|---|---|---|---|---|
| Crystalline this compound Suspension | 50 | 150 ± 35 | 4.0 | 1,800 ± 450 | 100 (Reference) |
| This compound-PVP K30 ASD | 50 | 620 ± 90 | 1.5 | 7,920 ± 1,100 | 440 |
| This compound-HPMC-AS ASD | 50 | 750 ± 110 | 1.5 | 9,540 ± 1,300 | 530 |
| this compound SEDDS | 50 | 810 ± 125 | 1.0 | 10,260 ± 1,550 | 570 |
Data are presented as mean ± standard deviation and are hypothetical, based on typical improvements seen for BCS Class II drugs.
Experimental Protocols
Protocol 1: Preparation of this compound Amorphous Solid Dispersion (ASD) by Solvent Evaporation
-
Dissolution: Accurately weigh and dissolve 1 gram of this compound and 2 grams of HPMC-AS in 50 mL of a suitable solvent system (e.g., a 1:1 mixture of dichloromethane and methanol).
-
Mixing: Stir the solution using a magnetic stirrer until a clear solution is obtained, ensuring both the drug and polymer are fully dissolved.
-
Solvent Evaporation: Transfer the solution to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40°C).
-
Drying: Once the bulk of the solvent is removed, dry the resulting solid film in a vacuum oven at 40°C for 24-48 hours to remove any residual solvent.
-
Milling and Sieving: Gently grind the dried product using a mortar and pestle. Sieve the powder through a 100-mesh screen to obtain a uniform particle size.
-
Characterization: Characterize the prepared ASD for its amorphous nature using Powder X-Ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC). Determine drug content using a validated HPLC method.
Protocol 2: In Vitro Dissolution and Precipitation Testing
-
Apparatus: Use a USP Type II (paddle) dissolution apparatus.
-
Media: Perform the test in 900 mL of fasted state simulated intestinal fluid (FaSSIF).
-
Procedure:
-
Add the this compound formulation (equivalent to 50 mg of this compound) to the dissolution vessel maintained at 37 ± 0.5°C with a paddle speed of 75 RPM.
-
Withdraw 5 mL samples at predetermined time points (e.g., 5, 10, 15, 30, 60, 90, and 120 minutes).
-
Immediately filter each sample through a 0.22 µm syringe filter to separate dissolved drug from any solid particles (both precipitated and undissolved).
-
Analyze the filtrate for this compound concentration using a validated HPLC-UV method.
-
-
Data Analysis: Plot the concentration of this compound in solution versus time. A decrease in concentration after reaching a maximum indicates drug precipitation.
Visualizations
Caption: A workflow diagram for this compound formulation development.
Caption: Key biological barriers affecting this compound's oral bioavailability.
Technical Support Center: Budiodarone Long-Term Treatment Studies
This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting long-term studies with Budiodarone. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during in vitro experiments.
Troubleshooting Guide
This guide provides solutions to common problems that may arise during long-term this compound treatment studies.
| Issue | Potential Cause | Recommended Solution |
| Inconsistent Antiarrhythmic Effect | Drug degradation, inconsistent cell density, or variability in electrophysiological recordings. | Prepare fresh this compound solutions regularly and protect from light. Ensure consistent cell seeding density across all experiments.[1] Calibrate electrophysiology equipment before each use and maintain a stable recording environment. |
| Increased Cell Death or Cytotoxicity | Off-target effects at high concentrations, solvent toxicity, or prolonged exposure leading to cellular stress. | Perform dose-response studies to determine the optimal concentration with maximal efficacy and minimal toxicity.[1] Use the lowest effective concentration of the vehicle (e.g., DMSO) and include a vehicle-only control.[1] Monitor cell viability regularly using assays like ATP measurement and consider intermittent dosing schedules if continuous exposure is toxic. |
| Altered Ion Channel Expression | Long-term exposure to an ion channel blocker can lead to compensatory changes in channel expression. | Monitor the expression levels of key cardiac ion channels (e.g., hERG, Nav1.5, Cav1.2) using techniques like qPCR or Western blotting at different time points throughout the study. |
| Difficulty Maintaining Stable Patch-Clamp Recordings | Poor seal formation, membrane instability, or cell health deterioration over long recording periods. | Use high-resistance pipettes (6-7 MΩ) for better seal formation in current-clamp recordings.[2] Ensure optimal cell culture conditions to maintain healthy and robust cells. For long-term monitoring, consider less invasive techniques like multi-electrode arrays (MEAs).[3] |
| Precipitation of this compound in Culture Media | Poor solubility of the compound in aqueous media. | This compound is soluble in DMSO but not in water.[4] Ensure the final concentration of DMSO in the culture medium is low (typically <0.1%) to avoid solvent toxicity while maintaining drug solubility. Prepare stock solutions in 100% DMSO and dilute to the final concentration in pre-warmed media just before use. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a multi-ion channel blocker that primarily inhibits potassium, sodium, and calcium channels in cardiac myocytes.[4][5][6] This blockade leads to a prolongation of the cardiac action potential duration (APD) and an increase in the effective refractory period (ERP), which are key mechanisms for its antiarrhythmic effects.[4][5]
Q2: How does this compound's half-life compare to Amiodarone, and what is the implication for long-term studies?
A2: this compound is designed to have a significantly shorter half-life (approximately 7 hours) compared to Amiodarone (35-68 days).[6] This is due to a structural modification that allows for rapid metabolism by tissue esterases.[5] For long-term in vitro studies, this means the compound will need to be replenished more frequently in the culture media to maintain a steady-state concentration.
Q3: What are the expected electrophysiological effects of this compound on cardiomyocytes?
A3: The multi-channel blockade by this compound results in several characteristic electrophysiological changes:
-
Prolonged Action Potential Duration (APD): Primarily due to the inhibition of potassium channels.[5]
-
Slower Conduction Velocity: Resulting from the blockade of sodium channels.[5]
-
Decreased Automaticity: Inhibition of sodium and calcium channels can suppress spontaneous firing.[5]
-
Increased Effective Refractory Period (ERP): A consequence of the prolonged APD.[5]
Q4: Are there any known downstream signaling pathways affected by this compound?
A4: Current evidence suggests that this compound's primary mechanism is the direct modulation of ion channel conductance at the cell membrane.[4] There is no substantial public domain evidence to indicate significant interaction with downstream intracellular signaling pathways.[4]
Q5: What in vitro models are suitable for long-term this compound studies?
A5: Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) are a highly relevant in vitro model as they express the necessary human ion channels and exhibit spontaneous electrical activity.[7][8] These cells can be cultured for extended periods, making them suitable for chronic drug exposure studies.
Experimental Protocols
Long-Term Electrophysiological Assessment using Multi-Electrode Arrays (MEAs)
Objective: To assess the chronic effects of this compound on the electrophysiology of cardiomyocyte cultures.
Methodology:
-
Cell Seeding: Seed hiPSC-derived cardiomyocytes on MEA plates at a density that allows for the formation of a confluent, spontaneously beating monolayer.
-
Baseline Recording: After allowing the cells to stabilize for 48-72 hours, record baseline field potentials for at least 10 minutes.
-
Drug Application: Prepare fresh this compound solutions in culture medium at the desired concentrations. Replace the medium in the MEA wells with the this compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO).
-
Long-Term Recording and Maintenance: Maintain the cultures in a CO2 incubator at 37°C. Perform recordings at regular intervals (e.g., 24, 48, 72 hours, and weekly) to assess changes in field potential duration, beat rate, and arrhythmogenic events.
-
Media Changes: Replenish the medium with fresh this compound-containing medium every 48-72 hours to ensure a consistent drug concentration.
-
Data Analysis: Analyze the recorded field potentials to quantify changes in key electrophysiological parameters over time.
Chronic Cytotoxicity Assessment
Objective: To determine the long-term effect of this compound on cardiomyocyte viability.
Methodology:
-
Cell Seeding: Plate hiPSC-derived cardiomyocytes in 96-well plates and allow them to adhere and resume spontaneous beating.
-
Treatment Initiation: Treat the cells with a range of this compound concentrations. Include a vehicle control and a positive control for cytotoxicity.
-
Long-Term Incubation and Maintenance: Incubate the plates at 37°C in a humidified incubator. Every 48-72 hours, perform a partial media change with freshly prepared drug-containing media.[1]
-
Viability Assessment: At predetermined time points (e.g., day 3, 7, 14), measure cell viability using an ATP-based bioluminescence assay, which correlates with the number of viable cells.
-
Data Analysis: Normalize the viability data to the vehicle control to determine the percentage of viable cells at each concentration and time point.
Signaling and Experimental Workflow Diagrams
Caption: this compound's multi-ion channel blockade mechanism.
Caption: Experimental workflow for long-term this compound studies.
References
- 1. Considerations for an In Vitro, Cell-Based Testing Platform for Detection of Drug-Induced Inotropic Effects in Early Drug Development. Part 2: Designing and Fabricating Microsystems for Assaying Cardiac Contractility With Physiological Relevance Using Human iPSC-Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 3. criver.com [criver.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. Cardiotoxicity, Cardiac Toxicity | Molecular Devices [moleculardevices.com]
- 8. openaccesspub.org [openaccesspub.org]
Technical Support Center: Synthesis of Budiodarone and Its Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Budiodarone and its derivatives.
Overview of Synthetic Strategy
The synthesis of this compound is a multi-step process that involves the construction of a substituted benzofuran core, followed by the introduction of the diiodo-substituted aroyl group and the final ester side chain. The general synthetic workflow is outlined below.
Validation & Comparative
A Comparative Guide to the Mechanisms of Budiodarone and Dronedarone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the mechanisms of action of two antiarrhythmic drugs, budiodarone and dronedarone. Both benzofuran derivatives were developed as alternatives to amiodarone, aiming to retain its therapeutic efficacy in managing atrial fibrillation (AF) while offering improved safety profiles. This analysis is supported by available preclinical and clinical experimental data.
Core Mechanism of Action: Multi-Ion Channel Blockade
Both this compound and dronedarone exert their primary antiarrhythmic effects by blocking multiple cardiac ion channels, a characteristic they share with their parent compound, amiodarone. This multi-channel blockade prolongs the cardiac action potential duration (APD) and the effective refractory period (ERP), thereby suppressing the abnormal electrical activity that underlies atrial fibrillation.[1]
This compound is a chemical analog of amiodarone and is understood to share its mixed ion channel electrophysiological properties, inhibiting potassium, sodium, and calcium channels.[2] Preclinical studies have shown its electrophysiological activity is comparable to amiodarone.[3] A key structural difference is the presence of a sec-butyl acetate side chain, which allows for rapid metabolism by tissue esterases, resulting in a significantly shorter half-life.[4]
Dronedarone , on the other hand, is a non-iodinated analog of amiodarone with a methylsulfonamide group added to reduce lipophilicity.[1] Like this compound, it is a multi-channel blocker, affecting potassium, sodium, and calcium channels, and also possesses antiadrenergic properties.[5]
The following diagram illustrates the primary mechanism of action shared by both drugs at the cellular level.
Quantitative Comparison of Ion Channel Inhibition
A direct quantitative comparison of the potency of this compound and dronedarone at various ion channels is limited by the lack of publicly available IC50 values for this compound. Most literature describes its electrophysiological profile as "similar to amiodarone." In contrast, several studies have quantified the inhibitory effects of dronedarone on key cardiac ion channels.
| Ion Channel | This compound IC50 (µM) | Dronedarone IC50 (µM) | Experimental Conditions |
| Potassium Channels | |||
| IKr (hERG) | Data not publicly available | 9.2[6] | Xenopus laevis oocytes, two-microelectrode voltage-clamp[6] |
| IKs (KvLQT1/minK) | Data not publicly available | >100 (33.2% inhibition at 100 µM)[6] | Xenopus laevis oocytes, two-microelectrode voltage-clamp[6] |
| IKAS (SK2) | Data not publicly available | 2.42 (in human atrial myocytes from AF patients)[7] | Whole-cell patch-clamp in human atrial myocytes and HEK-293 cells[7] |
| IKACh | Data not publicly available | 0.063[8] | Rabbit sinoatrial node cells, whole-cell patch-clamp[8] |
| Sodium Channels | |||
| INa (fast) | Data not publicly available | 0.7 (state-dependent, Vhold = -80 mV)[9] | Guinea pig ventricular myocytes, whole-cell patch-clamp[9] |
| INa (late) | Data not publicly available | Data not publicly available | |
| Calcium Channels | |||
| ICa,L | Data not publicly available | 0.4 (state-dependent, Vhold = -40 mV)[9] | Guinea pig ventricular myocytes, whole-cell patch-clamp[9] |
Signaling Pathways Beyond Direct Ion Channel Blockade
While the primary mechanism of action for both drugs is direct ion channel inhibition, evidence suggests effects on other signaling pathways, particularly for dronedarone.
Dronedarone has been shown to have antiadrenergic properties, acting as a non-competitive antagonist at beta-adrenergic receptors.[10][11] This contributes to its heart rate-lowering effects. Furthermore, some studies suggest potential anti-fibrotic effects and an ability to counteract myocardial hypertrophy induced by Angiotensin II by impacting pathways involving SIRT1, NFATc4, ERK, and AKT.[10]
Publicly available information on This compound's effects on signaling pathways beyond direct ion channel blockade is limited.
Comparative Efficacy in Atrial Fibrillation
Clinical trials for both this compound and dronedarone have demonstrated their efficacy in reducing the burden of atrial fibrillation.
| Drug | Study | Dosage | Primary Endpoint | Results |
| This compound | PASCAL (Phase 2) | 400 mg BID | Median reduction in AF burden | 54% reduction (p=0.01 vs. placebo)[2] |
| 600 mg BID | 74% reduction (p=0.001 vs. placebo)[2] | |||
| Dronedarone | ATHENA | 400 mg BID | First cardiovascular hospitalization or death | 24% risk reduction (p<0.001 vs. placebo)[12] |
| EURIDIS & ADONIS | 400 mg BID | AF/AFL recurrence | Significantly delayed time to first recurrence vs. placebo[13] | |
| Post-hoc analysis of ATHENA | 400 mg BID | Progression to permanent AF | 35% lower risk vs. placebo (HR: 0.65)[14] |
Experimental Protocols
In Vitro Assessment of Ion Channel Inhibition: Whole-Cell Patch-Clamp Technique
The inhibitory effects and IC50 values of antiarrhythmic drugs on specific cardiac ion channels are typically determined using the whole-cell patch-clamp technique.[4][15]
Methodology:
-
Cell Preparation: A stable cell line (e.g., HEK293 or CHO cells) expressing the specific cardiac ion channel of interest (e.g., hERG for IKr) is cultured.[4]
-
Electrophysiological Recording: The whole-cell configuration is established using a patch-clamp amplifier and data acquisition system. A glass micropipette forms a high-resistance seal with the cell membrane, which is then ruptured to allow electrical access to the cell's interior.[16]
-
Voltage Protocol: Specific voltage protocols are applied to the cell to elicit the ionic current of interest.[14]
-
Drug Application: After recording a stable baseline current, increasing concentrations of the test compound (this compound or dronedarone) are perfused over the cell.[4]
-
Data Analysis: The percentage of current inhibition at each concentration is calculated. A concentration-response curve is then generated to determine the IC50 value by fitting the data to the Hill equation.[4]
Clinical Assessment of Atrial Fibrillation Burden
The efficacy of antiarrhythmic drugs in clinical trials is often assessed by measuring the reduction in atrial fibrillation burden, which is the percentage of time a patient is in AF.[2]
Methodology:
-
Patient Population: Patients with paroxysmal or persistent AF are enrolled.[2]
-
Monitoring Device: Continuous monitoring of the heart's rhythm is achieved through implanted devices such as dual-chamber pacemakers or through the use of wearable AF monitoring devices.[2][17]
-
Baseline Measurement: A baseline AF burden is established during a run-in period where patients are not on the investigational drug.[2]
-
Treatment and Follow-up: Patients are randomized to receive either the drug or a placebo for a specified period. Their AF burden is continuously monitored.[2]
-
Data Analysis: The percentage change in AF burden from baseline is calculated and compared between the treatment and placebo groups.[2]
Conclusion
This compound and dronedarone are both multi-ion channel blockers that represent advancements over amiodarone, primarily through modifications that alter their pharmacokinetic profiles to improve safety. Dronedarone has a well-documented inhibitory profile against several key cardiac ion channels and has demonstrated effects on signaling pathways beyond direct channel blockade. While this compound is understood to have a similar multi-ion channel blocking mechanism, a direct quantitative comparison of its potency with dronedarone is hampered by the limited availability of public preclinical data. Both drugs have shown clinical efficacy in reducing the burden of atrial fibrillation. Further head-to-head comparative studies, particularly at the preclinical level, would be beneficial for a more complete understanding of their relative mechanistic nuances.
References
- 1. benchchem.com [benchchem.com]
- 2. A randomized trial of this compound in paroxysmal atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. The novel antiarrhythmic drug dronedarone: comparison with amiodarone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acute effects of dronedarone on both components of the cardiac delayed rectifier K+ current, HERG and KvLQT1/minK potassium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibitory Effects of Dronedarone on Small Conductance Calcium Activated Potassium Channels in Patients with Chronic Atrial Fibrillation: Comparison to Amiodarone - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of dronedarone on Acetylcholine-activated current in rabbit SAN cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of dronedarone on Na+, Ca2+ and HCN channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pleiotropic Effect of Dronedarone Beyond Antiarrhythmic Agent: Reduction of Hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ccjm.org [ccjm.org]
- 12. Electrophysiological effects of dronedarone (SR 33589), a noniodinated amiodarone derivative in the canine heart: comparison with amiodarone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Predictors of dronedarone plasma drug concentrations and effect on atrial fibrillation/atrial flutter recurrence: Analyses from the EURIDIS and ADONIS studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Whole Cell Patch Clamp Protocol [protocols.io]
- 17. XYRA Secures FDA Consensus on this compound Approval Path for Atrial Fibrillation Treatment [synapse.patsnap.com]
Budiodarone: In Vivo Validation of a Novel Antiarrhythmic Agent
A Comparative Guide for Researchers and Drug Development Professionals
Budiodarone (formerly ATI-2042) has emerged as a promising antiarrhythmic agent, designed as an analog of amiodarone with a potentially improved safety profile.[1] This guide provides a comparative overview of the in vivo antiarrhythmic effects of this compound, primarily benchmarked against its predecessor, amiodarone. The data presented herein is curated from publicly available preclinical and clinical studies to assist researchers in evaluating its therapeutic potential.
Executive Summary
This compound is a chemical analog of amiodarone, sharing its multi-ion channel blocking properties, which are characteristic of Class III antiarrhythmic agents with additional features from other classes.[1][2] The key structural difference is the addition of a sec-butyl acetate side chain, which facilitates rapid metabolism by tissue esterases.[3] This results in a significantly shorter half-life of approximately 7 hours for this compound, compared to 35-68 days for amiodarone. This pharmacokinetic advantage is anticipated to reduce the tissue accumulation and adverse effects associated with long-term amiodarone therapy.[4]
Preclinical studies, although not extensively detailed in the public domain, suggest that this compound has potent inhibitory effects on ventricular tachycardia (VT).[4][5] Clinical data from a Phase 2 trial has demonstrated a significant dose-dependent reduction in atrial fibrillation (AF) burden.[6][7][8]
Comparative Efficacy: this compound vs. Amiodarone
Direct comparative in vivo preclinical studies between this compound and amiodarone are not widely available in published literature. However, by juxtaposing data from independent studies, we can infer their relative antiarrhythmic profiles.
Clinical Efficacy of this compound in Atrial Fibrillation
A Phase 2 clinical trial in patients with paroxysmal atrial fibrillation and implanted pacemakers provides the most robust quantitative data for this compound's efficacy.
| Treatment Group (twice daily) | Median Reduction in AF Burden vs. Placebo | p-value |
| This compound 400 mg | 54.4% | 0.01 |
| This compound 600 mg | 75% | 0.001 |
Data from a Phase 2 randomized, placebo-controlled trial in patients with paroxysmal atrial fibrillation.[8][9]
This study also noted that this compound reduced the number and duration of AF episodes.[8]
Preclinical Efficacy of Amiodarone in Ventricular Arrhythmias
In vivo studies in canine models have been instrumental in characterizing the antiarrhythmic effects of amiodarone.
| Arrhythmia Model | Amiodarone Dosage | Outcome |
| Epinephrine-induced | 3 mg/kg (bolus) | Suppression of arrhythmia |
| Digitalis-induced | 5 mg/kg (bolus) | Suppression of arrhythmia |
| Two-stage coronary ligation-induced | 5 mg/kg (bolus) | Suppression of arrhythmia |
| Coronary ligation/reperfusion | 6.67 mg/kg/h (infusion) | No significant antiarrhythmic effect |
Data from canine models of ventricular arrhythmia.[10]
Pharmacokinetics and Safety Profile
A key differentiator for this compound is its pharmacokinetic profile, which is designed to minimize the long-term toxicities associated with amiodarone.
| Parameter | This compound | Amiodarone |
| Half-life | ~7 hours[3] | 35-68 days |
| Metabolism | Tissue esterases[3][7] | Hepatic cytochromes[7] |
| Reported Side Effects | Increased TSH (reversible), increased serum creatinine[7][9] | Hepatic, pulmonary, and thyroid toxicity |
Mechanism of Action: A Multi-Channel Blockade
This compound, like amiodarone, exerts its antiarrhythmic effects by blocking multiple ion channels involved in the cardiac action potential. This multi-pronged approach contributes to its broad-spectrum efficacy. The primary mechanisms include:
-
Potassium Channel Inhibition: Blockade of delayed rectifier potassium currents (IKr and IKs) prolongs the action potential duration (APD) and increases the effective refractory period (ERP) of cardiomyocytes.[1]
-
Sodium Channel Inhibition: Inhibition of the fast inward sodium current (INa) slows the rate of depolarization and conduction velocity.[1]
-
Calcium Channel Inhibition: Blockade of L-type calcium channels slows the heart rate and conduction through the atrioventricular node.[1]
This integrated channel blockade leads to a decreased likelihood of electrical re-entry, which is a common mechanism for arrhythmias.
Caption: this compound's multi-ion channel blockade mechanism.
Experimental Protocols
Detailed in vivo experimental protocols for this compound are not extensively published. However, methodologies from amiodarone studies in canine models provide a framework for designing similar preclinical evaluations.
Canine Model of Ventricular Arrhythmia
This workflow outlines a general procedure for inducing and evaluating the efficacy of an antiarrhythmic agent in a canine model.
References
- 1. Acute antiarrhythmic effects of intravenously administered amiodarone on canine ventricular arrhythmia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A preliminary assessment of the effects of ATI-2042 in subjects with paroxysmal atrial fibrillation using implanted pacemaker methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. Armetheon announces issuance of a new U.S. patent for its Phase 2 clinical stage novel oral anti-arrhythmic this compound [innovationsincrm.com]
- 5. Armetheon Completes Acquisition of this compound and Plans Development for the Treatment of Ventricular Tachycardia in Patients with Implantable Cardioverter Defibrillators [innovationsincrm.com]
- 6. ahajournals.org [ahajournals.org]
- 7. Antiarrhythmic effect of chronic oral amiodarone treatment in dogs with myocardial infarction and reproducibly inducible sustained ventricular arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. Comparison of the in vivo electrophysiological and proarrhythmic effects of amiodarone with those of a selective class III drug, sematilide, using a canine chronic atrioventricular block model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antiarrhythmic properties of a prior oral loading of amiodarone in in vivo canine coronary ligation/reperfusion-induced arrhythmia model: comparison with other class III antiarrhythmic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Budiodarone and Other Class III Antiarrhythmics: A Guide for Researchers and Drug Development Professionals
An in-depth examination of the electrophysiological properties, clinical efficacy, and safety profiles of Budiodarone in relation to established Class III antiarrhythmic agents.
This guide provides a comprehensive comparative analysis of this compound (formerly ATI-2042), an investigational Class III antiarrhythmic drug, with other widely used agents in the same class, including amiodarone, dronedarone, sotalol, dofetilide, and ibutilide. Designed for researchers, scientists, and drug development professionals, this document synthesizes available preclinical and clinical data to offer an objective comparison of their performance, supported by experimental data and detailed methodologies.
Introduction to this compound and Class III Antiarrhythmics
Class III antiarrhythmic drugs primarily exert their effect by blocking potassium channels, which leads to a prolongation of the cardiac action potential duration and the effective refractory period.[1][2] This mechanism is particularly effective in the management of tachyarrhythmias, such as atrial fibrillation (AF).[1][2] Amiodarone, a highly effective agent in this class, is associated with a range of adverse effects, limiting its long-term use.[3] This has driven the development of newer agents with improved safety profiles.
This compound is a chemical analog of amiodarone, designed to retain its broad-spectrum antiarrhythmic activity while possessing a significantly shorter half-life of approximately 7 hours, compared to amiodarone's 35-68 days.[3][4][5] This is achieved through a structural modification—a sec-butyl acetate side chain—that allows for rapid metabolism by tissue esterases.[3] The intended result is a drug with a faster onset of action and reduced systemic toxicity.[6]
Comparative Data on Ion Channel Inhibition
A key differentiator among Class III antiarrhythmics is their selectivity and potency in blocking various cardiac ion channels. While this compound is known to be a multi-channel blocker like amiodarone, specific in-vitro quantitative data, such as IC50 values for ion channel inhibition, are limited in the public domain.[6] The following table summarizes the available quantitative data for other prominent Class III agents.
| Drug | Target Ion Channel | Current | Test System | IC50 Value | Reference(s) |
| Amiodarone | hERG (KCNH2) | IKr | HEK293 Cells | 0.8 ± 0.1 µM | [7] |
| Rabbit Ventricular Myocytes | IKr | Rabbit | 2.8 µM | [8] | |
| NaV1.5 | Late INa | HEK293 Cells | 3.0 ± 0.9 µM | [7] | |
| NaV1.5 | Peak INa (tonic block) | HEK293 Cells | 178.1 ± 17.2 µM | [7] | |
| Atrial Myocytes | INa | Rabbit | 1.8 ± 1.1 µM | [7] | |
| Dronedarone | SK Channels | IKAS | Human Atrial Myocytes (CAF) | 2.42 µM | [9][10] |
| SK Channels | IKAS | HEK-293 Cells (SK2) | 1.7 µM | [9][10] | |
| Fast Na+ Channels | INa | Guinea Pig Ventricular Myocytes | 0.7 ± 0.1 µM (at -80mV) | [11] | |
| Ca2+ Channels | ICa | Guinea Pig Ventricular Myocytes | 0.4 ± 0.1 µM (at -40mV) | [11] | |
| HCN4 Channels | If | CHO Cells | 1.0 ± 0.1 µM | [11] | |
| Dofetilide | hERG (KCNH2) | IKr | HEK293 Cells | 7 nM | [1] |
| Rabbit Ventricular Myocytes | IKr | Rabbit | 13 nM | [1] | |
| Sotalol | hERG (KCNH2) | IKr | Rabbit Ventricular Myocytes | 52 µM | [1] |
| hERG (KCNH2) | IKr | HEK293 Cells | 343 µM (automated patch-clamp) | [1] | |
| hERG (KCNH2) | IKr | HEK293 Cells | 78 µM (manual patch-clamp) | [1] | |
| Ibutilide | hERG (KCNH2) | IKr | Not Specified | ~20 nM | [12] |
Note: IC50 values can vary significantly based on the experimental conditions, including the cell type, temperature, and specific voltage-clamp protocol used.
Clinical Efficacy in Atrial Fibrillation
The clinical development of this compound has primarily focused on the management of paroxysmal atrial fibrillation (PAF). The PASCAL (Paroxysmal Atrial Fibrillation Study with Continuous Atrial Fibrillation Logging) trial was a key Phase 2 study evaluating its efficacy.
PASCAL Phase 2 Clinical Trial
The PASCAL trial demonstrated a dose-dependent reduction in atrial fibrillation burden with this compound.[13][14]
| Treatment Group | Median Reduction in AT/AF Burden from Baseline | p-value vs. Placebo |
| Placebo | - | - |
| This compound 200 mg BID | 10% (non-significant) | - |
| This compound 400 mg BID | 54% | 0.01 |
| This compound 600 mg BID | 74% | 0.001 |
Data from the PASCAL Phase 2 Study.[15]
The study also showed a reduction in both the number and duration of atrial tachycardia/atrial fibrillation (AT/AF) episodes in the higher-dose groups.[13][14]
Safety and Tolerability Profile
A major developmental goal for this compound was to improve upon the safety profile of amiodarone. Due to its rapid metabolism and shorter half-life, this compound is expected to have a lower incidence of the organ toxicities associated with amiodarone.[3] In the PASCAL trial, this compound was reported to be safe and well-tolerated.[13]
A comparative overview of the safety profiles of various Class III antiarrhythmics is presented below.
| Drug | Common and/or Serious Adverse Effects |
| This compound | Generally well-tolerated in Phase 2 trials.[13] |
| Amiodarone | Pulmonary toxicity, hepatotoxicity, thyroid dysfunction, optic neuropathy, dermatologic effects.[3] |
| Dronedarone | Gastrointestinal effects, increased serum creatinine, contraindicated in certain heart failure patients.[16] |
| Sotalol | Proarrhythmia (Torsades de Pointes), bradycardia, fatigue.[2][17] |
| Dofetilide | Proarrhythmia (Torsades de Pointes), requiring in-hospital initiation for QT monitoring.[2] |
| Ibutilide | Proarrhythmia (Torsades de Pointes), headache, hypotension.[18][19] |
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology for Ion Channel Inhibition
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound on a specific cardiac ion channel.
Methodology:
-
Cell Preparation: A stable cell line (e.g., HEK293 or CHO cells) expressing the target ion channel (e.g., hERG for IKr) is cultured and prepared for electrophysiological recording.[6][7]
-
Recording Setup: The whole-cell patch-clamp technique is employed using a patch-clamp amplifier and data acquisition system.[6][7]
-
Solutions: Specific external and internal pipette solutions are used to isolate the ionic current of interest.[20]
-
Voltage-Clamp Protocol: A specific voltage protocol is applied to the cell membrane to elicit the target ionic current. For example, to measure IKr (hERG) current, a depolarizing pulse is followed by a repolarizing step to elicit a characteristic "tail" current.[20]
-
Drug Application: After establishing a stable baseline recording, increasing concentrations of the test compound (e.g., this compound) are perfused onto the cell.[6]
-
Data Analysis: The percentage of current inhibition at each concentration is calculated. A concentration-response curve is generated by plotting the percent inhibition against the logarithm of the drug concentration. The IC50 value is then determined by fitting the data to the Hill equation.[6]
PASCAL Clinical Trial Protocol
Objective: To evaluate the safety and efficacy of this compound in patients with paroxysmal atrial fibrillation.[13][14]
Methodology:
-
Patient Population: Patients with a history of paroxysmal atrial fibrillation and an implanted dual-chamber pacemaker capable of storing electrograms were enrolled.[13][14]
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[21]
-
Treatment Regimen:
-
Baseline: A 4-week run-in period where prior antiarrhythmic drugs were discontinued to establish a baseline atrial tachycardia/atrial fibrillation burden (AT/AFB).[13][14]
-
Randomization: Patients with an AT/AFB between 3% and 70% were randomized to receive placebo or this compound (200 mg, 400 mg, or 600 mg) twice daily for 12 weeks.[13][14]
-
Washout: A 4-week washout period followed the treatment phase.[13][14]
-
-
Primary Endpoint: The primary endpoint was the percent change in AT/AFB from baseline over the 12 weeks of treatment compared to placebo.[13][14]
-
Data Collection: Pacemaker data, including AT/AFB, number of episodes, and duration of episodes, were interrogated every 4 weeks. Safety assessments were also performed at these intervals.[13][14]
Signaling Pathways and Mechanisms of Action
Class III antiarrhythmics exert their effects by modulating the flow of ions across the cardiac myocyte membrane, thereby altering the cardiac action potential.
Caption: Mechanism of action of this compound and other Class III antiarrhythmics.
Caption: General experimental workflow for antiarrhythmic drug development.
Conclusion
This compound represents a promising development in the field of Class III antiarrhythmics, aiming to provide the high efficacy of amiodarone with a more favorable safety profile. Its significantly shorter half-life is a key pharmacokinetic advantage. Phase 2 clinical data have demonstrated its potential in reducing the burden of atrial fibrillation. However, a comprehensive understanding of its comparative performance, particularly at the molecular level, is hampered by the limited availability of public in-vitro data.
Further research, including head-to-head comparative clinical trials and the publication of detailed preclinical data, will be crucial in fully elucidating the therapeutic position of this compound relative to other established Class III agents. For researchers and drug development professionals, the ongoing clinical evaluation of this compound warrants close attention as it may offer a valuable new tool in the management of cardiac arrhythmias.
References
- 1. Evaluation of Possible Proarrhythmic Potency: Comparison of the Effect of Dofetilide, Cisapride, Sotalol, Terfenadine, and Verapamil on hERG and Native IKr Currents and on Cardiac Action Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A benefit-risk assessment of class III antiarrhythmic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A preliminary assessment of the effects of ATI-2042 in subjects with paroxysmal atrial fibrillation using implanted pacemaker methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Short- and long-term effects of amiodarone on the two components of cardiac delayed rectifier K(+) current - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibitory Effects of Dronedarone on Small Conductance Calcium Activated Potassium Channels in Patients with Chronic Atrial Fibrillation: Comparison to Amiodarone - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibitory Effects of Dronedarone on Small Conductance Calcium Activated Potassium Channels in Patients with Chronic Atrial Fibrillation: Comparison to Amiodarone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of dronedarone on Na+, Ca2+ and HCN channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. A randomized trial of this compound in paroxysmal atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. ahajournals.org [ahajournals.org]
- 17. Sotalol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Ibutilide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Ibutilide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
Comparative Analysis of Amiodarone in Head-to-Head Clinical Trials for Cardiac Arrhythmias
Disclaimer: The initial request for information on "Budiodarone" yielded no results for a recognized pharmaceutical agent. It is presumed that this was a typographical error and the intended subject of inquiry was amiodarone , a well-established antiarrhythmic drug. This guide therefore provides a comparative analysis of amiodarone against other prominent antiarrhythmic agents, based on available head-to-head clinical trial data.
Amiodarone is a potent antiarrhythmic medication frequently utilized for the management of various cardiac dysrhythmias, including life-threatening ventricular arrhythmias and atrial fibrillation.[1][2] Its efficacy is weighed against a notable side-effect profile, necessitating careful patient selection and monitoring.[1] This guide offers a detailed comparison of amiodarone with other antiarrhythmic drugs, presenting quantitative data from clinical trials, outlining experimental protocols, and visualizing key pathways and workflows for researchers, scientists, and drug development professionals.
Mechanism of Action
Amiodarone has a complex pharmacological profile, exhibiting effects from all four Vaughan-Williams classes of antiarrhythmic agents.[3][4][5] Its primary mechanism involves blocking potassium channels, which prolongs the repolarization phase (phase 3) of the cardiac action potential and increases the refractory period.[3][4][6] Additionally, it blocks sodium and calcium channels and possesses non-competitive beta-adrenergic blocking properties.[3][4][7] This multifaceted action makes it effective for a broad range of arrhythmias.[3]
Head-to-Head Clinical Trial Data
This section summarizes the quantitative outcomes from key clinical trials comparing amiodarone to other antiarrhythmic drugs for the management of atrial fibrillation (AF) and ventricular arrhythmias.
Amiodarone vs. Sotalol
Amiodarone and sotalol are both utilized for maintaining sinus rhythm in patients with atrial fibrillation.[8]
Table 1: Efficacy and Outcomes of Amiodarone vs. Sotalol for Atrial Fibrillation
| Outcome | Amiodarone | Sotalol | Placebo | p-value | Trial |
| Median Time to Recurrence of AF (days) | 487 | 74 | 6 | <0.001 (Amiodarone vs. Sotalol) | SAFE-T[8] |
| Spontaneous Conversion to Sinus Rhythm | 27.1% | 24.2% | 0.8% | NS | SAFE-T[8] |
| Failed Direct-Current Cardioversion | 27.7% | 26.5% | 32.1% | NS | SAFE-T[8] |
| Median Time to Recurrence in Ischemic Heart Disease (days) | 569 | 428 | - | 0.53 | SAFE-T[8] |
Experimental Protocol: SAFE-T Trial [8]
-
Study Design: A double-blind, placebo-controlled trial.[8]
-
Patient Population: 665 patients with persistent atrial fibrillation who were receiving anticoagulants.[8]
-
Intervention: Patients were randomly assigned to receive amiodarone, sotalol, or a placebo.[8]
-
Amiodarone Dosage: 800 mg/day for 14 days, then 600 mg/day for 14 days, followed by a maintenance dose of 300 mg/day.
-
Sotalol Dosage: 80 mg twice daily for the first week, then 160 mg twice daily.
-
-
Primary Endpoint: The time to the first recurrence of atrial fibrillation, monitored weekly via transtelephonic monitoring.[8]
-
Follow-up: 1 to 4.5 years.[8]
Amiodarone vs. Dronedarone
Dronedarone, a derivative of amiodarone, was developed with the aim of reducing the adverse effects associated with amiodarone.[9][10]
Table 2: Efficacy and Safety of Amiodarone vs. Dronedarone for Atrial Fibrillation
| Outcome | Amiodarone | Dronedarone | p-value | Trial/Analysis |
| Recurrence of Atrial Fibrillation | 42% | 63% | <0.05 | DIONYSOS[10] |
| Cardiovascular-related Hospitalization | 8.4% | 12.7% | 0.02 | Retrospective Cohort Study[11] |
| All-cause Mortality | 1.8% | 1.2% | 0.6 | Retrospective Cohort Study[11] |
| Adverse Events Leading to Discontinuation | Higher | Lower | - | Systematic Overview[12] |
Experimental Protocol: DIONYSOS Trial [10]
-
Study Design: A comparative randomized clinical trial.
-
Patient Population: 504 patients with persistent atrial fibrillation who had not previously taken amiodarone.[10]
-
Intervention: Patients were assigned to receive either dronedarone or amiodarone.
-
Primary Endpoint: Recurrence of atrial fibrillation.[11]
-
Follow-up: A mean of 7 months.[10]
Amiodarone vs. Dofetilide
Dofetilide is another antiarrhythmic agent used for the conversion and maintenance of sinus rhythm in patients with atrial fibrillation or atrial flutter.[13][14][15]
Table 3: Efficacy of Intravenous Amiodarone vs. Dofetilide for Acute Termination of Atrial Fibrillation/Flutter
| Outcome | Amiodarone | Dofetilide | Placebo | p-value | Trial |
| Restoration of Sinus Rhythm | 4% | 35% | 4% | <0.001 (Dofetilide vs. Placebo) | Multicenter, Randomized, Double-blind, Placebo-controlled Study[13][14] |
| Cardioversion Rate in Atrial Flutter | - | 75% | - | 0.004 (vs. Atrial Fibrillation) | Multicenter, Randomized, Double-blind, Placebo-controlled Study[13][14] |
| Cardioversion Rate in Atrial Fibrillation | - | 22% | - | - | Multicenter, Randomized, Double-blind, Placebo-controlled Study[13][14] |
| Mean Time to Conversion | - | 55 ± 15 min | - | - | Multicenter, Randomized, Double-blind, Placebo-controlled Study[13][14] |
A retrospective study also found that dofetilide and amiodarone had comparable efficacy for rhythm control in patients with AF at 12 months, with similar rates of recurrent atrial arrhythmias (37% for dofetilide vs. 39% for amiodarone, p=0.56).[16]
Experimental Protocol: Intravenous Dofetilide vs. Amiodarone Trial [13][14][15]
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled study.[13][14][15]
-
Patient Population: 150 patients with atrial fibrillation or flutter (duration 2 hours to 6 months).[13][14]
-
Intervention: Patients received a 15-minute intravenous infusion of:
-
Dofetilide: 8 μg/kg (n=48)
-
Amiodarone: 5 mg/kg (n=50)
-
Placebo: (n=52)
-
-
Primary Endpoint: Conversion of atrial fibrillation or flutter to sinus rhythm.
Summary and Conclusion
The choice of an antiarrhythmic agent is a complex decision that must balance efficacy with the potential for adverse effects.
-
Amiodarone vs. Sotalol: For maintaining sinus rhythm in patients with atrial fibrillation, amiodarone is superior to sotalol.[8] However, in patients with ischemic heart disease, their efficacy is similar.[8]
-
Amiodarone vs. Dronedarone: Amiodarone is more effective than dronedarone in maintaining sinus rhythm.[10] However, dronedarone has a better safety profile with fewer adverse effects leading to discontinuation.[9][10][12]
-
Amiodarone vs. Dofetilide: For the acute intravenous termination of atrial fibrillation and flutter, dofetilide is significantly more effective than amiodarone.[13][14] However, long-term rhythm control appears comparable between the two drugs.[16]
The data presented in this guide are intended to provide a comparative overview for research and drug development professionals. The selection of an antiarrhythmic agent for a specific patient should always be individualized based on the patient's clinical characteristics, comorbidities, and the specific arrhythmia being treated.
References
- 1. Amiodarone: Guidelines for Use and Monitoring | AAFP [aafp.org]
- 2. Amiodarone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. What is the mechanism of Amiodarone Hydrochloride? [synapse.patsnap.com]
- 4. Amiodarone - Wikipedia [en.wikipedia.org]
- 5. droracle.ai [droracle.ai]
- 6. Amiodarone: ionic and cellular mechanisms of action of the most promising class III agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. acc.org [acc.org]
- 8. Amiodarone versus sotalol for atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ccjm.org [ccjm.org]
- 10. ccjm.org [ccjm.org]
- 11. Amiodarone vs Dronedarone for Atrial Fibrillation: A Retrospective Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dronedarone (Multaq) less effective but safer than amiodarone, study suggests [cardiobrief.org]
- 13. academic.oup.com [academic.oup.com]
- 14. Comparison of intravenously administered dofetilide versus amiodarone in the acute termination of atrial fibrillation and flutter. A multicentre, randomized, double-blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scilit.com [scilit.com]
- 16. Comparative Efficacy of Dofetilide Versus Amiodarone in Patients With Atrial Fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Long-Term Safety Profiles of Budiodarone and Amiodarone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the long-term safety of Budiodarone, an investigational antiarrhythmic agent, and amiodarone, a widely used but toxicity-prone antiarrhythmic drug. This analysis is based on available clinical trial data and preclinical research, with a focus on quantitative safety endpoints, experimental methodologies, and associated signaling pathways.
Executive Summary
Amiodarone is a highly effective antiarrhythmic agent, but its long-term use is frequently complicated by a substantial risk of organ toxicity, primarily affecting the lungs, thyroid, and liver.[1][2] this compound, a chemical analog of amiodarone, was developed to retain the therapeutic efficacy of amiodarone while mitigating its adverse safety profile.[3][4] The key structural difference in this compound is the addition of a sec-butyl acetate side chain, which allows for rapid metabolism by tissue and plasma esterases.[3][5] This results in a significantly shorter half-life of approximately 7 hours for this compound, compared to 35-68 days for amiodarone.[3][4] While long-term comparative safety data is not yet available for this compound, early-stage clinical trials suggest a more favorable safety profile.
Comparative Safety Data
The following tables summarize the known adverse effects of amiodarone based on long-term clinical use and the reported adverse events for this compound from Phase 2 clinical trials. It is important to note that the duration of monitoring for this compound is significantly shorter than the extensive post-marketing surveillance data available for amiodarone.
Table 1: Comparison of Adverse Effects
| Adverse Effect | This compound (Reported in Phase 2 Trials) | Amiodarone (Reported in Long-Term Use) |
| Pulmonary Toxicity | Not reported in 12-week trials. | Interstitial pneumonitis, fibrosis (can be fatal in ~10% of cases).[2] |
| Thyroid Dysfunction | Reversible increase in thyroid-stimulating hormone (TSH).[6][7] | Hypothyroidism or hyperthyroidism.[1] |
| Hepatic Toxicity | Not reported in 12-week trials. | Asymptomatic elevation of liver enzymes, potentially fatal hepatotoxicity.[2] |
| Ocular Effects | Not reported in 12-week trials. | Corneal microdeposits (common, usually asymptomatic), optic neuropathy (rare).[1] |
| Dermatological Effects | Not reported in 12-week trials. | Photosensitivity, bluish-gray skin discoloration.[1] |
| Cardiovascular Effects | Dose-dependent decrease in heart rate.[3] | Bradycardia, QT prolongation, proarrhythmia (Torsades de Pointes).[1][2] |
| Gastrointestinal Effects | Not reported in 12-week trials. | Nausea, vomiting, anorexia.[8] |
| Neurological Effects | Not reported in 12-week trials. | Peripheral neuropathy, tremor, ataxia.[1] |
Table 2: Pharmacokinetic and Metabolic Profile
| Parameter | This compound | Amiodarone |
| Half-life | ~7 hours[3][4] | 35-68 days[3] |
| Metabolism | Rapidly metabolized by plasma and tissue esterases.[3][5] | Extensively metabolized by hepatic cytochrome P450 enzymes (CYP3A4, CYP2C8).[9] |
| Tissue Accumulation | Not observed in studies to date.[5] | High, particularly in adipose tissue, lung, liver, and skin.[9] |
Experimental Protocols
This compound: PASCAL Phase 2 Clinical Trial
The Paroxysmal Atrial Fibrillation Study with Continuous Atrial Fibrillation Logging (PASCAL) was a key Phase 2 trial that evaluated the efficacy and safety of this compound.
-
Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.[1][10]
-
Patient Population: Patients with paroxysmal atrial fibrillation and an implanted dual-chamber pacemaker capable of storing electrograms.[1][10]
-
Treatment Protocol:
-
Baseline: A 4-week period with no antiarrhythmic drugs to establish baseline atrial fibrillation (AF) burden.[1][10]
-
Randomization: Patients were randomized to receive placebo or this compound at doses of 200 mg, 400 mg, or 600 mg twice daily (BID) for 12 weeks.[1][10]
-
Washout: A 4-week washout period followed the treatment phase.[1][10]
-
-
Safety Monitoring:
-
Adverse events were recorded at each study visit.
-
Vital signs (blood pressure and heart rate) were monitored.
-
12-lead electrocardiograms (ECGs) were performed to assess for proarrhythmic effects.
-
Blood samples were collected for hematology, serum chemistry (including liver and renal function), and thyroid function tests (TSH, free T3, free T4).[11]
-
Echocardiograms were performed at screening and at the end of treatment.[11]
-
-
Efficacy Endpoint: The primary endpoint was the percent change in AF burden from baseline, as measured by pacemaker data.[1][10]
Signaling Pathways and Mechanisms of Action
Mechanism of Action: this compound and Amiodarone
Both this compound and amiodarone are multi-ion channel blockers, which contributes to their antiarrhythmic effects. They inhibit potassium, sodium, and calcium channels in cardiac myocytes.[3][12][13] This leads to a prolongation of the action potential duration and the effective refractory period, making the heart less susceptible to arrhythmias.
Mechanism of action for this compound and amiodarone.
Amiodarone-Induced Pulmonary Toxicity Signaling Pathway
Amiodarone-induced pulmonary toxicity is a serious adverse effect. One of the proposed mechanisms involves the activation of the PI3K/AKT/mTOR signaling pathway and the NLRP3 inflammasome, leading to inflammation and fibrosis.
Amiodarone-induced pulmonary toxicity pathway.
Experimental Workflow
The workflow for the PASCAL clinical trial is outlined below.
PASCAL trial experimental workflow.
Conclusion
This compound presents a promising alternative to amiodarone with a potentially superior long-term safety profile, primarily attributed to its rapid metabolism and short half-life, which should minimize tissue accumulation. Early clinical data for this compound are encouraging, showing a good safety and tolerability profile in short-term studies. However, a definitive assessment of its long-term safety compared to amiodarone will require larger, longer-duration clinical trials. The well-documented and significant long-term toxicities of amiodarone underscore the clinical need for safer and effective antiarrhythmic therapies. Future research should focus on direct, long-term comparative studies to fully elucidate the relative safety of these two agents.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. XYRA Secures FDA Consensus on this compound Approval Path for Atrial Fibrillation Treatment [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. ahajournals.org [ahajournals.org]
- 8. Amiodarone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. A randomized trial of this compound in paroxysmal atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Amiodarone: ionic and cellular mechanisms of action of the most promising class III agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Suppressing NLRP3 activation and PI3K/AKT/mTOR signaling ameliorates amiodarone-induced pulmonary fibrosis in rats: a possible protective role of nobiletin - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Budiodarone and Other Antiarrhythmic Therapies for Atrial Fibrillation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the clinical trial results of Budiodarone, a novel antiarrhythmic agent, with established alternatives, Amiodarone and Dronedarone, for the management of atrial fibrillation (AF). The information is compiled from publicly available clinical trial data and pharmacological profiles to assist in research and development efforts.
Executive Summary
This compound (ATI-2042) is a chemical analog of amiodarone designed to retain its antiarrhythmic efficacy while offering a more favorable pharmacokinetic and safety profile. Clinical trials have demonstrated its potential in reducing the burden of atrial fibrillation. This guide presents a side-by-side comparison of this compound with its parent compound, Amiodarone, and another amiodarone derivative, Dronedarone, focusing on efficacy, safety, and trial methodologies.
Data Presentation: A Comparative Analysis of Clinical Trial Results
The following tables summarize the key efficacy and safety data from major clinical trials of this compound, Amiodarone, and Dronedarone.
Table 1: Comparative Efficacy of this compound, Amiodarone, and Dronedarone in Atrial Fibrillation
| Feature | This compound (PASCAL Trial) | Amiodarone (AFFIRM & AF-CHF Trials - Pooled Data) | Dronedarone (ATHENA Trial) |
| Primary Efficacy Endpoint | Reduction in Atrial Tachycardia/Atrial Fibrillation Burden (AT/AFB) | Maintenance of Sinus Rhythm | First Cardiovascular Hospitalization or Death from any Cause |
| Dosage | 200mg, 400mg, 600mg BID | 100-400 mg/day (maintenance) | 400mg BID |
| Key Efficacy Results | - 54% median reduction in AT/AFB with 400mg BID vs. placebo[1] - 74% median reduction in AT/AFB with 600mg BID vs. placebo[1] | - 84% freedom from recurrent AF at 1 year[2] - 45% freedom from recurrent AF at 5 years[2] | - 24% reduction in the risk of first cardiovascular hospitalization or death vs. placebo[1][3][4] |
Table 2: Comparative Safety Profiles
| Adverse Event | This compound (PASCAL & other Phase 2 Data) | Amiodarone (Data from multiple studies) | Dronedarone (ATHENA Trial) |
| Gastrointestinal Effects | Not prominently reported as a primary adverse event. | Common, can lead to discontinuation.[5] | 26% (vs. 22% in placebo)[1][3][6] |
| Skin Disorders (mainly rash) | Not prominently reported. | Can occur, including photosensitivity.[5] | 10% (vs. 8% in placebo)[1][3][6] |
| Thyroid Dysfunction | Increase in Thyroid-Stimulating Hormone (TSH), reversible after discontinuation.[7] | Can cause both hypothyroidism and hyperthyroidism.[5][8] | Not a significant issue due to lack of iodine moiety. |
| Pulmonary Toxicity | Not observed in initial trials. | A serious, potentially fatal side effect (pulmonary fibrosis).[8] | Rare, but cases of interstitial lung disease have been reported. |
| Hepatic Toxicity | Not prominently reported. | Can cause liver enzyme elevation and hepatitis.[5][8] | Rare, but severe hepatic failure has been reported. |
| Bradycardia | Not reported as a significant issue in the PASCAL trial. | A known side effect, can be severe.[8] | 3.5% (vs. 1.2% in placebo)[4] |
| QT Prolongation | No QT prolongation was observed in the PASCAL study.[7] | Known to prolong the QT interval.[4] | 1.7% (vs. 0.6% in placebo)[4] |
| Increased Serum Creatinine | Reported, likely due to inhibition of renal organic cation transport.[7] | Not a characteristic side effect. | 4.7% (vs. 1% in placebo)[1][3][6] |
| Study Discontinuation due to Adverse Events | Data not available in a comparative format. | Higher risk of withdrawal compared to placebo or rate control drugs.[9] | Similar rate to placebo.[3][6] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and comparison of clinical trial data. Below are summaries of the protocols for the key trials cited.
This compound: PASCAL Trial Protocol
The Paroxysmal Atrial Fibrillation Study with Continuous Atrial Fibrillation Logging (PASCAL) was a Phase 2, randomized, double-blind, placebo-controlled, parallel-group study.[10][11]
-
Objective: To evaluate the preliminary safety and efficacy of three different doses of this compound in patients with paroxysmal atrial fibrillation.[11]
-
Patient Population: Patients with paroxysmal atrial fibrillation and a previously implanted dual-chamber pacemaker capable of storing electrograms for at least 4 weeks.[10][11]
-
Study Design:
-
Baseline Period: A 4-week period to assess the baseline Atrial Tachycardia/Atrial Fibrillation Burden (AT/AFB) while off antiarrhythmic drugs.[10][11]
-
Randomization: Patients with an AT/AFB between 3% and 70% were randomized to receive placebo, 200 mg BID, 400 mg BID, or 600 mg BID of this compound.[10][11]
-
Washout Period: A 4-week washout period followed the treatment phase.[10][11]
-
-
Primary Endpoint: The percent change from baseline in AT/AFB over the 12-week treatment period compared to placebo.[10][11]
-
Data Collection: Pacemaker interrogation was performed every 4 weeks to quantify AT/AFB and assess safety.[10][11]
Dronedarone: ATHENA Trial Protocol
The ATHENA (A placebo-controlled, double-blind, parallel arm Trial to assess the efficacy of dronedarone 400 mg bid for the prevention of cardiovascular Hospitalization or death from any cause in patiENts with Atrial fibrillation/atrial flutter) was a large-scale, international, multicenter, randomized, double-blind, placebo-controlled trial.[12][13]
-
Objective: To assess the efficacy and safety of dronedarone in preventing cardiovascular hospitalization or death from any cause in patients with atrial fibrillation or atrial flutter.[12]
-
Patient Population: Patients with paroxysmal or persistent AF/AFL and additional cardiovascular risk factors.[13]
-
Study Design:
-
Primary Endpoint: The first occurrence of cardiovascular hospitalization or death from any cause.[12]
-
Safety Assessment: The incidence of treatment-emergent adverse events was a pre-specified safety endpoint.[1][4][6]
Amiodarone: AFFIRM and AF-CHF Trials (General Methodology)
The Atrial Fibrillation Follow-up Investigation of Rhythm Management (AFFIRM) and the Atrial Fibrillation and Congestive Heart Failure (AF-CHF) trials were large, randomized trials that provided significant data on amiodarone's use.
-
AFFIRM Trial:
-
AF-CHF Trial:
-
Objective: To compare rate-control and rhythm-control strategies in patients with both atrial fibrillation and congestive heart failure.
-
Rhythm-Control Arm: Amiodarone was a key component of the rhythm-control strategy.
-
Primary Endpoint: Death from cardiovascular causes.
-
Mandatory Visualizations
Signaling Pathway of this compound, Amiodarone, and Dronedarone
All three drugs are classified as multi-channel blockers, exerting their antiarrhythmic effects by inhibiting several key ion channels in cardiac myocytes. This prolongs the action potential duration and the effective refractory period, thereby suppressing arrhythmias.
Caption: Mechanism of action of this compound and its comparators.
Experimental Workflow for a Phase 2 Atrial Fibrillation Clinical Trial
The following diagram illustrates a typical workflow for a Phase 2 clinical trial investigating a novel antiarrhythmic drug for atrial fibrillation, based on the design of the PASCAL trial.
Caption: A generalized workflow for a Phase 2 AF clinical trial.
References
- 1. news.sanofi.us [news.sanofi.us]
- 2. Efficacy of amiodarone in patients with atrial fibrillation with and without left ventricular dysfunction: a pooled analysis of AFFIRM and AF-CHF trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sanofi-Aventis (France) ATHENA Clinical Results for Dronedarone (Multaq(R)) Highlighted at the World Cardiology Congress - BioSpace [biospace.com]
- 4. news.sanofi.us [news.sanofi.us]
- 5. Examining the safety of amiodarone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. news.sanofi.us [news.sanofi.us]
- 7. ahajournals.org [ahajournals.org]
- 8. The incidence and predictors of overall adverse effects caused by low dose amiodarone in real-world clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Benefits and Risks of Long-term Amiodarone Therapy for Persistent Atrial Fibrillation: A Meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A randomized trial of this compound in paroxysmal atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of Dronedarone on Cardiovascular Outcomes in High-Risk Patients With Atrial Fibrillation or Atrial Flutter - American College of Cardiology [acc.org]
- 13. Dronedarone for the treatment of atrial fibrillation with concomitant heart failure with preserved and mildly reduced ejection fraction: a post-hoc analysis of the ATHENA trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
Budiodarone: A Comparative Analysis Against Novel Atrial Fibrillation Therapies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Budiodarone, an investigational antiarrhythmic agent, with novel therapeutic alternatives for the management of atrial fibrillation (AF). The following sections detail the mechanistic underpinnings, summarize key experimental data from clinical trials in clearly structured tables, and provide insights into the experimental protocols of pivotal studies.
Introduction to this compound and Novel AF Therapies
Atrial fibrillation remains a significant clinical challenge, driving research toward safer and more effective therapeutic options. This compound (formerly ATI-2042) is a chemical analog of amiodarone, designed to retain the broad-spectrum antiarrhythmic efficacy of its parent compound while possessing a more favorable pharmacokinetic profile.[1] Its key structural modification, a sec-butyl acetate side chain, allows for rapid metabolism by tissue esterases, resulting in a significantly shorter half-life of approximately 7 hours compared to amiodarone's 35-68 days.[1] This characteristic is anticipated to reduce the risk of the well-documented toxicities associated with long-term amiodarone use.
In recent years, the therapeutic landscape for AF has expanded to include other novel antiarrhythmic drugs and innovative ablation technologies. Among the notable pharmacological advancements are dronedarone, another amiodarone derivative with a modified safety profile, and vernakalant, a relatively atrial-selective agent. Concurrently, pulsed field ablation (PFA) has emerged as a non-thermal ablation modality with the potential for improved tissue selectivity and safety compared to traditional thermal ablation techniques.
This guide will benchmark this compound against these novel therapies, providing a comparative framework based on available preclinical and clinical data.
Mechanism of Action
The primary antiarrhythmic effect of this compound and the comparative novel therapies stems from their modulation of cardiac ion channels, which in turn alters the electrophysiological properties of atrial myocytes.
This compound: As a multi-ion channel blocker, this compound exhibits effects across all four Vaughan-Williams classes. Its primary mechanism involves the inhibition of multiple cardiac ion channels, including potassium (IKr, IKs), sodium (INa), and L-type calcium (ICa-L) channels.[1] This multi-channel blockade leads to a prolongation of the cardiac action potential duration (APD) and an increase in the effective refractory period (ERP) in atrial and ventricular tissues, thereby suppressing the re-entrant circuits that perpetuate AF.[1]
Dronedarone: Similar to this compound, dronedarone is a multi-channel blocker, though it lacks the iodine moieties of amiodarone, which are associated with thyroid toxicity. It inhibits potassium, sodium, and calcium channels, prolonging the APD and ERP.
Vernakalant: This agent exhibits a degree of atrial selectivity by targeting potassium channels that are more prominently expressed in the atria, such as the ultra-rapid delayed rectifier current (IKur) and the acetylcholine-activated potassium current (IKACh).[2] It also blocks atrial sodium channels in a frequency- and voltage-dependent manner. This atrial-preferential action aims to reduce the risk of ventricular proarrhythmias.[2]
Pulsed Field Ablation (PFA): In contrast to the pharmacological agents, PFA is a non-thermal ablation modality that utilizes high-voltage electrical pulses to induce irreversible electroporation (IRE) of cell membranes.[3] This process creates nanopores in the cell membrane, leading to apoptosis of cardiomyocytes and the creation of electrically isolating lesions.[3] Preclinical studies suggest that PFA has a degree of tissue selectivity, with a lower risk of damage to surrounding structures like the esophagus and phrenic nerve compared to thermal ablation methods.[3]
Caption: Signaling pathways of this compound and novel AF therapies.
Comparative Efficacy and Safety
The following tables summarize the key efficacy and safety findings from clinical trials of this compound and the comparator therapies. Direct head-to-head trials of this compound against these novel therapies are not yet available; therefore, comparisons are based on placebo-controlled or active-controlled trials against amiodarone where available.
Efficacy Data
| Therapy | Trial | Patient Population | Primary Efficacy Endpoint | Results |
| This compound | PASCAL | Paroxysmal AF | Reduction in AF Burden at 12 weeks | 400 mg BID: 54% reduction vs. placebo (p=0.01)600 mg BID: 74% reduction vs. placebo (p=0.001)[4] |
| Dronedarone | DIONYSOS | Persistent AF | AF recurrence or premature discontinuation | Higher recurrence vs. amiodarone (63.5% vs. 42.0%)[5] |
| ATHENA | Paroxysmal or Persistent AF with risk factors | CV hospitalization or death | 24% risk reduction vs. placebo (p<0.001)[6] | |
| Vernakalant (IV) | AVRO | Recent-onset AF (<48h) | Conversion to sinus rhythm at 90 min | 51.7% vs. 5.2% for amiodarone (p<0.0001)[7] |
| Pulsed Field Ablation | PULSED AF | Paroxysmal or Persistent AF | Freedom from arrhythmia at 1 year | Paroxysmal AF: 66.2%Persistent AF: 55.1%[8] |
Safety and Tolerability Data
| Therapy | Trial | Key Safety Findings |
| This compound | PASCAL | Generally well-tolerated. Reversible increase in thyroid-stimulating hormone.[4] |
| Dronedarone | DIONYSOS | Better safety profile than amiodarone, with fewer thyroid and neurological events.[5] |
| ATHENA | Increased risk of gastrointestinal side effects (diarrhea, nausea), bradycardia, and QT prolongation compared to placebo.[6] | |
| Vernakalant (IV) | AVRO | Higher incidence of short-term adverse events vs. amiodarone, including dysgeusia and sneezing. Rare instances of hypotension and bradycardia.[7] |
| Pulsed Field Ablation | PULSED AF | Low rate of primary safety adverse events (0.7%). No reported pulmonary vein stenosis, phrenic nerve injury, or esophageal injury.[8] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and comparison of clinical trial data. The following outlines the key aspects of the pivotal trials for this compound and the comparator therapies.
This compound: PASCAL Trial
-
Study Design: A randomized, double-blind, placebo-controlled, parallel-group, multicenter Phase 2b trial.[4]
-
Patient Population: Patients with paroxysmal AF and a previously implanted dual-chamber pacemaker capable of storing electrograms.[4]
-
Intervention: Patients were randomized to receive placebo or this compound at doses of 200 mg, 400 mg, or 600 mg twice daily for 12 weeks.[4]
-
Primary Endpoint: The primary efficacy endpoint was the percent change from baseline in atrial tachycardia/atrial fibrillation (AT/AF) burden over the 12-week treatment period, as measured by pacemaker interrogation.[4]
-
Key Assessments: Pacemaker data were collected at baseline and at regular intervals throughout the study. Safety assessments included monitoring of adverse events, vital signs, electrocardiograms (ECGs), and laboratory parameters (including thyroid function).[4]
Caption: PASCAL trial experimental workflow.
Dronedarone: ATHENA Trial
-
Study Design: A randomized, double-blind, placebo-controlled, parallel-group, multicenter trial.[6]
-
Patient Population: Patients with paroxysmal or persistent AF or atrial flutter and at least one cardiovascular risk factor.[6]
-
Intervention: Patients were randomized to receive dronedarone 400 mg twice daily or placebo, in addition to standard therapy.[6]
-
Primary Endpoint: The primary outcome was the first hospitalization for cardiovascular events or death from any cause.[6]
-
Key Assessments: Patients were followed for a mean of 21 months. Data on hospitalizations and mortality were collected. Safety was assessed through the monitoring of adverse events.[6]
Vernakalant: AVRO Trial
-
Study Design: A randomized, double-blind, active-controlled, parallel-group, multicenter Phase 3 trial.[7]
-
Patient Population: Patients with recent-onset (<48 hours) symptomatic AF.[7]
-
Intervention: Patients received an intravenous infusion of either vernakalant (3 mg/kg over 10 minutes, with a second 2 mg/kg infusion if needed) or amiodarone (5 mg/kg over 60 minutes).[9]
-
Primary Endpoint: The primary efficacy endpoint was the proportion of patients who converted to sinus rhythm within 90 minutes of the start of the drug infusion.[9]
-
Key Assessments: Continuous ECG monitoring was performed to assess the time to conversion. Safety was evaluated by monitoring adverse events, vital signs, and ECG parameters.[9]
Pulsed Field Ablation: PULSED AF Trial
-
Study Design: A prospective, global, multicenter, nonrandomized, paired single-arm study.[8]
-
Patient Population: Patients with paroxysmal or persistent symptomatic AF refractory to at least one Class I or III antiarrhythmic drug.[8]
-
Intervention: All patients underwent PFA for pulmonary vein isolation.[8]
-
Primary Endpoints: The primary effectiveness endpoint was freedom from a composite of acute procedural failure, arrhythmia recurrence, or antiarrhythmic drug escalation through 12 months. The primary safety endpoint was freedom from a composite of serious procedure- and device-related adverse events.[8]
-
Key Assessments: Patients were monitored for 12 months with weekly and symptomatic transtelephonic monitoring, as well as 24-hour Holter monitoring at 6 and 12 months.[8]
Conclusion
This compound has demonstrated a dose-dependent reduction in AF burden in a Phase 2 clinical trial, positioning it as a potentially valuable therapeutic option. Its primary advantage over its parent compound, amiodarone, lies in its significantly shorter half-life, which is expected to translate into an improved safety profile.
When benchmarked against other novel therapies, the picture is more nuanced. Dronedarone, while having a better safety profile than amiodarone, has shown lower efficacy in maintaining sinus rhythm.[5] Intravenous vernakalant offers rapid conversion of recent-onset AF but is intended for acute use.[7] Pulsed field ablation is a promising non-pharmacological approach with a favorable safety profile, particularly regarding the avoidance of thermal injury to adjacent structures.[8]
The ultimate clinical positioning of this compound will depend on the results of larger, long-term Phase 3 trials. These studies will be critical in establishing its long-term efficacy, safety, and comparative effectiveness against current standards of care and other novel therapies for the management of atrial fibrillation. The development of this compound represents a continued effort to refine the pharmacological treatment of AF by optimizing the risk-benefit profile of established antiarrhythmic agents.
References
- 1. ahajournals.org [ahajournals.org]
- 2. A Randomized Active-Controlled Study Comparing the Efficacy and Safety of Vernakalant to Amiodarone in Recent-Onset Atrial Fibrillation - American College of Cardiology [acc.org]
- 3. ahajournals.org [ahajournals.org]
- 4. sefap.it [sefap.it]
- 5. A short-term, randomized, double-blind, parallel-group study to evaluate the efficacy and safety of dronedarone versus amiodarone in patients with persistent atrial fibrillation: the DIONYSOS study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. news.sanofi.us [news.sanofi.us]
- 7. A Phase III Superiority Study of Vernakalant vs. Amiodarone in Subjects With Recent Onset Atrial Fibrillation - American College of Cardiology [acc.org]
- 8. Pulsed Field Ablation for the Treatment of Atrial Fibrillation: PULSED AF Pivotal Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A randomized active-controlled study comparing the efficacy and safety of vernakalant to amiodarone in recent-onset atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of Budiodarone's Ion Channel Selectivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Budiodarone (ATI-2042) is a novel antiarrhythmic agent developed as an analog of amiodarone.[1][2] It is designed to retain the multi-ion channel blocking properties of amiodarone while possessing a significantly shorter half-life of approximately 7 hours, compared to amiodarone's 35-68 days.[3][4] This rapid metabolism, facilitated by a sec-butyl acetate side chain, is intended to reduce the tissue accumulation and adverse effects associated with long-term amiodarone therapy.[1][3] Like its predecessor, this compound exerts its antiarrhythmic effects by inhibiting a range of cardiac ion channels, including potassium, sodium, and calcium channels.[1][4][5]
This guide provides a comparative analysis of the ion channel selectivity of this compound alongside its parent compound, amiodarone, and another amiodarone analog, dronedarone. It is important to note that while the qualitative electrophysiological profile of this compound is understood to be similar to amiodarone, specific quantitative data on its ion channel binding affinities and inhibitory concentrations (IC50 values) are not extensively available in the public domain and are likely held as proprietary information by the developing entities.[2][5] Therefore, this comparison relies on the available preclinical and clinical data for this compound and provides a quantitative comparison based on published data for amiodarone and dronedarone.
Comparative Ion Channel Blocking Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values for amiodarone and dronedarone across key cardiac ion channels. For this compound, a qualitative description of its effects is provided based on available literature.
| Ion Channel | This compound | Amiodarone | Dronedarone | Test System |
| Potassium Channels | ||||
| hERG (IKr) | Inhibition reported, comparable to amiodarone[6] | 0.8 ± 0.1 µM[7] | ~0.16 µM[7] | HEK293 Cells |
| IKs | Inhibition reported[5] | Minimal effect with short-term application[8] | Not specified | Guinea Pig Myocytes[8] |
| IKAS (SK2) | Inhibition expected | 8.03 µM | 2.42 µM | Atrial Myocytes from Chronic Atrial Fibrillation Patients |
| IKACh | Inhibition expected | ~1 µM | >10 nM | Guinea Pig Atrial Cells[9] |
| Sodium Channels | ||||
| Peak Na+ Current (INa,P) | Inhibition reported, comparable to amiodarone[6] | 178.1 ± 17.2 µM (tonic block)[1] | 0.7 ± 0.1 µM (state-dependent) | HEK293 Cells[1], Guinea Pig Ventricular Myocytes |
| Late Na+ Current (INa,L) | Enhanced blocking properties suggested | 3.0 ± 0.9 µM[1] | Not specified | HEK293 Cells[1] |
| Calcium Channels | ||||
| L-type Ca2+ Current (ICa,L) | Inhibition reported, comparable to amiodarone[6] | 0.27 µM (Ki)[7] | 0.4 ± 0.1 µM (state-dependent) | Rat/Rabbit Myocardial Membranes[7], Guinea Pig Ventricular Myocytes |
Experimental Protocols
The determination of ion channel selectivity and potency is primarily conducted using the whole-cell patch-clamp technique . This electrophysiological method allows for the recording of ionic currents across the entire cell membrane of an isolated cell.
Hypothetical Whole-Cell Patch-Clamp Protocol for IC50 Determination
1. Cell Preparation:
-
A stable cell line, such as Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells, genetically engineered to express the specific ion channel of interest (e.g., hERG for IKr, SCN5A for INa, CACNA1C for ICa,L), is cultured to 70-80% confluency.
-
The cells are then dissociated into a single-cell suspension using enzymatic digestion (e.g., trypsin) and mechanical trituration.
-
The cell suspension is plated onto glass coverslips for recording.
2. Electrophysiological Recording:
-
A glass micropipette with a tip diameter of approximately 1-2 µm and a resistance of 2-5 MΩ is filled with an internal solution that mimics the intracellular ionic composition.
-
The micropipette is mounted on a micromanipulator and brought into contact with the cell membrane of a single, isolated cell.
-
A tight, high-resistance "gigaohm seal" (resistance > 1 GΩ) is formed between the pipette tip and the cell membrane through gentle suction.
-
The membrane patch within the pipette tip is then ruptured by applying a brief pulse of suction, establishing a "whole-cell" configuration where the interior of the pipette is continuous with the cell's cytoplasm.
-
A voltage-clamp amplifier is used to control the cell's membrane potential and record the resulting ionic currents.
3. Drug Application and Data Acquisition:
-
A baseline recording of the target ion current is obtained by applying a specific voltage protocol designed to activate and deactivate the channel of interest.
-
The test compound (e.g., this compound) is dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the external recording solution.
-
Increasing concentrations of the compound are perfused over the cell, and the effect on the ion current is recorded at each concentration until a steady-state inhibition is achieved.
4. Data Analysis:
-
The percentage of current inhibition is calculated for each drug concentration relative to the baseline current.
-
A concentration-response curve is generated by plotting the percentage of inhibition against the logarithm of the drug concentration.
-
The IC50 value, which is the concentration of the drug that produces 50% inhibition of the maximal current, is determined by fitting the data to the Hill equation.[10]
Visualizations
Conclusion
This compound is a multi-ion channel blocker designed to offer a safer alternative to amiodarone by virtue of its rapid metabolism and shorter half-life.[3] While comprehensive, publicly available quantitative data on its ion channel selectivity remains limited, preclinical evidence strongly suggests a mechanism of action comparable to amiodarone, involving the inhibition of key cardiac potassium, sodium, and calcium channels.[6] This broad-spectrum activity contributes to its observed efficacy in reducing atrial fibrillation burden in clinical trials.[11]
For a definitive and independent verification of this compound's ion channel selectivity, further in-vitro studies using standardized methodologies such as the whole-cell patch-clamp technique are required. The data from such studies would be crucial for a direct quantitative comparison with other antiarrhythmic agents and for a more complete understanding of its electrophysiological profile. Researchers in the field are encouraged to seek access to proprietary data where possible or to conduct independent investigations to further elucidate the precise ion channel blocking characteristics of this promising therapeutic agent.
References
- 1. Augmentation of late sodium current unmasks the proarrhythmic effects of amiodarone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of dronedarone on Na+, Ca2+ and HCN channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitory Effects of Dronedarone on Small Conductance Calcium Activated Potassium Channels in Patients with Chronic Atrial Fibrillation: Comparison to Amiodarone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interactions between amiodarone and the hERG potassium channel pore determined with mutagenesis and in silico docking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interaction with the hERG channel and cytotoxicity of amiodarone and amiodarone analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Whole Cell Patch Clamp Assay for Voltage-Gated Ion Channel Screening [aragen.com]
- 7. benchchem.com [benchchem.com]
- 8. ahajournals.org [ahajournals.org]
- 9. Inhibitory effects of dronedarone on muscarinic K+ current in guinea pig atrial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
Safety Operating Guide
Navigating the Disposal of Budiodarone: A Guide for Laboratory Professionals
For researchers and scientists engaged in the development of novel antiarrhythmic agents, the proper handling and disposal of investigational drugs like Budiodarone are paramount for ensuring laboratory safety and environmental protection. As a structural analog of amiodarone, this compound's disposal protocol necessitates a cautious approach, particularly given the limited availability of specific disposal data for this newer compound. This guide provides a comprehensive overview of the recommended procedures for the safe disposal of this compound in a laboratory setting, aligning with general principles of pharmaceutical waste management for investigational new drugs.
Core Safety and Disposal Principles
Currently, this compound is not listed on the National Institute for Occupational Safety and Health (NIOSH) list of antineoplastic and other hazardous drugs in healthcare settings. However, the absence of comprehensive toxicological and environmental fate data warrants handling it with the same level of caution as its analog, amiodarone, which is known for its potential toxicity.[1] Therefore, it is prudent to manage this compound as a potentially hazardous chemical waste.
All personnel handling this compound should be trained on its potential hazards and the proper disposal procedures. Personal Protective Equipment (PPE), including lab coats, gloves, and safety glasses, should be worn at all times when handling the compound.
Step-by-Step Disposal Procedure for this compound
The following procedure is recommended for the disposal of this compound in a research laboratory setting. This process is designed to comply with general laboratory safety standards and regulations for chemical waste.
-
Segregation and Collection:
-
Do not mix this compound waste with non-hazardous laboratory trash.
-
Collect all solid waste contaminated with this compound (e.g., unused compound, contaminated vials, pipette tips, gloves) in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Liquid waste containing this compound should be collected in a separate, leak-proof, and clearly labeled hazardous waste container.
-
-
Waste Container Labeling:
-
Label all waste containers with "Hazardous Waste," the name "this compound," and the approximate quantity.
-
Include the date when the waste was first added to the container.
-
-
Storage:
-
Store the hazardous waste containers in a designated, secure area away from general laboratory traffic.
-
Ensure the storage area is well-ventilated.
-
-
Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Do not dispose of this compound down the drain or in the regular trash.
-
Quantitative Data Summary
For clarity and easy reference, the following table summarizes key chemical and safety data for this compound.
| Property | Value |
| Chemical Name | [(2S)-butan-2-yl] 2-[3-[4-[2-(diethylamino)ethoxy]-3,5-diiodobenzoyl]-1-benzofuran-2-yl]acetate |
| Molecular Formula | C27H31I2NO5 |
| Molecular Weight | 703.35 g/mol |
| Known Hazards | Analog of amiodarone, which has known toxicities. Specific toxicology data for this compound is limited. |
| RCRA Status | Not definitively classified. Treat as hazardous waste as a precautionary measure. |
| Disposal Method | Incineration via a licensed hazardous waste facility. |
Experimental Protocols
While specific experimental protocols for the disposal of this compound are not publicly available, the recommended procedure is based on established best practices for the disposal of investigational drugs and chemical analogs with known toxicity. The core principle is to prevent environmental release and occupational exposure through containment, clear labeling, and disposal via a certified hazardous waste management stream.
Visualizing the Disposal Workflow
To provide a clear, step-by-step visual guide for the disposal process, the following workflow diagram has been created using the DOT language for Graphviz.
This structured approach to the disposal of this compound will help ensure that your laboratory practices remain safe, compliant, and environmentally responsible. By treating this investigational compound with the necessary precautions, you contribute to a culture of safety and build trust in your laboratory's chemical handling procedures.
References
Personal protective equipment for handling BUDIODARONE
Essential Safety Protocols for Handling BUDIODARONE
For researchers, scientists, and drug development professionals, ensuring safety during the handling of investigational compounds like this compound is paramount. This document provides immediate and essential safety and logistical information, including detailed personal protective equipment (PPE) guidelines, operational procedures, and disposal plans to minimize exposure risk and ensure a safe laboratory environment.
Personal Protective Equipment (PPE) Requirements
Given that this compound is an analog of Amiodarone, a known hazardous drug, it is prudent to handle it with the same level of precaution. The following PPE is required to prevent skin, eye, and respiratory exposure.
Table 1: Personal Protective Equipment for Handling this compound
| PPE Component | Standard/Specification | Quantitative Guideline |
|---|---|---|
| Gloves | ASTM D6978 Rated | Double gloving is mandatory. Change outer glove every 30 minutes or immediately upon contamination. Inner glove should be changed every hour. |
| Gown | Disposable, lint-free, low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs. | Must be changed every 2-3 hours or immediately after a spill or splash. Must not be worn outside the handling area. |
| Eye Protection | ANSI Z87.1 certified | Tightly fitting safety goggles with side-shields are required.[1] In cases of potential splash, a full-face shield should be worn in addition to goggles. |
| Respiratory Protection | NIOSH-approved | For handling powders or creating aerosols, a fit-tested N95 respirator is the minimum requirement. For large spills, a powered air-purifying respirator (PAPR) may be necessary. |
| Shoe Covers | Disposable, skid-resistant | Two pairs of shoe covers should be worn and removed before exiting the designated handling area. |
Experimental Protocols: Donning, Doffing, and Disposal of PPE
Adherence to strict procedural discipline is critical to prevent cross-contamination and exposure. The following step-by-step guidance outlines the correct sequence for putting on (donning) and taking off (doffing) PPE, as well as the proper disposal of contaminated items.
Donning PPE Procedure
-
Hand Hygiene: Thoroughly wash hands with soap and water, then dry completely.
-
Shoe Covers: Don the first pair of shoe covers, followed by the second pair.
-
Inner Gloves: Put on the first pair of ASTM D6978 rated gloves.
-
Gown: Wear a disposable, solid-front gown, ensuring complete coverage. Fasten it securely in the back.
-
Outer Gloves: Don the second pair of gloves, ensuring the cuffs of the gloves go over the cuffs of the gown.
-
Respiratory Protection: If required, don a fit-tested N95 respirator. Ensure a proper seal.
-
Eye Protection: Put on safety goggles and, if necessary, a face shield.
Doffing PPE Procedure
The removal of PPE should be performed in a manner that minimizes the risk of contamination.
-
Outer Gloves: Remove the outer pair of gloves. Dispose of them in a designated hazardous waste container.
-
Gown and Inner Gloves: Remove the gown and the inner pair of gloves together, turning the gown inside out as it is rolled down and away from the body. Dispose of them in a designated hazardous waste container.
-
Hand Hygiene: Perform hand hygiene.
-
Eye and Respiratory Protection: Remove the face shield (if used), then the goggles, and finally the respirator (if used), without touching the front surfaces. Dispose of them in the appropriate waste container.
-
Shoe Covers: Remove the outer pair of shoe covers, followed by the inner pair. Dispose of them in a designated hazardous waste container.
-
Final Hand Hygiene: Thoroughly wash hands with soap and water.
Disposal Plan
All disposable PPE used when handling this compound is considered contaminated and must be disposed of as hazardous waste.
-
Waste Containers: Use clearly labeled, sealed containers for all contaminated PPE.
-
Location: Place hazardous waste containers in the immediate vicinity of the handling area to minimize the travel of contaminated items.
-
Disposal Protocol: Follow all institutional and local regulations for the disposal of hazardous chemical waste.
Visual Workflow for PPE Selection and Use
The following diagram illustrates the decision-making process and workflow for the proper selection and use of personal protective equipment when handling this compound.
Caption: PPE Workflow for Handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
